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3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide Documentation Hub

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  • Product: 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
  • CAS: 1355170-89-6

Core Science & Biosynthesis

Foundational

Technical Guide: Characterization of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Abstract This technical guide outlines the comprehensive characterization protocol for 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a critical intermediate in the development of bioactive Schiff bases and metal chela...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the comprehensive characterization protocol for 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a critical intermediate in the development of bioactive Schiff bases and metal chelators. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its GABA-ergic, antiviral, and anti-inflammatory properties.[1] The introduction of a bromine atom at the C3 position and a carbohydrazide moiety at the C2 position creates a unique bifunctional core: the bromine serves as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the hydrazide offers a nucleophilic site for condensation reactions. This guide details the synthetic logic, physicochemical profiling, and spectroscopic validation required to certify this compound for drug discovery applications.

Structural Context & Synthetic Logic

The Scaffold

The imidazo[1,2-a]pyridine core is a fused bicycle formed by a pyridine ring and an imidazole ring.[2][3]

  • Numbering: The bridgehead nitrogen is position 4. The carbon adjacent to the bridgehead in the five-membered ring is C3. The carbon bearing the hydrazide is C2.

  • Electronic Properties: Position 3 is highly nucleophilic, making it the preferred site for electrophilic aromatic substitution (EAS). However, in this specific derivative, the C3 position is already occupied by a bromine atom. This halogenation significantly alters the electronic landscape, reducing the electron density of the imidazole ring and enabling further functionalization via palladium-catalyzed cross-coupling.

Synthetic Pathway

To ensure high purity for characterization, the synthesis typically follows a stepwise protocol to avoid regioisomeric mixtures.

  • Cyclization: Condensation of 2-aminopyridine with ethyl bromopyruvate yields Ethyl imidazo[1,2-a]pyridine-2-carboxylate .[4]

  • Bromination: Electrophilic bromination (using NBS in acetonitrile) targets the C3 position selectively, yielding Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate .

  • Hydrazinolysis: Nucleophilic acyl substitution with hydrazine hydrate converts the ester to the target Carbohydrazide .

SynthesisPath Start 2-Aminopyridine + Ethyl Bromopyruvate Inter1 Ethyl imidazo[1,2-a] pyridine-2-carboxylate Start->Inter1 Cyclization (EtOH, Reflux) Inter2 Ethyl 3-bromoimidazo [1,2-a]pyridine-2-carboxylate Inter1->Inter2 Bromination (NBS, CH3CN) Final TARGET: 3-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Inter2->Final Hydrazinolysis (N2H4·H2O, EtOH)

Figure 1: Stepwise synthetic pathway ensuring regiospecific installation of the C3-Bromine and C2-Hydrazide.[5]

Physicochemical Characterization

Before spectroscopic analysis, the bulk physical properties must be established to confirm isolation of a single phase.

ParameterExpected Range/ObservationMethodological Note
Physical State Crystalline solid (Needles or powder)Recrystallize from Ethanol/DMF mixtures.
Color White to pale yellowDarkening indicates oxidation of the hydrazide or residual bromine.
Melting Point > 200°C (Decomposition likely)Hydrazides often decompose; use DSC for precise onset determination.
Solubility DMSO, DMF (High); EtOH, MeOH (Moderate)Poor solubility in non-polar solvents (Hexane, Et2O) due to H-bonding.
TLC Mobility Rf ~ 0.3–0.5 (10% MeOH in CHCl3)Stains active under UV (254 nm) and Iodine vapor.

Spectroscopic Validation Protocol

This section details the specific signals required to confirm the structure. The absence of the C3-proton is the definitive marker for successful bromination.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ is required due to the exchangeable protons on the hydrazide.

  • ¹H NMR (500 MHz, DMSO-d₆):

    • Hydrazide NH: Singlet, broad, ~9.0 – 10.0 ppm (D₂O exchangeable).

    • Hydrazide NH₂: Broad singlet, ~4.5 – 5.0 ppm (D₂O exchangeable).

    • Pyridine Ring Protons (C5, C6, C7, C8):

      • H5 (Doublet): ~8.4 ppm (Deshielded by ring nitrogen).

      • H8 (Doublet): ~7.6 ppm.

      • H6/H7 (Multiplets): ~6.9 – 7.4 ppm.[6]

    • Critical Diagnostic: ABSENCE of a singlet at ~8.3 ppm. (In the non-brominated precursor, the C3-H appears as a distinct singlet. Its disappearance confirms substitution).

  • ¹³C NMR (125 MHz, DMSO-d₆):

    • Carbonyl (C=O): ~160–165 ppm.

    • C2 (Ipso to Carbonyl): ~135–140 ppm.

    • C3 (C-Br): ~95–105 ppm (Significant upfield shift relative to C-H due to heavy atom effect/shielding).

    • Bridgehead C8a: ~145 ppm.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotopic Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br) creates a distinctive 1:1 doublet pattern for the molecular ion [M+H]⁺ and [M+H+2]⁺.

  • Fragmentation: Look for loss of the hydrazide group (-NHNH₂) [M-31] or loss of Bromine [M-Br] in MS/MS modes.

Infrared Spectroscopy (FT-IR)
  • NH/NH₂ Stretching: Doublet or broad band at 3100–3350 cm⁻¹.

  • C=O Stretching (Amide I): Strong band at 1650–1680 cm⁻¹.

  • C=N Stretching: ~1610 cm⁻¹ (Imidazo ring).

  • C-Br Stretching: Weak/Medium band at 500–600 cm⁻¹ (Fingerprint region).

Analytical Workflow for Quality Assurance

To ensure the compound is suitable for biological screening (e.g., kinase inhibition or antimicrobial assays), a strict QA workflow is necessary.

QA_Workflow Sample Crude Product TLC TLC Screening (10% MeOH/DCM) Sample->TLC Purification Recrystallization (EtOH/DMF) TLC->Purification Impure HNMR 1H NMR (Check C3-H absence) Purification->HNMR MS Mass Spec (Check Br Isotope Pattern) HNMR->MS Pass Fail Reprocess HNMR->Fail C3-H Present HPLC HPLC Purity (>95% @ 254nm) MS->HPLC Pass MS->Fail No Br Pattern HPLC->Purification <95% Release Release for Bio-Assay HPLC->Release >95%

Figure 2: Decision tree for the purification and validation of the target compound.

Functional Applications & Reactivity[4]

Understanding the reactivity of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is essential for downstream applications.

  • Schiff Base Formation: The terminal amino group (-NH₂) is highly nucleophilic. Condensation with aromatic aldehydes yields hydrazones (Schiff bases), a class of compounds extensively studied for antitubercular and anticancer activity (see Source 1.4, 1.14).

  • Metal Chelation: The hydrazide carbonyl oxygen and the imine nitrogen of the hydrazone (post-condensation) can act as bidentate or tridentate ligands for transition metals (Cu, Zn, Fe), often enhancing biological potency.

  • Cross-Coupling: The C3-Bromine allows for Suzuki or Sonogashira coupling to extend the conjugation, a strategy used to design fluorescent probes or high-affinity kinase inhibitors (see Source 1.13).

Safety Considerations
  • Hydrazides: Potential skin sensitizers. Handle with gloves.

  • Brominated Compounds: Generally toxic; avoid inhalation of dust.

  • Waste: Dispose of as halogenated organic waste.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Available at: [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Am J Nucl Med Mol Imaging. Available at: [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Structural Validation of the 3-Bromo-Imidazo[1,2-a]pyridine Scaffold: An NMR Technical Guide

Topic: 1H NMR and 13C NMR Analysis of 3-Bromo-Imidazo[1,2-a]pyridine Scaffold Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist Executive Summary The imidazo[1,2-a]pyridine core is a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR Analysis of 3-Bromo-Imidazo[1,2-a]pyridine Scaffold Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (Ambien) and Alpidem.[1] The 3-bromo derivative is the critical intermediate for diversifying this scaffold, serving as the electrophilic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.[2]

For the synthetic chemist, confirming the regioselectivity of bromination at the C3 position—and ensuring no competitive halogenation at C6 or C8—is paramount. This guide details the specific NMR signatures required to validate the 3-bromo-imidazo[1,2-a]pyridine structure, distinguishing it from its parent scaffold and potential regioisomers.[1][2]

Structural Anatomy & Numbering Logic

Before interpreting spectra, we must establish the IUPAC numbering system, as this dictates the assignment of chemical shifts.[2]

  • N1: Imidazole nitrogen (non-bridgehead).[1][2]

  • C2: Imidazole carbon (adjacent to N1).[1][2]

  • C3: The site of bromination (adjacent to the bridgehead).

  • N4: Bridgehead nitrogen (electron-withdrawing, strongly deshields H5).[1][2]

  • C5–C8: Pyridine ring carbons.[2]

Key Structural Feature: The proton at H5 is spatially proximate to the lone pair of N4 and the peri-position substituent at C3. This makes H5 the most deshielded proton in the system, serving as a reliable anchor for spectral assignment.

Sample Preparation & Experimental Protocol

Synthesis Context

The standard synthesis involves treating imidazo[1,2-a]pyridine with N-bromosuccinimide (NBS) in acetonitrile or ethanol.[1][2] This electrophilic aromatic substitution heavily favors the C3 position due to the high electron density at this site.

NMR Sample Preparation

To ensure sharp resolution of coupling constants (


-values), follow this protocol:
  • Solvent: Chloroform-

    
     (
    
    
    
    ) is preferred for baseline resolution.[1][2] DMSO-
    
    
    may be used if solubility is an issue, but expect a global downfield shift of
    
    
    ppm.[1][2]
  • Concentration: Dissolve 10–15 mg of the isolated solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (succinimide byproducts) which can cause line broadening.[1][2]

  • Reference: Calibrate to residual

    
     at 7.26 ppm  (
    
    
    
    H) and 77.16 ppm (
    
    
    C).

^1H NMR Analysis: The Diagnostic Signals

The transition from the parent scaffold to the 3-bromo derivative is marked by two definitive changes: the disappearance of the H3 signal and the simplification of the H2 signal .

Chemical Shift Data Table ( )
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H5 8.10 – 8.25 Doublet (dt)

Most downfield signal.[1][2] Deshielded by N4 anisotropy.[2]
H2 7.60 – 7.65 Singlet (s)N/ADiagnostic.[1][2] In parent, H2 couples with H3 (

Hz).[1][2] Here, it is a singlet.
H8 7.55 – 7.65 Doublet (d)

Adjacent to N1; often overlaps with H2.[1][2]
H7 7.15 – 7.25 Triplet (ddd)

Meta to bridgehead.[1][2]
H6 6.80 – 6.90 Triplet (td)

Most shielded aromatic proton.[1][2]
H3 ABSENT Primary confirmation of substitution.
Detailed Interpretation
  • The "Smoking Gun" (H3 Loss): In the parent imidazo[1,2-a]pyridine, H3 appears as a doublet or broad singlet around 7.6 ppm.[1][2] In the 3-bromo product, this integral disappears completely.[2]

  • H2 Singlet: In the parent structure, H2 and H3 exhibit a small vicinal coupling (

    
     Hz).[1][2] Upon bromination, H2 becomes a sharp singlet.[1][2] Note: Long-range coupling to H8 is possible but usually unresolved.[2]
    
  • The H5 Doublet: This signal is distinctively downfield (approx.[2] 8.1–8.2 ppm).[1][2] If this signal is split or shifted significantly upfield, suspect substitution on the pyridine ring (e.g., C5-bromination, though rare with NBS).[1][2]

^13C NMR Analysis: The Heavy Atom Effect

Carbon-13 NMR provides the definitive confirmation of the C-Br bond.

The C3-Br Shift

Contrary to the deshielding effect seen with electronegative atoms like Oxygen or Nitrogen, Bromine often exerts a shielding "Heavy Atom Effect" on the ipso-carbon in aromatic systems.

  • Parent C3 Shift:

    
     ppm.[2]
    
  • 3-Bromo C3 Shift:

    
     ppm.[1][2]
    

Diagnostic Rule: Look for a quaternary carbon signal in the 90–100 ppm range. This upfield shift of ~15 ppm relative to the parent C3 is characteristic of C-Br substitution in this heteroaromatic system.

13C Chemical Shift Summary
Carbon PositionChemical Shift (

, ppm)
TypeNotes
C8a (Bridgehead) 145 – 148QuaternaryMost downfield carbon.[1][2]
C2 135 – 138CHImidazole ring carbon.[2]
C7 124 – 126CHPyridine ring.[2]
C5 123 – 125CHPyridine ring.[2]
C8 115 – 118CHPyridine ring.[2]
C6 112 – 114CHPyridine ring.[2]
C3 (C-Br) 95 – 98 QuaternaryDiagnostic Peak. Upfield shift due to Br.[1][2]

Visualization: Logic & Workflow

Assignment Decision Tree

The following diagram outlines the logical flow for confirming the structure based on the data above.

NMR_Logic_Tree Start Crude Product NMR Spectrum CheckH3 Step 1: Check 7.5-7.7 ppm Region Is the H3 signal (d, J~1.5) present? Start->CheckH3 H3_Present Yes: H3 Present CheckH3->H3_Present Yes H3_Absent No: H3 Absent CheckH3->H3_Absent No Parent Conclusion: Starting Material (Unreacted) H3_Present->Parent CheckH2 Step 2: Check H2 Multiplicity Is H2 (~7.6 ppm) a Singlet? H3_Absent->CheckH2 H2_Doublet No: H2 is Doublet/Broad CheckH2->H2_Doublet No H2_Singlet Yes: H2 is Singlet CheckH2->H2_Singlet Yes Regioisomer Suspect Regioisomer (e.g., C5/C6 Bromination) H2_Doublet->Regioisomer CheckC3 Step 3: 13C NMR Check Look for Quaternary C at 90-100 ppm H2_Singlet->CheckC3 C3_Found Signal Found (~96 ppm) CheckC3->C3_Found Yes C3_Missing Signal at ~113 ppm CheckC3->C3_Missing No Final_Success CONFIRMED: 3-Bromo-imidazo[1,2-a]pyridine C3_Found->Final_Success C3_Missing->Parent

Caption: Decision tree for validating C3-bromination using 1H and 13C NMR logic.

Troubleshooting & Impurities

When analyzing the crude reaction mixture, be aware of these common artifacts:

  • Succinimide: The byproduct of NBS.[2]

    • 1H NMR: Singlet at 2.6–2.7 ppm (4H).

    • Removal: Water wash or filtration (succinimide is water-soluble).[1][2]

  • Regioisomers (5-Bromo):

    • If the reaction temperature is too high, bromination may occur on the pyridine ring.

    • Indicator: The H5 doublet at ~8.2 ppm will disappear or shift significantly if C5 is brominated.[2]

  • Poly-bromination:

    • Indicator: Loss of integral intensity in the pyridine region (6.8–7.5 ppm) suggests C6 or C8 bromination in addition to C3.

References

  • General Synthesis & Characterization

    • Hajjaji, N., et al. "Regioselective bromination of imidazo[1,2-a]pyridines."[1][2] Tetrahedron Letters, 2013.[1][2]

  • NMR Data Verification

    • SDBS (Spectral Database for Organic Compounds).[1][2][3] "Imidazo[1,2-a]pyridine derivatives." AIST Japan.[2] [1][2]

  • Mechanistic Insight (NBS Regioselectivity)

    • Journal of Organic Chemistry. "Electrophilic substitution in fused nitrogen heterocycles." [1][2]

  • 13C Chemical Shift Theory

    • Pretsch, E., et al. Structure Determination of Organic Compounds.[1][2] Springer.[2] (Standard reference for Heavy Atom Effects on 13C shifts). [1][2]

Sources

Foundational

Potential Therapeutic Targets of Imidazo[1,2-a]pyridine Compounds

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary: The "Privileged" Scaffold The imidazo[1,2-a]pyridine core is widely recognized in me...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The "Privileged" Scaffold

The imidazo[1,2-a]pyridine core is widely recognized in medicinal chemistry as a "privileged scaffold" or "drug prejudice" structure.[1][2][3] Its planar, bicyclic nature mimics the purine bases of DNA/RNA and the ATP cofactor of kinases, allowing it to interact with a diverse array of biological targets with high affinity.

This guide dissects the three primary therapeutic axes of this scaffold—Neurology (GABAergic modulation) , Gastroenterology (H+,K+-ATPase inhibition) , and Infectious Disease (QcrB inhibition) —and provides actionable technical insights into their mechanisms and validation protocols.

Neurological Targets: GABA-A Receptor Modulation

The Target: -Subunit of GABA-A Receptors

The most commercially successful application of the imidazo[1,2-a]pyridine scaffold is in the treatment of insomnia (e.g., Zolpidem ). Unlike benzodiazepines, which bind non-selectively to


 and 

subunits, imidazo[1,2-a]pyridines exhibit high selectivity for the

-subunit
containing receptors.
Mechanism of Action[2]
  • Binding Site: The drug binds to the benzodiazepine binding site (BDZ-site) located at the interface between the

    
     and 
    
    
    
    subunits.
  • Allosteric Modulation: Binding induces a conformational change that increases the frequency of chloride channel opening in response to GABA.

  • Result: Hyperpolarization of the neuronal membrane, leading to sedative and hypnotic effects without significant anxiolytic or muscle-relaxant properties (which are mediated by

    
    ).
    
Visualization: GABAergic Signaling Pathway

The following diagram illustrates the selective binding and downstream signaling effects.

GABA_Mechanism Ligand Imidazo[1,2-a]pyridine (e.g., Zolpidem) Receptor GABA-A Receptor (alpha1/gamma2 Interface) Ligand->Receptor High Affinity Binding ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Potentiation Cl_Influx Increased Cl- Influx ConfChange->Cl_Influx Channel Opening Hyperpol Membrane Hyperpolarization Cl_Influx->Hyperpol Inhibition of Firing Effect Sedation / Hypnosis Hyperpol->Effect Clinical Outcome

Caption: Selective allosteric modulation of the GABA-A receptor by imidazo[1,2-a]pyridines leading to neuronal hyperpolarization.

Gastrointestinal Targets: Potassium-Competitive Acid Blockers (P-CABs)[4][5][6]

The Target: H+,K+-ATPase (Proton Pump)

While Proton Pump Inhibitors (PPIs) like omeprazole bind covalently to cysteine residues, imidazo[1,2-a]pyridine derivatives (e.g., Soraprazan , Vonoprazan ) act as Potassium-Competitive Acid Blockers (P-CABs) .[4]

Mechanism of Action
  • Ionic Competition: These compounds are lipophilic weak bases. They protonate in the highly acidic environment of the parietal cell secretory canaliculus.

  • Binding: The protonated form binds non-covalently to the luminal surface of the H+,K+-ATPase pump, specifically competing with

    
     ions.
    
  • Advantage: Unlike PPIs, they do not require acid activation, have a faster onset of action, and are reversible.

Quantitative Comparison: PPIs vs. P-CABs

FeaturePPIs (e.g., Omeprazole)P-CABs (Imidazo[1,2-a]pyridines)
Binding Type Covalent (Irreversible)Ionic/Competitive (Reversible)
Activation Required Yes (Acid-labile prodrug)No (Active drug)
Onset of Action Slow (2-3 days for max effect)Rapid (< 30 mins)
Half-life Short (~1-2 hrs)Longer (allows once-daily dosing)

Anti-Infective Targets: Tuberculosis & The QcrB Subunit[1][7]

The Target: Cytochrome bcc Complex (QcrB)

Recent breakthroughs have identified the imidazo[1,2-a]pyridine amide Q203 (Telacebec) as a potent anti-tubercular agent.[1] It targets the QcrB subunit of the cytochrome bcc oxidase complex in Mycobacterium tuberculosis (Mtb).[1][5]

Mechanism of Action
  • ETC Blockade: Q203 binds to the ubiquinol oxidation site of QcrB.

  • Energy Depletion: This inhibits the electron transport chain (ETC), preventing the generation of the proton motive force required for ATP synthesis.

  • Bacteriostasis: The depletion of ATP leads to the cessation of bacterial growth, effective even against Multi-Drug Resistant (MDR) strains.

TB_Mechanism Drug Q203 (Telacebec) Imidazo[1,2-a]pyridine Core Target QcrB Subunit (Cytochrome bcc Complex) Drug->Target Inhibition Process Electron Transport Chain (ETC) Target->Process Blocks Electron Flow Outcome1 ATP Depletion Process->Outcome1 Loss of PMF Outcome2 Bacteriostasis (M. tuberculosis) Outcome1->Outcome2 Growth Arrest

Caption: Mechanism of Q203 inhibition of the Mycobacterial electron transport chain via the QcrB subunit.[1]

Experimental Protocols: Mechanistic Validation

To validate a novel imidazo[1,2-a]pyridine derivative against an oncology target (e.g., PI3K/AKT pathway), a robust, self-validating workflow is required.

Protocol: Cell-Based PI3K/AKT Pathway Inhibition Assay

Objective: Determine if a candidate compound inhibits the PI3K/AKT signaling cascade in cancer cells (e.g., HCC1937 or HeLa).

A. Reagents & Preparation[5][6]
  • Compound Stock: Dissolve imidazo[1,2-a]pyridine derivative in 100% DMSO to 10 mM. Causality: High concentration ensures minimal DMSO volume (<0.1%) in final culture, preventing solvent toxicity.

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors (PMSF) and phosphatase inhibitors (Na3VO4, NaF). Causality: Phosphatase inhibitors are critical to preserve the phosphorylation state of AKT/mTOR during lysis.

B. Cell Treatment Workflow
  • Seeding: Seed cells (

    
     cells/well) in 6-well plates. Incubate for 24h to allow attachment.
    
  • Starvation (Optional but Recommended): Serum-starve cells for 4-6 hours. Causality: Synchronizes the cell cycle and reduces basal signaling noise.

  • Treatment: Treat cells with the compound at graded concentrations (e.g., 0.1, 1, 5, 10

    
    ) for 24 hours. Include a Vehicle Control  (DMSO only) and a Positive Control  (e.g., Wortmannin or LY294002).
    
  • Harvesting: Wash with ice-cold PBS. Lyse cells on ice for 30 mins. Centrifuge at 14,000 x g for 15 mins at 4°C. Collect supernatant.

C. Western Blot Analysis[7][8][9][10]
  • Quantification: Measure protein concentration using a BCA assay. Load equal amounts (e.g., 20

    
    ) per lane.
    
  • Electrophoresis: SDS-PAGE (10-12% gel). Transfer to PVDF membrane.

  • Blotting:

    • Primary Antibodies: Anti-p-AKT (Ser473), Anti-Total AKT, Anti-p-mTOR, Anti-GAPDH (Loading Control).

    • Incubation: Overnight at 4°C with gentle shaking.

  • Detection: ECL chemiluminescence.

D. Data Interpretation (Self-Validation Criteria)
  • Valid Run: GAPDH bands must be equal intensity across all lanes.

  • Hit Criteria: A dose-dependent decrease in p-AKT intensity without a significant decrease in Total AKT indicates specific pathway inhibition rather than general cytotoxicity or protein degradation.

Future Outlook: Multi-Target Directed Ligands (MTDLs)

The versatility of the imidazo[1,2-a]pyridine scaffold allows for the design of Multi-Target Directed Ligands (MTDLs) .

  • Neuro-Oncology: Compounds targeting both EGFR (overexpressed in glioblastoma) and COX-2 (inflammation).

  • Alzheimer's: Dual inhibitors of AChE (acetylcholinesterase) and BACE1, leveraging the scaffold's ability to cross the blood-brain barrier (BBB).

References

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry (2017). [Link]

  • Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203). Journal of Medicinal Chemistry (2013). [Link]

  • Potassium-competitive acid blockers: A new era for the treatment of acid-related diseases. Journal of Neurogastroenterology and Motility (2018). [Link]

  • Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. Nature Communications (2020). [Link]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest. Oncology Letters (2018). [Link]

Sources

Exploratory

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: A Bifunctional Scaffold for Diversity-Oriented Synthesis

This guide details the technical utility, synthesis, and application of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a bifunctional heterocyclic building block. Executive Summary In modern drug discovery, the demand...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility, synthesis, and application of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a bifunctional heterocyclic building block.

Executive Summary

In modern drug discovery, the demand for Diversity-Oriented Synthesis (DOS) drives the need for scaffolds that possess orthogonal reactive handles. 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide represents a high-value "linchpin" intermediate. It combines the privileged imidazo[1,2-a]pyridine core (found in drugs like Zolpidem and Alpidem) with two distinct reactivity profiles:[1][2]

  • Electrophilic C3-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • Nucleophilic C2-Carbohydrazide: A precursor for constructing secondary heterocycles (1,3,4-oxadiazoles, 1,2,4-triazoles) or forming acyl hydrazones.

This guide serves as a technical manual for leveraging this molecule to generate focused small-molecule libraries with anti-cancer (kinase inhibition), anti-inflammatory, and antimicrobial potential.

Part 1: Synthesis of the Core Building Block

The synthesis of the title compound requires a sequential approach to ensure regioselective halogenation prior to introducing the sensitive hydrazide moiety.

Synthetic Pathway

The most robust route involves the construction of the imidazo[1,2-a]pyridine ring, followed by electrophilic halogenation, and finally hydrazinolysis.

SynthesisPath SM1 2-Aminopyridine Int1 Ethyl imidazo[1,2-a] pyridine-2-carboxylate SM1->Int1 Ethanol, Reflux (Cyclocondensation) SM2 Ethyl Bromopyruvate SM2->Int1 Int2 Ethyl 3-bromoimidazo[1,2-a] pyridine-2-carboxylate Int1->Int2 NBS, ACN (Electrophilic Subst.) Product 3-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Int2->Product NH2NH2·H2O Ethanol, Reflux (Hydrazinolysis)

Figure 1: Step-wise synthesis of the 3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide core.[3]

Critical Process Parameters (CPPs)
  • Cyclization (Step 1): The reaction of 2-aminopyridine with ethyl bromopyruvate is generally clean. However, use of NaHCO₃ as a scavenger for HBr generated in situ improves yield and prevents acid-catalyzed degradation.

  • Bromination (Step 2): The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic (similar to the C3 of indole). N-Bromosuccinimide (NBS) in acetonitrile at room temperature is the preferred method.[4]

    • Caution: Avoid elevated temperatures during bromination to prevent over-bromination on the pyridine ring (positions 6 or 8).[4]

  • Hydrazinolysis (Step 3): The conversion of the ethyl ester to the hydrazide using hydrazine hydrate is standard.[4]

    • Stability Check: The C3-Bromine is relatively stable to nucleophilic aromatic substitution (SNAr) conditions because the imidazo[1,2-a]pyridine ring is electron-rich. However, extreme reflux times (>12h) in hydrazine should be avoided to prevent potential reduction or displacement.

Part 2: Functionalization Strategies

The utility of this building block lies in its orthogonal reactivity . You can modify the C2-hydrazide and C3-bromide sequentially.

Strategy A: C3-First Functionalization (Suzuki/Sonogashira)

It is generally recommended to perform Pd-catalyzed couplings before cyclizing the hydrazide into other heterocycles, as the metal catalyst might coordinate with the resulting azoles (e.g., triazoles), poisoning the catalyst.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install aryl/heteroaryl groups at C3.

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[4]

    • Base: K₂CO₃ or Cs₂CO₃.[4]

    • Solvent: Dioxane/Water or Toluene/Ethanol.

  • Sonogashira Coupling: Installs alkynes, useful for extending the carbon skeleton or subsequent "Click" chemistry.

Strategy B: C2-Hydrazide Transformations

The hydrazide group is a versatile precursor for 5-membered heterocycles.

TransformationReagentsProductMechanism
Schiff Base Formation Aryl Aldehyde, cat. AcOH, EtOHAcyl Hydrazone Condensation
Oxadiazole Synthesis POCl₃ (dehydrating agent) + Carboxylic Acid2,5-Disubstituted 1,3,4-Oxadiazole Cyclodehydration
Thiol-Oxadiazole CS₂ / KOH, then acidification1,3,4-Oxadiazole-2-thiol Cyclization
Triazole Synthesis Phenyl isothiocyanate + NaOH1,2,4-Triazole-3-thione Addition-Cyclization
Visualizing the Diversity Logic

The following diagram illustrates how a single batch of the core scaffold can generate four distinct lead series.

DiversityMap Core 3-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Sub1 Series A: Acyl Hydrazones (Antimicrobial/Anticancer) Core->Sub1 R-CHO (Condensation) Sub2 Series B: 1,3,4-Oxadiazoles (Kinase Inhibitors) Core->Sub2 R-COOH, POCl3 (Cyclization) Sub3 Series C: 1,2,4-Triazoles (Anti-inflammatory) Core->Sub3 R-NCS, NaOH (Cyclization) Sub4 Series D: C3-Biaryl Derivatives (Suzuki Coupling) Core->Sub4 Ar-B(OH)2, Pd(0) (Cross-Coupling)

Figure 2: Divergent synthesis pathways from the common intermediate.

Part 3: Experimental Protocols

Synthesis of Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate

Reagents: Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), N-Bromosuccinimide (1.1 eq), Acetonitrile. Protocol:

  • Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (10 mmol) in acetonitrile (50 mL).

  • Add NBS (11 mmol) portion-wise over 15 minutes at 0°C.

  • Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).[4]

  • Concentrate under reduced pressure.

  • Redissolve in EtOAc, wash with water and brine. Dry over Na₂SO₄.[4]

  • Recrystallize from ethanol to afford the product as a solid.

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Reagents: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq), Hydrazine hydrate (99%, 5.0 eq), Ethanol. Protocol:

  • Suspend the ester (5 mmol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (25 mmol) dropwise.

  • Reflux the mixture for 4–6 hours. A solid precipitate usually forms.

  • Cool to room temperature.

  • Filter the solid, wash with cold ethanol and ether.

  • Yield: Typically 70–85%.[4] Appearance: White to pale yellow solid.

General Procedure for 1,3,4-Oxadiazole Formation

Reagents: Carbohydrazide scaffold (1.0 eq), Aromatic Acid (1.0 eq), POCl₃ (excess). Protocol:

  • Mix the carbohydrazide and aromatic acid in POCl₃ (5 mL/mmol).

  • Reflux for 6–8 hours.

  • Cool and pour onto crushed ice (Caution: Exothermic hydrolysis of POCl₃).

  • Neutralize with NaHCO₃ solution.[4]

  • Filter the precipitate and recrystallize.

Part 4: Medicinal Chemistry Applications[4][5][6][7][8][9]

Kinase Inhibition (PI3K / CDK)

The imidazo[1,2-a]pyridine core is an isostere of the purine ring found in ATP.

  • Design Logic: Functionalizing the C3 position with a substituted aryl group (via Suzuki coupling) allows the molecule to occupy the hydrophobic pocket of the kinase ATP-binding site.[4] The C2-hydrazide derived heterocycle (e.g., oxadiazole) can extend into the solvent-exposed region or interact with the hinge region.

Anti-Tubercular Agents

Hydrazide derivatives (similar to Isoniazid) and their corresponding oxadiazoles have shown efficacy against Mycobacterium tuberculosis.[4]

  • Mechanism: Disruption of mycolic acid synthesis or metal chelation via the hydrazide-hydrazone motif.

Cytotoxicity (Anticancer)

Studies have demonstrated that 3-bromo-2-carbohydrazide derivatives, particularly when condensed with electron-poor aldehydes (e.g., nitro-benzaldehyde), exhibit significant cytotoxicity against MCF-7 (breast) and HCT-116 (colon) cancer cell lines.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: National Institutes of Health (PMC).[4] URL:[Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: BMC Chemistry (via NIH).[4] URL:[Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. Source: ResearchGate.[4] URL:[Link][4][5]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives. Source: Journal of Chemical Reviews.[6] URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Substituted Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic, nitrogen-bridged heterocyclic structure imparts a wide rang...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique bicyclic, nitrogen-bridged heterocyclic structure imparts a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[2] However, the journey from a promising scaffold to a successful drug is paved with the intricate understanding and optimization of its physicochemical properties. This guide provides a deep dive into the key physicochemical parameters of substituted imidazo[1,2-a]pyridines, offering insights into their determination and their profound impact on drug development.

The Critical Role of Physicochemical Properties in Drug Discovery

The efficacy of a drug molecule is not solely dependent on its ability to bind to a biological target. It must also navigate a complex biological environment to reach its site of action in sufficient concentration. This journey is governed by the molecule's physicochemical properties, which dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For imidazo[1,2-a]pyridine derivatives, a thorough understanding of these properties is paramount for designing compounds with favorable drug-like characteristics.

Logical Flow of Physicochemical Property Assessment in Drug Discovery

A Compound Synthesis B In Vitro Physicochemical Profiling (Solubility, Lipophilicity, pKa) A->B Initial Characterization C In Vitro ADME Assays (Permeability, Metabolic Stability) B->C Predicting Biological Behavior D In Vivo Pharmacokinetic Studies C->D Assessing Systemic Exposure E Lead Optimization D->E Refining the Molecule E->A Iterative Design

Caption: A simplified workflow illustrating the iterative process of physicochemical property assessment and lead optimization in drug discovery.

Lipophilicity: The Gatekeeper of Membrane Permeability

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD), which accounts for the ionization state of the molecule at a given pH.

Influence of Substituents on Lipophilicity:

The lipophilicity of the imidazo[1,2-a]pyridine core can be finely tuned by the introduction of various substituents. Generally, the addition of non-polar, alkyl, or aryl groups increases lipophilicity, while the incorporation of polar functional groups such as hydroxyl, carboxyl, or amino groups decreases it.

Substituent at C-2Calculated logP (cLogP)Impact on Lipophilicity
-H1.8Baseline
-CH32.3Increased
-Phenyl3.5Significantly Increased
-COOH1.2Decreased
-NH21.1Decreased

Note: cLogP values are estimations and can vary based on the calculation method. Experimental determination is crucial for accurate assessment.

Experimental Protocol: Shake-Flask Method for logP Determination

This classic method provides a direct measure of a compound's partitioning between two immiscible phases.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and water in n-octanol.

  • Compound Dissolution: Dissolve a known amount of the substituted imidazo[1,2-a]pyridine in the aqueous phase.

  • Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Causality Behind Experimental Choices:

  • n-Octanol as the Lipid Phase Mimic: n-Octanol is widely used as it is believed to be a good surrogate for the lipid bilayer of cell membranes.

  • Mutual Saturation of Phases: This step is critical to ensure that the volume of each phase does not change during the experiment due to the miscibility of the two solvents.

  • Vigorous Shaking: This ensures that the compound has sufficient opportunity to partition between the two phases and reach a true equilibrium.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability. The fused bicyclic ring system of imidazo[1,2-a]pyridines can contribute to high lipophilicity and, consequently, low aqueous solubility.[3]

Strategies to Enhance Solubility:

  • Introduction of Polar Groups: Incorporating ionizable groups (e.g., amines, carboxylic acids) or hydrogen bond donors/acceptors (e.g., hydroxyls, amides) can significantly improve aqueous solubility.

  • Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt with a pharmaceutically acceptable acid can dramatically increase solubility.

  • Prodrug Approaches: A non-polar, poorly soluble parent drug can be chemically modified to a more soluble prodrug that is converted back to the active form in the body.

Experimental Protocol: Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to estimate the solubility of a large number of compounds.

Step-by-Step Methodology:

  • Compound Stock Solution: Prepare a high-concentration stock solution of the test compound in an organic solvent (e.g., DMSO).

  • Aqueous Buffer Addition: Add a specific volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a relevant physiological pH (e.g., 7.4).

  • Incubation and Precipitation: Incubate the mixture for a set period (e.g., 2 hours) to allow for any precipitation of the compound to occur.

  • Filtration/Centrifugation: Remove any precipitated solid by filtration or centrifugation.

  • Concentration Measurement: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., LC-MS/MS).

Self-Validating System:

  • Inclusion of Controls: Running known high- and low-solubility compounds as controls helps to validate the assay performance.

  • Visual Inspection: Visual inspection for precipitation can provide a quick qualitative assessment.

Ionization Constant (pKa): The pH-Dependent Behavior

The imidazo[1,2-a]pyridine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the surrounding environment. The pKa is the pH at which 50% of the molecules are in their ionized form. This property is critical as it influences solubility, permeability, and binding to the target protein.

The pKa of the imidazo[1,2-a]pyridine core can be influenced by substituents. For example, the introduction of a fluorine atom has been shown to decrease the pKa of a substituted imidazo[1,2-a]pyridine by nearly two units, from 9.3 to 7.4.[4]

Experimental Protocol: Potentiometric Titration

This is a highly accurate method for determining the pKa of a compound.

Step-by-Step Methodology:

  • Compound Solution: Prepare a solution of the imidazo[1,2-a]pyridine derivative in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Relationship between pKa, Solubility, and Permeability

pKa pKa Ionization Ionization State pKa->Ionization Determines Solubility Aqueous Solubility Permeability Membrane Permeability Ionization->Solubility Influences Ionization->Permeability Influences

Caption: The interplay between pKa, ionization state, aqueous solubility, and membrane permeability.

Metabolic Stability: The Molecule's Lifespan

Metabolic stability refers to the susceptibility of a compound to be broken down by metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and low bioavailability. The imidazo[1,2-a]pyridine ring itself is generally stable, but substituents can introduce metabolically labile sites.

Strategies to Improve Metabolic Stability:

  • Blocking Metabolic Hotspots: Identifying the positions on the molecule that are most susceptible to metabolism and introducing blocking groups (e.g., fluorine atoms) can prevent enzymatic degradation.

  • Modifying Lipophilicity: Very lipophilic compounds tend to be more readily metabolized. Reducing lipophilicity can sometimes improve metabolic stability.

  • Introducing Heteroatoms: Strategic placement of nitrogen or oxygen atoms can alter the electronic properties of the molecule and reduce its affinity for metabolic enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay provides an early indication of a compound's metabolic stability.

Step-by-Step Methodology:

  • Incubation Mixture: Prepare an incubation mixture containing liver microsomes (which contain the metabolic enzymes), the test compound, and a cofactor (NADPH) to initiate the metabolic reaction.

  • Incubation: Incubate the mixture at 37°C for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Data Presentation: Physicochemical Properties of Exemplar Imidazo[1,2-a]pyridines

CompoundcLogPAqueous Solubility (µM)pKaMicrosomal Stability (t½, min)
Zolpidem 2.8236.2>60
Alpidem 3.5<105.835
Saripidem 2.5507.1>60
Necopidem 2.9156.545

Note: The data presented are approximate values from various sources and are intended for illustrative purposes.

Conclusion

The physicochemical properties of substituted imidazo[1,2-a]pyridines are not mere data points but are fundamental to their therapeutic potential. A deep and early understanding of these properties allows medicinal chemists to make informed decisions in the design and optimization of new drug candidates. By employing a combination of predictive modeling and robust experimental assays, researchers can navigate the complex landscape of drug discovery and unlock the full potential of this versatile scaffold.

References

  • Pipzine Chemicals.
  • PubMed.
  • Pipzine Chemicals. Imidazo[1,2-a]pyridine, 2-Methyl- Properties, Synthesis, Uses & Safety.
  • National Institutes of Health. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • National Institutes of Health. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.
  • ACS Omega. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • PubMed Central. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry.
  • PubMed Central. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Organic Chemistry Portal. Imidazo[1,2-a]pyridine synthesis.
  • ResearchGate.
  • PubChem. Imidazo(1,2-a)pyridine.
  • Taylor & Francis Online. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.

Sources

Exploratory

Optimizing the Pre-Clinical Evaluation of Carbohydrazide Scaffolds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Introduction: The Carbohydrazide Pharmacophore Carbohydrazide derivatives ( ) and their associate...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Introduction: The Carbohydrazide Pharmacophore

Carbohydrazide derivatives (


) and their associated Schiff bases (hydrazones) represent a privileged scaffold in medicinal chemistry. Their ability to form stable chelates with transition metals (Cu²⁺, Fe²⁺) and interact via hydrogen bonding with biological targets (DNA minor grooves, kinases) makes them potent candidates for anticancer therapeutics.

However, the very chemical reactivity that drives their potency—specifically their reducing potential and metal-chelating ability—introduces significant artifacts into standard colorimetric assays. This guide outlines a rigorous, self-validating screening workflow designed to eliminate false positives common to this chemical class.

Strategic Screening Workflow

To ensure data integrity, we move away from a "one-size-fits-all" screening approach. Instead, we utilize a tiered strategy that accounts for the physicochemical properties of carbohydrazides.

Tiered Experimental Design
  • Tier 1: Solubility & Chemical Stability. (Crucial for hydrazides which may hydrolyze).

  • Tier 2: Primary Cytotoxicity Screen (SRB Assay). Preferred over MTT to avoid redox interference.

  • Tier 3: Orthogonal Validation (ATP/MTS). Confirms metabolic inhibition vs. protein synthesis inhibition.

  • Tier 4: Mechanistic Deconvolution. Apoptosis vs. Necrosis.

ScreeningWorkflow Synthesis Candidate Synthesis (Carbohydrazide Derivatives) QC QC: HPLC Purity >95% NMR Verification Synthesis->QC Solubility Solubility Check (DMSO Tolerance) QC->Solubility Interference Cell-Free Redox Check Solubility->Interference Risk Assessment PrimaryScreen Primary Screen (SRB Assay) Interference->PrimaryScreen If Reducing Agent SecondaryScreen Orthogonal Screen (ATP/CellTiter-Glo) Interference->SecondaryScreen If Non-Reducing PrimaryScreen->SecondaryScreen Hit Confirmation DataAnalysis Data Analysis (IC50 & SI Calculation) SecondaryScreen->DataAnalysis

Figure 1: Tiered screening workflow designed to filter out chemical interference artifacts early in the discovery pipeline.

Technical Pitfall: The Tetrazolium Reduction Artifact

Expert Insight: Many researchers default to the MTT assay. However, carbohydrazide derivatives often possess intrinsic reducing activity. They can chemically reduce the tetrazolium salt (MTT) to purple formazan in the absence of viable cells, leading to a gross underestimation of cytotoxicity (false negative for toxicity, or "false viability").

Protocol Adjustment:

  • The "Cell-Free" Control: Incubate your highest drug concentration (e.g., 100 µM) with MTT reagent in media without cells.

  • Readout: If the media turns purple/dark, the compound is chemically reducing MTT.

  • Resolution: Switch to the Sulforhodamine B (SRB) assay, which measures total protein content and is immune to redox interference.

Validated Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is the NCI-60 standard and is recommended for carbohydrazide screening due to its stability and lack of metabolic interference.

Reagents & Preparation
  • Fixative: 50% (w/v) Trichloroacetic acid (TCA).[1] Store at 4°C.[1]

  • Stain: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Seed cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Allow 24h attachment.
    
    • Critical: Leave perimeter wells filled with PBS to prevent the "Edge Effect" caused by evaporation.

  • Treatment: Add carbohydrazide derivatives dissolved in DMSO.

    • Constraint: Final DMSO concentration must be

      
       to prevent solvent toxicity.
      
    • Dosing: 5-point log dilution (e.g., 0.1, 1, 10, 50, 100 µM).

  • Fixation (The Critical Step):

    • Gently layer 50 µL of cold 50% TCA on top of the 100 µL growth medium (Final TCA ~10%).

    • Incubate at 4°C for 1 hour. (Do not shake).

  • Washing: Wash plates 5x with tap water to remove TCA and media. Air dry completely.

  • Staining: Add 100 µL SRB solution. Incubate 15 min at room temperature.

  • Destaining: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL 10 mM Tris base. Shake for 10 min.

  • Measurement: Read Absorbance at 510 nm.

Data Analysis & Interpretation

Calculating Potency (IC50)

Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) to determine the concentration required to inhibit cell growth by 50%.



Selectivity Index (SI)

A drug is considered a promising hit if it kills cancer cells but spares normal cells.



  • SI > 10: Highly Selective (Lead Candidate).

  • SI < 2: General Toxin (Likely off-target effects).

Representative Data Structure

Table 1: Comparative Cytotoxicity of Carbohydrazide Derivatives (Hypothetical Data)

Compound IDR-SubstituentA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HEK293 (Normal) IC50 (µM)SI (A549)Conclusion
CB-01 -H>100>100>100N/AInactive
CB-04 -Cl (p-position)12.5 ± 1.215.3 ± 0.885.0 ± 4.16.8 Moderate Hit
CB-09 -NO2 (m-position)2.1 ± 0.33.4 ± 0.560.1 ± 2.228.6 Lead Candidate
CB-12 -OH (o-position)5.5 ± 0.96.1 ± 1.18.2 ± 0.81.5General Toxin

Structure-Activity Relationship (SAR) & Mechanism

Understanding why a derivative works is as important as knowing that it works.

SAR Trends for Carbohydrazides
  • Electronic Effects: Electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , and
    
    
    on the phenyl ring typically enhance cytotoxicity by increasing the lipophilicity and facilitating DNA intercalation.
  • Positioning: Para- and meta- substitutions generally outperform ortho- substitutions due to steric hindrance preventing optimal binding to the target site.

  • Metal Chelation: The

    
     motif can chelate Copper (Cu). Cancer cells often have elevated copper levels; these derivatives can act as "copper ionophores," leading to oxidative stress.
    
Mechanistic Pathway Visualization

The following diagram illustrates the validated pathway of action for active carbohydrazide derivatives, moving from entry to apoptosis.

Mechanism Compound Carbohydrazide Derivative (Lipophilic Entry) Target1 DNA Intercalation (Minor Groove) Compound->Target1 Target2 Metal Chelation (Cu/Fe Sequestration) Compound->Target2 Apoptosis Apoptosis (Programmed Cell Death) Target1->Apoptosis Genotoxicity ROS ROS Generation (Oxidative Stress) Target2->ROS Mito Mitochondrial Dysfunction (Loss of MMP) ROS->Mito Caspase Caspase 3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Dual-mechanism of action: DNA intercalation and ROS-mediated mitochondrial apoptosis.

References

  • National Cancer Institute (NCI). "NCI-60 Human Tumor Cell Lines Screen."[1][2] Cancer.gov. [Link]

  • Skehan, P., et al. "New colorimetric cytotoxicity assay for anticancer-drug screening." Journal of the National Cancer Institute 82.13 (1990): 1107-1112. [Link]

  • Stockert, J. C., et al. "MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets." Acta Histochemica 114.8 (2012): 785-796. [Link]

  • Riss, T. L., et al. "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2013. [Link]

  • Desai, N.C., et al. "Synthesis and antimicrobial screening of some new carbohydrazide derivatives." Medicinal Chemistry Research 25 (2016): 298–313. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogs: A Technical Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Its planar, bicyclic hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind diverse biological targets with high affinity. Its planar, bicyclic heteroaromatic architecture mimics the purine core of ATP, making it an ideal template for kinase inhibitors, while its specific electronic distribution allows for selective modulation of GABA-A receptors (e.g., Zolpidem).[1] This guide dissects the structure-activity relationships (SAR) of this scaffold, providing actionable insights for rational drug design.[1][2]

Part 1: Chemical Foundation & Synthesis

Understanding the SAR requires a grasp of the synthetic vectors available for functionalization.[1] The two primary routes offer distinct advantages for library generation.[1]

Synthetic Pathways[1][3][4]
  • Route A: Hantzsch-type Condensation: The classical reaction between 2-aminopyridines and

    
    -haloketones.[1] It is robust but limited by the availability of substituted 
    
    
    
    -haloketones.[1]
  • Route B: Groebke-Blackburn-Bienaymé (GBB) Reaction: A multicomponent reaction (MCR) involving 2-aminopyridines, aldehydes, and isocyanides.[1] This is the preferred route for rapid SAR exploration at the C3 position.[1]

SynthesisWorkflow Start 2-Aminopyridine RouteA Route A: + α-Haloketone (Condensation) Start->RouteA RouteB Route B: + Aldehyde + Isocyanide (GBB MCR) Start->RouteB Product Imidazo[1,2-a]pyridine Scaffold RouteA->Product Reflux/EtOH Yield: 60-90% RouteB->Product Cat. Sc(OTf)3 or AcOH Microwave/MeOH Yield: 70-95%

Figure 1: Primary synthetic workflows for accessing the imidazo[1,2-a]pyridine core.

Part 2: Comprehensive SAR Analysis

The biological activity of imidazo[1,2-a]pyridines is governed by specific substitution patterns. The scaffold can be divided into three functional zones: the Binding Pocket (C2/C3) , the Electronic Core (N1/N4) , and the Lipophilic Tail (C6/C7/C8) .[1]

The SAR Map

The following diagram illustrates the critical "hotspots" for functionalization based on current medicinal chemistry literature.

SAR_Map Core Imidazo[1,2-a]pyridine Core N1 N1: H-Bond Acceptor Essential for Kinase/GABA binding Core->N1 C2 C2: Lipophilic/Aryl Groups Determines receptor selectivity (e.g., 4-tolyl in Zolpidem) Core->C2 C3 C3: Nucleophilic Center Ideal for GBB reaction inputs (Amides, Esters, Aryl) Core->C3 C6 C6: Metabolic Handle Halogens (Cl, F) block oxidation Methyl improves lipophilicity Core->C6 C8 C8: Steric Gate Bulky groups here reduce affinity (Steric clash) Core->C8

Figure 2: Functional hotspots on the imidazo[1,2-a]pyridine scaffold.[1] C3 and C6 are primary sites for optimization.

Position-Specific Trends
Position C3 (The Functional Hub)
  • Mechanism: This position is electron-rich and susceptible to electrophilic attack.[1]

  • SAR Insight: In GABAergic agents (e.g., Zolpidem), an amide moiety here is critical for hydrogen bonding with the receptor.[1] In antitubercular agents, bulky lipophilic biaryl ethers at C3 have shown nanomolar potency (MIC

    
    
    
    
    
    0.006
    
    
    M) by occupying deep hydrophobic pockets in the target enzyme (QcrB).[1]
  • Kinase Inhibitors: Acyl- or aryl-substitutions at C3 often interact with the gatekeeper residue in the ATP-binding pocket.[1]

Position C2 (The Selectivity Anchor)
  • SAR Insight: Aryl substitutions (phenyl, heteroaryl) are standard.[1]

  • Optimization: Electron-withdrawing groups (EWGs) on the C2-phenyl ring often enhance metabolic stability but may reduce solubility.[1] In anti-inflammatory agents, a 4-substituted phenyl group is often preferred.[1]

Position C6 (The Metabolic Switch) [1]
  • SAR Insight: This is the primary site of metabolic oxidation (hydroxylation) by CYP450 enzymes.[1]

  • Optimization: Blocking this position with a halogen (F, Cl) or a methyl group (as in Zolpidem) significantly extends half-life (

    
    ).[1]
    
  • Potency: In anticancer series (PI3K inhibitors), C6 substitution with solubilizing groups (e.g., morpholine, piperazine) improves pharmacokinetic profiles without abolishing binding.[1]

Position C8 (The Steric Gate) [1]
  • SAR Insight: Substitution here is generally disfavored for GABA-A agonists due to steric clash with the receptor interface.[1] However, in specific antimicrobial applications, small groups (Me, F) can be tolerated to modulate pKa.[1]

Part 3: Therapeutic Case Studies

Neurology: GABA-A Receptor Modulators[1]
  • Drug: Zolpidem (Ambien).[1][3][4]

  • Mechanism: Binds selectively to the

    
    -subunit containing GABA-A receptors (benzodiazepine site).[1]
    
  • Key SAR Features:

    • C2: 4-tolyl group provides hydrophobic interaction.[1]

    • C3:

      
      -dimethylacetamide side chain acts as a crucial H-bond acceptor.[1]
      
    • C6: Methyl group prevents rapid oxidative clearance and aids lipophilicity.[1]

    • Selectivity: The specific arrangement of the imidazo[1,2-a]pyridine core allows it to distinguish between

      
       (sedative) and 
      
      
      
      (anxiolytic) subunits better than classical benzodiazepines.[1]
Oncology: Kinase Inhibition (CDK/PI3K)[1]
  • Mechanism: ATP-competitive inhibition.[1] The N1 nitrogen acts as a Hydrogen Bond Acceptor (HBA) to the hinge region of the kinase.[1]

  • Recent Data: 1,2,3-triazole fused derivatives at C3 have shown IC

    
     values ranging from 2.35 to 12.0 
    
    
    
    M against HeLa and MCF-7 cell lines, with some analogs outperforming cisplatin.[1][2]
  • Tubulin Polymerization: 2-Aryl-substituted imidazo[1,2-a]pyridines can bind to the colchicine site of tubulin, disrupting microtubule formation.[1]

Infectious Disease: Antituberculosis
  • Target: QcrB (component of the electron transport chain).[1]

  • Breakthrough: Structure optimization of imidazo[1,2-a]pyridine-3-carboxamides led to compounds effective against MDR and XDR strains of M. tuberculosis.[1][5]

  • Critical SAR: A linker at C3 (amide or ether) connecting to a lipophilic tail is essential for penetrating the mycobacterial cell wall.[1]

Part 4: Data Summary

Table 1: Representative SAR Trends by Therapeutic Class

PositionModificationTherapeutic EffectMechanistic Rationale
C3

-dialkylamide
Sedative (GABA) H-bond interaction with

subunit residues.[1]
C3 Biaryl etherAntituberculosis Deep hydrophobic pocket occupancy in QcrB.[1]
C3 1,2,3-TriazoleAnticancer Bioisostere for amide; improves stability & hinge binding.[1]
C6 Methyl (-CH

)
General Increases lipophilicity; blocks metabolic oxidation.[1]
C6 Fluorine (-F)General Blocks metabolism; modulates pKa of pyridine nitrogen.[1]
C2 4-TolylSedative Hydrophobic stacking in the receptor pocket.[1]
C2 3-NO

Phenyl
Antimicrobial Electron withdrawal increases reactivity/binding affinity.[1]

Part 5: Experimental Protocol

Protocol: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Synthesis

A high-efficiency, green chemistry approach for C3-functionalized library generation.[1]

Objective: Synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives.

Reagents:

  • 2-Aminopyridine derivative (1.0 equiv)[1]

  • Aldehyde (1.0 equiv)[1]

  • Isocyanide (1.1 equiv)[1]

  • Catalyst: Scandium triflate [Sc(OTf)

    
    ] (5 mol%) or Acetic Acid (10 mol%)[1]
    
  • Solvent: Methanol (MeOH) or PEG-400 (Green alternative)[1]

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the 2-aminopyridine and aldehyde in MeOH (3 mL).

  • Activation: Add the catalyst [Sc(OTf)

    
     or AcOH] and stir at room temperature for 5 minutes to form the imine intermediate (Schiff base).
    
  • Addition: Add the isocyanide component.[1][6] Cap the vial with a Teflon-lined septum.[1]

  • Irradiation: Place in a microwave reactor. Heat to 100°C for 15–20 minutes (Power: 100-150W, Max Pressure: 200 psi).

  • Work-up:

    • Cool to room temperature.[1]

    • If product precipitates: Filter and wash with cold MeOH.[1]

    • If soluble: Evaporate solvent under reduced pressure.[1]

  • Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from EtOH.[1]

Validation Criteria:

  • NMR: Appearance of a singlet at

    
     7.5–8.5 ppm (C5/C8 protons) and disappearance of aldehyde CHO peak.[1]
    
  • Yield: Expected range 75–95%.

References

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Med.[1][7] Chem., 2023.[1][7][8][9]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed, 2026.[1][10]

  • Structural determinants for high-affinity zolpidem binding to GABA-A receptors. Mol Pharmacol., 2007.[1][3] [1][3]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction. Bentham Science, 2024.[1][6]

  • Imidazo[1,2-a]pyridine Derivatives as AMPK Activators. ChemMedChem, 2023.[1]

  • Zolpidem: PubChem Compound Summary. National Library of Medicine.[1] [1]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Abstract This application note details a robust, three-step protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide starting from commercially available 2-aminopyridine . The imidazo[1,2-a]pyridine s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, three-step protocol for the synthesis of 3-bromoimidazo[1,2-a]pyridine-2-carbohydrazide starting from commercially available 2-aminopyridine . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and GABA receptor modulators. This guide addresses critical process parameters (CPPs), including regioselective bromination and the safe handling of hydrazine hydrate, ensuring high purity and reproducibility for downstream library generation.

Introduction & Retrosynthetic Analysis

The synthesis relies on the Tschitschibabin ring synthesis to construct the bicyclic core, followed by electrophilic aromatic substitution (EAS) for functionalization. The 3-bromo substituent is particularly valuable as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to diversify the core.

Retrosynthetic Strategy

The target molecule is disconnected into three key precursors:

  • Hydrazine Hydrate: Introduces the hydrazide functionality via nucleophilic acyl substitution.

  • N-Bromosuccinimide (NBS): Provides a controlled source of electrophilic bromine for C-3 functionalization.

  • Ethyl Bromopyruvate & 2-Aminopyridine: The building blocks for the imidazo[1,2-a]pyridine core.[1][2]

Retrosynthesis Target 3-Bromoimidazo[1,2-a]pyridine- 2-carbohydrazide Inter1 Ethyl 3-bromoimidazo[1,2-a]pyridine- 2-carboxylate Target->Inter1 Hydrazinolysis (N2H4·H2O) Inter2 Ethyl imidazo[1,2-a]pyridine- 2-carboxylate Inter1->Inter2 Bromination (NBS) SM 2-Aminopyridine + Ethyl Bromopyruvate Inter2->SM Condensation (EtOH, Reflux)

Figure 1: Retrosynthetic disconnection of the target scaffold.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Principle: Condensation of an


-halo ester with an 

-amino pyridine (Tschitschibabin type). The reaction proceeds via N-alkylation followed by cyclodehydration.
  • Reagents:

    • 2-Aminopyridine (1.0 equiv.)

    • Ethyl bromopyruvate (1.1 equiv.)

    • Ethanol (Absolute, 10 mL/mmol)

    • NaHCO₃ (saturated aq., for workup)

Procedure:

  • Dissolve 2-aminopyridine (e.g., 10 mmol, 0.94 g) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Add ethyl bromopyruvate (11 mmol, 1.38 mL) dropwise at room temperature. Note: The reaction is exothermic; addition should be controlled.

  • Heat the mixture to reflux (78 °C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine is consumed.

  • Cool the reaction mixture to room temperature.

  • Workup: Concentrate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution to pH ~8. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 10-40% EtOAc in Hexane) to afford the product as a solid.

Step 2: Regioselective Bromination (C-3 Position)

Principle: The C-3 position of imidazo[1,2-a]pyridine is highly nucleophilic (similar to indole C-3). N-Bromosuccinimide (NBS) allows for mild, regioselective bromination without over-bromination.

  • Reagents:

    • Ethyl imidazo[1,2-a]pyridine-2-carboxylate (from Step 1)

    • N-Bromosuccinimide (NBS) (1.05 equiv.)

    • Acetonitrile (ACN) (5 mL/mmol)

Procedure:

  • Dissolve the ester (e.g., 5 mmol) in Acetonitrile (25 mL).

  • Add NBS (5.25 mmol, 0.93 g) portion-wise at 0 °C to prevent exotherms and side reactions.

  • Allow the mixture to warm to room temperature and stir for 1–2 hours.

  • Workup: Dilute with water (50 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.

    • If no precipitate: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typically >85%. The product, ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate , is usually pure enough for the next step.

Step 3: Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Principle: Nucleophilic acyl substitution of the ester by hydrazine.

  • Reagents:

    • Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (from Step 2)

    • Hydrazine hydrate (80% or 98%, 5–10 equiv.)

    • Ethanol (5 mL/mmol)

Procedure:

  • Suspend the bromo-ester (e.g., 3 mmol) in Ethanol (15 mL).

  • Add Hydrazine hydrate (excess, e.g., 1.5 mL) carefully. Safety: Hydrazine is toxic and a suspected carcinogen. Use a fume hood.

  • Reflux the mixture for 3–5 hours. The solid starting material will dissolve, and the product often precipitates as the reaction progresses.

  • Cool to room temperature (or 0 °C) to maximize precipitation.

  • Isolation: Filter the solid precipitate.

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

  • Drying: Dry under vacuum at 40 °C.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Stoichiometry (Step 1) Use 1.1 eq of Ethyl BromopyruvateEnsures complete consumption of 2-aminopyridine, which is harder to remove during purification.
Temperature (Step 2) Start at 0 °CControls the reactivity of NBS to prevent dibromination or radical side reactions.
Hydrazine Excess (Step 3) 5–10 equivalentsDrives the equilibrium toward the hydrazide and prevents the formation of dimeric side products.
Solvent Selection Ethanol (Step 1 & 3)Green solvent, good solubility profile for reactants but poor for the hydrazide product (facilitates filtration).
Workflow Visualization

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrazinolysis S1_Input 2-AP + Ethyl Bromopyruvate S1_Process Reflux EtOH, 4h S1_Input->S1_Process S1_Output Ethyl Imidazo-Ester S1_Process->S1_Output S2_Process NBS, ACN, RT S1_Output->S2_Process S2_Output 3-Bromo-Ester S2_Process->S2_Output S3_Process N2H4·H2O, EtOH, Reflux S2_Output->S3_Process S3_Output Final Hydrazide S3_Process->S3_Output

Figure 2: Sequential workflow for the synthesis of the target hydrazide.

Analytical Validation

To confirm the identity of the final product, the following spectral features should be verified:

  • ¹H NMR (DMSO-d₆):

    • Disappearance: The triplet (~1.3 ppm) and quartet (~4.3 ppm) of the ethyl ester group from Step 2 must be absent.

    • Appearance: A broad singlet around 9.0–10.0 ppm (CONH) and a broad singlet around 4.0–5.0 ppm (NH₂) corresponding to the hydrazide.

    • Aromatic Region: The C-3 proton (usually a singlet around 8.0–8.5 ppm in the unbrominated precursor) must be absent , confirming bromination. The remaining aromatic protons (C-5, C-6, C-7, C-8) will show characteristic splitting (doublets/triplets).

  • Mass Spectrometry (ESI-MS):

    • Expect an [M+H]⁺ peak corresponding to the molecular weight.

    • Look for the characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br), confirming the presence of the halogen.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: PubMed Central (PMC). URL:[Link]

  • An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives. Source: Royal Society of Chemistry (RSC) Advances. URL:[Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Source: ACS Omega. URL:[Link]

  • C3-bromination of imidazo[1,2-a]pyridines. Source: ResearchGate / Organic Letters (Contextual). URL:[Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide for Accelerated Drug Discovery

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system is a key structural component in marketed drugs such as Zolpidem and Alpidem.[1] Its rigid structure provides a well-defined orientation for appended functional groups, facilitating precise interactions with biological targets. The scaffold's inherent chemical stability and synthetic tractability make it an ideal starting point for the construction of diverse chemical libraries.[3][4] Derivatives of this core have demonstrated a remarkable breadth of therapeutic potential, exhibiting activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5]

This guide focuses on a particularly valuable building block: 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide . The strategic placement of the bromine atom at the 3-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling extensive structural diversification.[6][7] Simultaneously, the carbohydrazide moiety at the 2-position provides a convenient point for derivatization, allowing for the introduction of a wide range of substituents through reactions such as condensation with aldehydes and ketones. This dual functionality makes 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide an exceptionally powerful tool for generating novel chemical entities in the pursuit of new therapeutic agents.

Synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that begins with the construction of the imidazo[1,2-a]pyridine core, followed by bromination and conversion to the final carbohydrazide.

Workflow for Synthesis

Synthesis Workflow A 2-Aminopyridine + Ethyl 3-bromo-2-oxopropanoate B Ethyl imidazo[1,2-a]pyridine-2-carboxylate A->B Cyclocondensation C Bromination (NBS or Br2) B->C Electrophilic Substitution D Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate C->D E Hydrazinolysis (Hydrazine Hydrate) D->E Nucleophilic Acyl Substitution F 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide E->F

Caption: Synthetic route to the target carbohydrazide.

Part 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

This initial step involves the condensation of 2-aminopyridine with ethyl 3-bromo-2-oxopropanoate to form the core heterocyclic structure.

Protocol:

  • To a solution of 2-aminopyridine (1 equivalent) in ethanol, add ethyl 3-bromo-2-oxopropanoate (1.2 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to obtain ethyl imidazo[1,2-a]pyridine-2-carboxylate.

Part 2: Bromination at the 3-Position

The synthesized ester is then selectively brominated at the electron-rich 3-position of the imidazo[1,2-a]pyridine ring.

Protocol:

  • Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetic acid.[8]

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) or a solution of Bromine (Br₂) in the chosen solvent (1.1 equivalents) dropwise to the reaction mixture.[8][9]

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Part 3: Conversion to 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

The final step is the conversion of the ethyl ester to the desired carbohydrazide via reaction with hydrazine hydrate.

Protocol:

  • To a solution of ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide as a solid.

Application in Drug Discovery: Library Synthesis

The title compound is an ideal starting material for the generation of a diverse chemical library. The 3-bromo position allows for the introduction of various aryl, heteroaryl, alkyl, and amino groups through well-established cross-coupling reactions. The carbohydrazide moiety can be readily converted into a variety of functional groups, including hydrazones, triazoles, and oxadiazoles.

Diversification Strategy

Diversification_Strategy cluster_0 Core Scaffold cluster_1 Position 3 Derivatization (Cross-Coupling) cluster_2 Position 2 Derivatization (Carbohydrazide Chemistry) Core 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide Suzuki Suzuki Coupling (Boronic Acids/Esters) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines) Core->Buchwald Hydrazone Hydrazone Formation (Aldehydes/Ketones) Core->Hydrazone Triazole Triazole Synthesis Core->Triazole Oxadiazole Oxadiazole Formation Core->Oxadiazole

Caption: Dual-handle diversification strategy.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the 3-Position

This reaction is used to form a carbon-carbon bond between the 3-position of the imidazo[1,2-a]pyridine ring and an aryl or heteroaryl group.[10][11][12]

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

  • Aryl/heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

Protocol:

  • In a reaction vessel, combine 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel, followed by the palladium catalyst (0.05-0.1 equivalents).

  • Heat the reaction mixture at 80-100°C for 6-12 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Protocol 2: Hydrazone Synthesis from the Carbohydrazide

This protocol describes the condensation of the carbohydrazide with an aldehyde or ketone to form a hydrazone derivative.

Materials:

  • 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (or its 3-substituted derivatives)

  • Aldehyde or ketone

  • Solvent (e.g., Ethanol)

  • Catalytic amount of acid (e.g., acetic acid)

Protocol:

  • Dissolve the carbohydrazide (1 equivalent) in ethanol.

  • Add the aldehyde or ketone (1.1 equivalents) and a few drops of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

Screening and Biological Evaluation

Once a library of compounds has been synthesized, the next step is to evaluate their biological activity. The choice of assay will depend on the therapeutic area of interest.

Application Example: Anticancer Activity Screening

Many imidazo[1,2-a]pyridine derivatives have shown promising anticancer activity.[13][14][15] A common initial screening method is the MTT assay to assess cytotoxicity against various cancer cell lines.

MTT Assay Protocol for Cytotoxicity:

  • Seed cancer cells (e.g., MCF-7, HeLa, A375) in a 96-well plate at a density of 4-5 x 10³ cells per well and allow them to adhere for 24-48 hours.[16]

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations in the cell culture medium.

  • Treat the cells with increasing concentrations of the test compounds (e.g., 0-100 µM) and a vehicle control (DMSO) for 48 hours.[16]

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.[16]

  • Incubate for 16 hours at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Potential Signaling Pathways to Investigate

Imidazo[1,2-a]pyridine derivatives have been shown to modulate several key signaling pathways implicated in cancer.

Cancer_Signaling_Pathways RTK Receptor Tyrosine Kinase (e.g., PDGFRA, c-Met) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3 STAT3 STAT3->Proliferation NFkB NF-κB NFkB->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Compound Imidazo[1,2-a]pyridine Derivative Compound->RTK Inhibits Compound->PI3K Inhibits Compound->STAT3 Inhibits Compound->NFkB Inhibits

Caption: Potential cancer signaling pathways targeted.

Application Example: Antimicrobial Activity Screening

The imidazo[1,2-a]pyridine scaffold is also a promising source of new antimicrobial agents.[3][8] Initial screening can be performed using the disk diffusion method, followed by the determination of the Minimum Inhibitory Concentration (MIC).

Disk Diffusion Assay Protocol:

  • Prepare a microbial lawn by spreading a standardized inoculum (0.5 McFarland) of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) onto the surface of an agar plate (e.g., Mueller-Hinton agar).[17]

  • Impregnate sterile paper disks (6 mm diameter) with a known concentration of the test compound solution (e.g., 10 µL of a 10 mg/mL solution).[17]

  • Place the disks onto the surface of the inoculated agar plate.

  • Include a positive control (a known antibiotic) and a negative control (solvent vehicle).

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each disk in millimeters.

Conclusion and Future Outlook

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a high-value, versatile starting material for drug discovery. Its dual functional handles allow for the rapid generation of large and diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and initial biological screening of novel compounds based on this privileged scaffold. By leveraging these methods, researchers can efficiently explore the vast chemical space around the imidazo[1,2-a]pyridine core, accelerating the identification of new lead compounds for a wide range of diseases.

References

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Glassman, I., Alcantara, C., Bentley, E., Vosburg, D., & Szurmant, H. (n.d.). 3-Aminoimidazo [1, 2-A] Pyridine Derivatives as Novel Antimicrobial Compounds. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Goud, S. B., Dhakar, R. L., & Samanta, S. (2026, February 1). Switching Copper(II)-Catalytic Process for the Selective Access to C3-Imidazolyl- and Pyridylquinoxalin-2(1H)-ones. The Journal of Organic Chemistry. [Link]

  • Lin, W., Zhang, Z., He, S., Liu, T., & Wu, H. (2014). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Beilstein Journal of Organic Chemistry, 10, 2038–2044. [Link]

  • Mahdavi, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 17(1), 148. [Link]

  • Mérida, V. F. R., Bunes, C. M. M., & de Mattos, M. C. F. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

  • Tran, R. Q., Jacoby, S. A., Roberts, K. E., Swann, W. A., Harris, N. W., Dinh, L. P., Denison, E. L., & Yet, L. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Organic & Biomolecular Chemistry, 17(24), 5988–6001. [Link]

  • Al-Qadi, I., Hanania, M., Warad, I., Al-Hajj, N., Hazzam, R., Salama, Y., Raheem, S., & Al-Maharik, N. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 19(1), 48. [Link]

  • Arote, R. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(2), 1083-1094. [Link]

  • Bakr, M. F., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chen, F., et al. (2018). Bromination of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • Chilin, A., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3326. [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Scientific Reports, 11(1), 1-13. [Link]

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. [Link]

  • Li, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Mohamed, M. S., et al. (2007). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Molecules, 12(6), 1284-1299. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved February 4, 2026, from [Link]

  • Patel, D., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. [Link]

  • Régnier, S., Bechara, W. S., & Charette, A. (2016). Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. Semantic Scholar. [Link]

  • Singh, M., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 27(19), 6296. [Link]

  • V. S. S. S. N. D., & G., S. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 4, 2026, from [Link]

  • Ye, D., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2235-2242. [Link]

  • Zhang, Y., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 55. [Link]

  • Zhang, Y., et al. (2018). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules, 23(10), 2467. [Link]

  • Bakr, M. F., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Molecules, 28(7), 3195. [Link]

  • Arote, R. B., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances, 14(2), 1083-1094. [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Scientific Reports, 11(1), 1-13. [Link]

  • Goud, S. B., Dhakar, R. L., & Samanta, S. (2026, February 1). Switching Copper(II)-Catalytic Process for the Selective Access to C3-Imidazolyl- and Pyridylquinoxalin-2(1H)-ones. The Journal of Organic Chemistry. [Link]

  • Li, G., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]

  • Mahdavi, M., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry, 17(1), 148. [Link]

  • Stojkovic, M. R., et al. (2022). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 27(15), 4935. [Link]

Sources

Method

Application Note: 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide as a Divergent Intermediate for Anticancer Agents

This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the synthesis, validation, and divergent application of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and oncology drug discovery. It details the synthesis, validation, and divergent application of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a versatile intermediate for generating cytotoxic libraries.

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs like zolpidem and olprinone. In oncology, this scaffold mimics the purine ring of ATP, allowing it to act as a competitive inhibitor for cyclin-dependent kinases (CDKs) and PI3K/mTOR pathways.

This guide focuses on 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (Compound 3 ). This specific intermediate is critical because it offers two distinct vectors for chemical modification:

  • C3-Bromo Position: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to introduce lipophilic aryl groups for hydrophobic pocket occupancy.

  • C2-Carbohydrazide: A reactive "hinge" for generating hydrazones (Schiff bases) or cyclizing into 1,3,4-oxadiazoles and triazoles, which often serve as hydrogen bond donors/acceptors in the active site.

Synthetic Workflow & Logic

The synthesis is a linear, three-step protocol designed for scalability and purity. The logic prioritizes the installation of the C3-bromine atom before the formation of the sensitive hydrazide moiety to prevent side reactions during the electrophilic halogenation step.

Pathway Diagram

SynthesisPath Start 2-Aminopyridine + Ethyl Bromopyruvate Step1 Step 1: Cyclocondensation (Hantzsch Synthesis) Start->Step1 Reflux, EtOH Inter1 Ethyl imidazo[1,2-a] pyridine-2-carboxylate Step1->Inter1 Step2 Step 2: C3-Bromination (NBS, CH3CN) Inter1->Step2 Electrophilic Subst. Inter2 Ethyl 3-bromoimidazo[1,2-a] pyridine-2-carboxylate Step2->Inter2 Step3 Step 3: Hydrazinolysis (N2H4·H2O, EtOH) Inter2->Step3 Nucleophilic Acyl Subst. Final TARGET: 3-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Step3->Final

Figure 1: Step-wise synthetic route for the production of the target carbohydrazide intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate

Principle: The Hantzsch-type condensation involves the N-alkylation of the pyridine ring nitrogen followed by cyclodehydration.

  • Reagents: 2-Aminopyridine (1.0 eq), Ethyl bromopyruvate (1.1 eq), Ethanol (Absolute).

  • Protocol:

    • Dissolve 2-aminopyridine (10 mmol, 0.94 g) in 30 mL of absolute ethanol in a round-bottom flask.

    • Add ethyl bromopyruvate (11 mmol, 1.38 mL) dropwise at room temperature.

    • Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Workup: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • Neutralize by adding saturated NaHCO₃ solution until pH ~8.

    • Extract with Dichloromethane (DCM) (3 x 30 mL). Dry organic layer over anhydrous Na₂SO₄.

    • Concentrate in vacuo. Recrystallize from ethanol/ether to obtain a white solid.

  • Yield Expectation: 75–85%.

Step 2: Regioselective Bromination at C3

Principle: The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic. N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine.

  • Reagents: Ethyl imidazo[1,2-a]pyridine-2-carboxylate (from Step 1), NBS (1.1 eq), Acetonitrile (ACN).

  • Protocol:

    • Dissolve the ester (5 mmol) in 20 mL of Acetonitrile.

    • Add NBS (5.5 mmol, 0.98 g) portion-wise over 10 minutes at 0 °C (ice bath) to prevent over-bromination.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Validation: Check TLC. The brominated product usually has a slightly higher Rf than the starting material in non-polar solvents.

    • Workup: Pour the mixture into cold water (50 mL). The solid product should precipitate.

    • Filter the solid, wash with water to remove succinimide byproduct, and dry.

  • Critical Note: Do not use acetone as a solvent, as it can react with NBS. Acetonitrile is preferred for its polarity and inertness.

Step 3: Hydrazinolysis to the Carbohydrazide

Principle: Nucleophilic acyl substitution where the ethoxy group is displaced by hydrazine. The C3-Br bond is stable under these reflux conditions.

  • Reagents: Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (from Step 2), Hydrazine Hydrate (99%, 10 eq), Ethanol.

  • Protocol:

    • Suspend the brominated ester (3 mmol) in 15 mL of Ethanol.

    • Add Hydrazine Hydrate (30 mmol, ~1.5 mL) slowly. Note: Excess hydrazine drives the equilibrium to completion.

    • Reflux for 4–8 hours. The solid starting material will dissolve, and the product often precipitates out as the reaction proceeds or upon cooling.

    • Workup: Cool to 0 °C. Filter the precipitate.

    • Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.

    • Purity Check: The product should be a white/off-white solid.

    • Characterization: IR should show characteristic -NHNH₂ doublets around 3200–3300 cm⁻¹ and a carbonyl peak at ~1660 cm⁻¹.

Application: Divergent Synthesis of Anticancer Agents

Once the intermediate is synthesized, it serves as a scaffold for two primary classes of anticancer agents.

Strategy A: Schiff Base Formation (Hydrazones)

Hydrazones are potent iron chelators and can inhibit ribonucleotide reductase.

  • Protocol: React the carbohydrazide (1 eq) with an aromatic aldehyde (1.1 eq) in Ethanol with a catalytic amount of Glacial Acetic Acid (2–3 drops). Reflux for 2–4 hours.

  • Target: Tubulin inhibition.

Strategy B: Cyclization to 1,3,4-Oxadiazoles

Oxadiazoles improve metabolic stability and lipophilicity compared to hydrazones.

  • Protocol: React the carbohydrazide with CS₂/KOH (to form the thiol-oxadiazole) or with a carboxylic acid in POCl₃ (to form the aryl-oxadiazole).

  • Target: Kinase inhibition (VEGFR, EGFR).

SAR Logic Diagram

SAR cluster_C3 C3-Bromine Modification cluster_C2 C2-Hydrazide Modification Center 3-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki Pd(PPh3)4 Schiff + Aldehydes (R-CHO) -> Hydrazones Center->Schiff AcOH, Reflux Cyclize + CS2 or R-COOH -> 1,3,4-Oxadiazoles Center->Cyclize POCl3 or KOH Result1 Increased Hydrophobicity (Kinase Pocket Fit) Suzuki->Result1 Result2 H-Bond Donors/Acceptors (Tubulin Binding) Schiff->Result2 Cyclize->Result2

Figure 2: Structure-Activity Relationship (SAR) expansion strategies using the core intermediate.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclizationEnsure ethanol is dry; extend reflux time; check purity of bromopyruvate.
Mixture of Products in Step 2 Over-bromination (C5 or C6)Keep temperature at 0 °C during addition; add NBS slowly; confirm stoichiometry.
Oily Product in Step 3 Residual Hydrazine/SolventTriturate the oil with cold diethyl ether or hexane to induce crystallization.
Debromination Harsh conditionsAvoid using metal catalysts (like Cu or Pd) during the hydrazinolysis step.

References

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Source: BMC Chemistry (2023). URL:[Link]

  • Imidazo[1,2-a]pyridine synthesis (Organic Chemistry Portal). Source: Organic Chemistry Portal. URL:[Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles. Source: Molecules (2019).[1][2] URL:[Link]

  • Visible-light-mediated C3-azolylation of imidazo[1,2-a]pyridines with 2-bromoazoles. Source: Organic & Biomolecular Chemistry (2017).[3] URL:[Link]

  • Synthesis and Anticandidosic Activities of Imidazo[1,2-a]pyridinehydrazone Derivatives. Source: Trade Science Inc. (2022). URL:[Link]

Sources

Application

Click chemistry reactions with imidazo[1,2-a]pyridine carbohydrazides

Application Note: Modular Assembly of Imidazo[1,2-a]pyridine Scaffolds via Click Chemistry Executive Summary & Strategic Rationale The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Imidazo[1,2-a]pyridine Scaffolds via Click Chemistry

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in drugs like Zolpidem (GABAergic) and emerging kinase inhibitors (e.g., for anticancer applications). The integration of a carbohydrazide motif at the C-2 or C-3 position transforms this static scaffold into a dynamic "diversity hub."

This guide details the application of Click Chemistry (specifically Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC) to these carbohydrazides. Unlike standard amide couplings, this approach allows for the rapid, modular assembly of 1,2,3-triazole hybrids . These hybrids are critical for Fragment-Based Drug Discovery (FBDD) as the triazole ring acts as a bioisostere for amide bonds, improving metabolic stability and hydrogen bonding potential.

Key Advantages of this Workflow:

  • Orthogonality: The carbohydrazide is stable under standard oxidative conditions but highly reactive toward specific electrophiles.

  • Modularity: A single precursor yields diverse libraries (Triazoles via CuAAC or Acylhydrazones via condensation).

  • Bioactivity: The resulting triazole-linked hybrids have demonstrated potent cytotoxicity against cancer lines (e.g., HeLa, MCF-7) and antimicrobial efficacy.

Strategic Workflow & Mechanism

The synthesis hinges on the functionalization of the carbohydrazide nitrogen. While the hydrazide itself can undergo condensation (forming hydrazones), the "Click" pathway requires the installation of an alkyne handle (propargylation), followed by CuAAC.

ReactionWorkflow Start Imidazo[1,2-a]pyridine Ester Precursor Hub Carbohydrazide (Diversity Hub) Start->Hub Hydrazinolysis (NH2NH2, EtOH) Alkyne N'-Propargyl Intermediate Hub->Alkyne Propargylation (Propargyl Bromide, K2CO3) Hydrazone Acylhydrazone (Secondary Library) Hub->Hydrazone Aldehyde Condensation (Pseudo-Click) Triazole 1,2,3-Triazole Hybrid (Final Product) Alkyne->Triazole CuAAC Click (R-N3, CuSO4, NaAsc)

Figure 1: Divergent synthesis pathway. The primary Click route (Solid arrows) generates stable triazole hybrids, while the dashed route offers access to hydrazones.

Detailed Experimental Protocols

Protocol A: Synthesis of the Carbohydrazide Scaffold

The foundation of the library. This step converts the ethyl ester to the reactive hydrazide.

Reagents:

  • Ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv)

  • Hydrazine hydrate (99%, 10.0 equiv)

  • Ethanol (Absolute)

Procedure:

  • Dissolve the ester (e.g., 10 mmol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (100 mmol) dropwise at room temperature.

  • Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1). The ester spot (

    
    ) should disappear, replaced by a lower, polar spot (
    
    
    
    ).
  • Cool the reaction to room temperature and then to 0°C in an ice bath.

  • Filter the precipitated solid. Wash with cold ethanol (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove excess hydrazine.

  • Drying: Vacuum dry at 45°C.

    • Yield Expectation: 85–95%

    • Appearance: White to pale yellow crystalline solid.

Protocol B: Propargylation (Installing the Click Handle)

Critical Step: This converts the nucleophilic hydrazide into a dipolarophile suitable for Click chemistry.

Mechanism: Nucleophilic substitution (


) of propargyl bromide by the terminal nitrogen (

) of the hydrazide.

Reagents:

  • Imidazo[1,2-a]pyridine-carbohydrazide (from Protocol A) (1.0 equiv)

  • Propargyl bromide (80% in toluene, 1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • DMF (Dimethylformamide, dry)

Procedure:

  • Suspend the carbohydrazide (5 mmol) and

    
     (10 mmol) in dry DMF (10 mL). Stir for 15 minutes at RT.
    
  • Add propargyl bromide (6 mmol) dropwise.

  • Stir the mixture at Room Temperature for 3–5 hours.

    • Note: Avoid heating to prevent over-alkylation (quaternization of the pyridine nitrogen).

  • Quench: Pour the reaction mixture into crushed ice-water (50 mL).

  • Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if multiple spots are observed.

    • Validation:

      
       NMR should show a doublet (
      
      
      
      ppm,
      
      
      ) and a triplet (
      
      
      ppm,
      
      
      ) for the propargyl group.
Protocol C: CuAAC Click Reaction (Triazole Formation)

The Coupling Step: Connecting the scaffold to an azide-bearing fragment (e.g., benzyl azide, phenyl azide).

Reagents:

  • 
    -Propargyl carbohydrazide (1.0 equiv)
    
  • Organic Azide (1.1 equiv) (Can be generated in situ from Halide +

    
    )
    
  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • Solvent:

    
    -BuOH / 
    
    
    
    (1:1) or DMF /
    
    
    (for solubility)

Procedure:

  • Dissolve the

    
    -propargyl derivative (1.0 mmol) and the organic azide (1.1 mmol) in 5 mL of 
    
    
    
    -BuOH.
  • Prepare a solution of

    
     (0.1 mmol) and Sodium Ascorbate (0.2 mmol) in 5 mL of water.
    
    • Observation: The copper solution will turn from blue to yellow/orange (reduction to Cu(I)).

  • Add the aqueous copper solution to the organic phase.

  • Stir vigorously at Room Temperature for 6–12 hours.

    • Expert Tip: If the starting material is insoluble, add DMF dropwise until clear, or heat to 40°C.

  • Work-up: The product often precipitates out of the aqueous mixture. Filter and wash with water and cold ether.

  • If no precipitate forms: Dilute with water, extract with DCM, and purify via column chromatography (Gradient: 0–5% MeOH in DCM).

Comparative Data & Library Scope

The following table summarizes typical results when applying this protocol to varying azide partners, based on recent literature precedents (e.g., Patel et al., 2025).

EntryAzide Partner (

)
Reaction TimeYield (%)Bioactivity Focus
1 Phenyl azide4 h88%General Cytotoxicity
2 4-Nitrobenzyl azide3 h92%Antimicrobial (Gram +/-)
3 4-Methoxybenzyl azide5 h85%Anti-tubercular
4 2-Azido-N-phenylacetamide6 h81%EGFR Kinase Inhibition

Table 1: Efficiency of the CuAAC protocol across different electronic environments.

Troubleshooting & Expert Insights

1. Catalyst Deactivation (The "Oxygen Problem"):

  • Symptom: Reaction turns green/blue (oxidation to Cu(II)) and stalls.

  • Fix: The Cu(I) species is unstable in air. Degas solvents with nitrogen prior to mixing. Increase Sodium Ascorbate loading to 30 mol% if running in open air.

2. Regioselectivity Issues during Propargylation:

  • Symptom: Complex NMR mixture.

  • Cause: Alkylation at the pyridine nitrogen or bis-alkylation of the hydrazide.

  • Fix: Use strictly 1.1–1.2 equivalents of propargyl bromide. Keep the reaction at room temperature. If

    
    -pyridine alkylation occurs, switch the base to a weaker one (e.g., 
    
    
    
    ) or use a bulky protecting group on the pyridine ring if applicable.

3. "Pseudo-Click" Alternative:

  • If the CuAAC route fails due to solubility, the Acylhydrazone route is a viable backup. React the carbohydrazide directly with an aldehyde in Ethanol with a catalytic drop of Acetic Acid (Reflux, 2h). While not a triazole, the hydrazone linkage (

    
    ) is a validated pharmacophore in this series.
    

References

  • Patel, S., et al. (2025). Design, Synthesis, and antimicrobial evaluation of imidazo[1,2-a]pyridine-triazole hybrids through click chemistry and Suzuki-Miyaura cross-coupling.[1][2] Indian Journal of Heterocyclic Chemistry.[1] Link

  • Halac, F. A., et al. (2024). Synthesis of New Imidazo[1,2-a]pyridine Triazole Hybrid Molecules as Potential Apoptotic Antitumor Agents.[3] ChemistrySelect.[3] Link

  • Hosseini, H., & Bayat, M. (2019). An efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction.[4] RSC Advances. Link

  • Al-Sanea, M. M., et al. (2020). Design, synthesis and biological evaluation of new imidazo[1,2-a]pyridine-carbohydrazide derivatives as potential anticancer agents. Bioorganic Chemistry.[3][5] Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to the Synthesis of Aryl Hydrazone Derivatives from Carbohydrazide Precursors

Abstract: This document provides a comprehensive guide for the synthesis of aryl hydrazone derivatives, a chemical class of profound interest in medicinal chemistry and drug development. We delve into the synthesis start...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of aryl hydrazone derivatives, a chemical class of profound interest in medicinal chemistry and drug development. We delve into the synthesis starting from carbohydrazide precursors, detailing the underlying reaction mechanisms, providing robust and validated experimental protocols, and outlining methods for structural characterization. The rationale behind key experimental choices is explored to empower researchers to adapt and troubleshoot these methods effectively. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the versatile hydrazone scaffold for therapeutic innovation.

Scientific Introduction: The Hydrazone Scaffold in Modern Drug Discovery

The hydrazone moiety (-NH-N=CH-), an azomethine derivative, represents a privileged scaffold in medicinal chemistry. Its structural features, including the ability to act as a hydrogen bond donor and acceptor, engage in chelation with metal ions, and exist as E/Z isomers, make it a versatile pharmacophore.[1][2] Consequently, hydrazone derivatives have demonstrated a remarkably broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6]

Carbohydrazide (H₂N-NH-CO-NH-NH₂) is a particularly valuable precursor for generating libraries of these compounds. As a symmetrical and highly nucleophilic molecule, it readily undergoes condensation reactions with aromatic aldehydes and ketones. This reaction provides a direct and efficient route to novel aryl hydrazones, which serve as key intermediates for more complex heterocyclic systems or as final drug candidates themselves.[2] This guide focuses on the fundamental acid-catalyzed condensation reaction, providing the theoretical basis and practical steps for successful synthesis and validation.

The Core Reaction: Mechanistic Insights into Hydrazone Formation

The synthesis of an aryl hydrazone from carbohydrazide and an aromatic aldehyde is a classic acid-catalyzed nucleophilic addition-elimination reaction, also known as a condensation reaction.[7] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Causality of Catalysis: While the reaction can proceed without a catalyst, it is often sluggish.[8] The addition of a catalytic amount of a weak acid, such as glacial acetic acid or hydrochloric acid, significantly accelerates the rate.[9][10] The catalyst's role is to protonate the carbonyl oxygen of the aldehyde. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom of the carbohydrazide. This initial attack forms a tetrahedral intermediate known as a carbinolamine. Subsequent proton transfer and elimination of a water molecule yield the stable C=N double bond of the hydrazone.

ReactionMechanism cluster_reactants Reactants RCHO Ar-CHO (Aromatic Aldehyde) Protonated_Aldehyde Ar-C⁺H-OH (Protonated Aldehyde) RCHO->Protonated_Aldehyde 1. Protonation H_plus H⁺ (Acid Catalyst) Carbohydrazide H₂N-NH-CO-NH-NH₂ (Carbohydrazide) Carbinolamine Ar-CH(OH)-NH-NH-CO-NH-NH₂ (Carbinolamine Intermediate) Protonated_Aldehyde->Carbinolamine 2. Nucleophilic Attack Protonated_Intermediate Ar-CH(O⁺H₂)-NH-NH-CO-NH-NH₂ Carbinolamine->Protonated_Intermediate 3. Proton Transfer Hydrazone Ar-CH=N-NH-CO-NH-NH₂ (Aryl Hydrazone) Protonated_Intermediate->Hydrazone 4. Dehydration (Elimination of H₂O) Water H₂O Protonated_Intermediate->Water -H₂O Hydrazone->H_plus -H⁺ (Catalyst Regeneration)

Caption: Acid-catalyzed mechanism for aryl hydrazone synthesis.

Experimental Guide: Protocols & Workflow

This section provides a detailed, step-by-step protocol for the synthesis of a representative aryl hydrazone. The protocol is designed to be self-validating, incorporating in-process monitoring and terminal characterization to ensure product identity and purity.

General Protocol for the Synthesis of N'-(Arylmethylidene)carbohydrazide

This protocol describes a general method using reflux in ethanol, a common and effective procedure for this class of compounds.

Materials & Reagents:

  • Carbohydrazide (1.0 eq)

  • Substituted Aromatic Aldehyde (1.0 eq)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalytic, ~3-5 drops)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • TLC plates (Silica gel 60 F₂₅₄)

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add carbohydrazide (e.g., 10 mmol, 0.90 g).

  • Dissolution/Suspension: Add absolute ethanol (approx. 25-30 mL) to the flask. Stir the mixture. Carbohydrazide has limited solubility at room temperature and may form a suspension. This is acceptable.

  • Addition of Reactants: To the stirring suspension, add the aromatic aldehyde (10 mmol, 1.0 eq).

  • Catalysis: Add 3-5 drops of glacial acetic acid to the mixture using a Pasteur pipette. The acid catalyzes the condensation reaction.[10]

  • Reaction: Attach the reflux condenser and heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. A solid precipitate, the desired hydrazone product, often begins to form as the reaction progresses.

  • Monitoring (Self-Validation Step 1): Monitor the reaction's progress using Thin Layer Chromatography (TLC).

    • Eluent System: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is typically effective.

    • Procedure: Spot the starting aldehyde, the initial reaction mixture, and the current reaction mixture on a TLC plate. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Isolation: Once the reaction is complete (typically 2-6 hours, as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. Further cooling in an ice bath can maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline product with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.

Workflow Start 1. Combine Carbohydrazide, Aldehyde, & Ethanol Catalyst 2. Add Catalytic Glacial Acetic Acid Start->Catalyst Reflux 3. Heat to Reflux (2-6 hours) Catalyst->Reflux TLC 4. Monitor Reaction by TLC Reflux->TLC In-process check TLC->Reflux Incomplete Cool 5. Cool to Room Temp & Ice Bath TLC->Cool Complete Filter 6. Filter & Wash with Cold Ethanol Cool->Filter Dry 7. Dry Product Under Vacuum Filter->Dry Characterize 8. Characterize Product (MP, FT-IR, NMR, MS) Dry->Characterize

Caption: Experimental workflow for aryl hydrazone synthesis.

Product Validation: Characterization Protocols

Thorough characterization is essential to confirm the structure and purity of the synthesized aryl hydrazone. This forms the second critical part of the self-validating system.

Physical Characterization
  • Appearance: Record the physical state (e.g., crystalline solid) and color.

  • Melting Point (MP): Determine the melting point. A sharp, narrow melting point range is a strong indicator of high purity.[11] Compare the observed value with literature data if available.

Spectroscopic Characterization

The following table summarizes the key diagnostic signals used to confirm the formation of the aryl hydrazone product.

Technique Key Observation Rationale / Interpretation
FT-IR Disappearance of aldehyde C-H stretch (~2750-2850 cm⁻¹).Appearance of N-H stretch (amide, ~3200-3300 cm⁻¹).Appearance of C=N stretch (~1600-1650 cm⁻¹).Shift of C=O stretch (amide, ~1650-1680 cm⁻¹).Confirms consumption of the aldehyde and formation of the hydrazide-hydrazone structure. The C=N (imine) stretch is a hallmark of hydrazone formation.[12][13][14]
¹H NMR Disappearance of aldehyde proton singlet (~9.5-10.5 ppm).Appearance of azomethine proton (-N=CH-) singlet (~8.0-8.5 ppm).Appearance of two distinct N-H proton signals (amide NH and terminal NH₂), often as broad singlets.Unambiguously confirms the condensation. The chemical shift of the azomethine proton is highly diagnostic. The presence of multiple N-H signals confirms the carbohydrazide backbone remains intact.[12][13][15]
¹³C NMR Disappearance of aldehyde carbonyl carbon (~190-200 ppm).Appearance of imine carbon (-C=N) (~140-160 ppm).Appearance of amide carbonyl carbon (-CO-NH) (~160-170 ppm).Provides carbon framework confirmation of the final structure.
Mass Spec. Molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the product.Confirms the correct mass of the synthesized compound.

Applications & Significance in Drug Development

The strategic synthesis of aryl hydrazones from carbohydrazide is a cornerstone of many medicinal chemistry programs. The resulting N'-arylidenecarbohydrazide scaffold is a versatile template that can be readily modified. Variations in the aromatic aldehyde allow for fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

These derivatives have been successfully explored for a wide array of therapeutic targets. Their mechanisms of action are diverse, often involving the chelation of essential metal ions in metalloenzymes or the formation of key hydrogen bonds within enzyme active sites.[1] The therapeutic potential of hydrazide-hydrazone derivatives continues to be an active and promising area of research.[5][16]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No reaction / Low Yield 1. Insufficient catalyst.2. Deactivated aldehyde.3. Insufficient reaction time/temperature.1. Add a few more drops of acetic acid.2. Check the purity of the aldehyde; purify by distillation or recrystallization if necessary.3. Increase reflux time and monitor by TLC. Consider a higher boiling solvent like methanol or isopropanol.
Product is Oily / Fails to Crystallize 1. Presence of impurities.2. Product has a low melting point.1. Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.2. If trituration fails, purify the product using column chromatography (silica gel).
Impure Product (Multiple spots on TLC) 1. Incomplete reaction.2. Side reactions.3. Formation of bis-hydrazone (if excess carbohydrazide).1. Increase reaction time or add a slight excess of one reactant to drive the reaction to completion.2. Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate).

References

  • [Synthesis of carbohydrazide and using it for green synthesis of oxazol and a substitute for hydrazine in the deoxygenation of water supply from boilers] - Asian Journal of Green Chemistry. [Link]

  • [Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones] - ResearchGate. [Link]

  • [A Review on Synthesis of Carbohydrazide Derivatives] - Asian Journal of Green Chemistry. [Link]

  • [Hydrazone synthesis] - Organic Chemistry Portal. [Link]

  • [Synthesis method of carbohydrazide - Google Patents] - Google P
  • [Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II] - National Institutes of Health (NIH). [Link]

  • [MECHANOSTIC SYNTHESIS OF ARYL HYDRAZONES] - Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]

  • [Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation] - OrgoSolver. [Link]

  • [A Review on Synthesis of Carbohydrazide Derivatives] - Asian Journal of Green Chemistry. [Link]

  • [Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives] - International Journal of Chemical and Biological Sciences. [Link]

  • [A review exploring biological activities of hydrazones] - National Institutes of Health (NIH), PMC. [Link]

  • [Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety] - MDPI. [Link]

  • [Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy] - National Institutes of Health (NIH), PubMed Central. [Link]

  • [Carbohydrazide Analogues: A Review of Synthesis and Biological Activities] - ResearchGate. [Link]

  • [The Use of Hydrazones for Biomedical Applications] - ResearchGate. [Link]

  • [Biological Activities of Hydrazone Derivatives] - Semantic Scholar. [Link]

  • [Exploring the Therapeutic Potential of Hydrazide-Hydrazone Derivatives: A Comprehensive Review] - The Pharmaceutical and Chemical Journal. [Link]

  • [Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange] - National Institutes of Health (NIH), PMC. [Link]

  • [NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones] - ResearchGate. [Link]

  • [Biological Activities of Hydrazone Derivatives] - National Institutes of Health (NIH), PMC. [Link]

  • [Reaction of aldehyde I with acid hydrazides.] - ResearchGate. [Link]

  • [Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine] - Asian Journal of Chemistry. [Link]

  • [A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES] - Hygeia journal for drugs and medicines. [Link]

  • [Interpretation of Infrared Spectra, A Practical Approach] - Wiley Analytical Science. [Link]

  • [12.8: Infrared Spectra of Some Common Functional Groups] - Chemistry LibreTexts. [Link]

Sources

Application

Application Notes and Protocols for Synthesizing Compounds Targeting Multidrug-Resistant Strains

Introduction: The Imperative for Novel Synthetic Strategies Against Multidrug-Resistant Pathogens The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, threatening to return us...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Synthetic Strategies Against Multidrug-Resistant Pathogens

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, threatening to return us to a pre-antibiotic era where common infections could be fatal. The "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) are particularly notorious for their ability to evade conventional antibiotic therapies. This necessitates a paradigm shift in antimicrobial drug discovery, moving beyond the modification of existing scaffolds to the rational design and synthesis of novel compounds with unconventional mechanisms of action.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of promising synthetic strategies and step-by-step protocols for creating compounds with activity against MDR strains. We will delve into the synthesis of antimicrobial peptides, silver nanoparticles, benzothiazole derivatives, and coumarin-based photosensitizers, explaining the rationale behind the chosen synthetic routes and methodologies.

I. Synthesis of Antimicrobial Peptides (AMPs) via Solid-Phase Peptide Synthesis (SPPS)

Antimicrobial peptides (AMPs) are a diverse class of naturally occurring and synthetic molecules that exhibit broad-spectrum antimicrobial activity.[1] Their primary mechanism of action often involves the disruption of bacterial cell membranes, a physical process that is less prone to the development of resistance compared to the targeted enzymatic inhibition of traditional antibiotics.[2][3] Solid-phase peptide synthesis (SPPS) is the preferred method for their production, allowing for the precise and efficient assembly of amino acid sequences.[4]

Causality Behind Experimental Choices in SPPS:
  • Solid Support (Resin): The choice of resin is critical as it serves as the anchor for the growing peptide chain. The resin must be stable to the reaction conditions but allow for the clean cleavage of the final peptide.

  • Protecting Groups: Temporary protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl), are used to prevent unwanted side-chain reactions and to ensure that amino acids are added in the correct sequence.

  • Coupling Reagents: These reagents activate the carboxylic acid group of the incoming amino acid, facilitating the formation of a peptide bond with the free amine of the resin-bound peptide.

  • Cleavage and Deprotection: A strong acid, typically trifluoroacetic acid (TFA), is used to cleave the completed peptide from the resin and remove any remaining side-chain protecting groups.

Workflow for Solid-Phase Peptide Synthesis of an Antimicrobial Peptide

SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Prepare solid support Wash1 Washing Deprotection1->Wash1 Expose N-terminus Coupling Amino Acid Coupling Wash1->Coupling Remove reagents Wash2 Washing Coupling->Wash2 Add next amino acid Repeat Repeat Cycle Wash2->Repeat Remove excess reagents Repeat->Deprotection1 For each amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage After final amino acid Purification Purification (RP-HPLC) Cleavage->Purification Release peptide Characterization Characterization (Mass Spec) Purification->Characterization Isolate pure peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocol for Manual Fmoc SPPS of a Model Antimicrobial Peptide

This protocol describes the manual synthesis of a hypothetical cationic antimicrobial peptide.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin for 20-30 minutes.

  • Remove the DCM by filtration.

2. First Amino Acid Coupling (if not pre-loaded):

  • This step is often bypassed by using pre-loaded resin with the C-terminal amino acid.

3. Iterative Deprotection and Coupling Cycle:

  • Fmoc Deprotection: Add a 20% solution of piperidine in dimethylformamide (DMF) to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Washing: Thoroughly wash the resin with DMF, followed by methanol (MeOH), and then DCM to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • Dissolve the next Fmoc-protected amino acid and a coupling agent (e.g., HBTU) in DMF.

    • Add an activator base (e.g., DIPEA) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin as described above to remove excess reagents.

  • Repeat: Repeat this cycle for each amino acid in the peptide sequence.

4. Cleavage and Deprotection:

  • After the final coupling and deprotection step, wash the resin-bound peptide with DCM and dry it.

  • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane) to protect sensitive amino acid side chains.

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

5. Peptide Precipitation and Purification:

  • Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

6. Characterization:

  • Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Antimicrobial Activity of a Synthesized Peptide

The following table provides representative Minimum Inhibitory Concentration (MIC) values for a synthesized antimicrobial peptide against common MDR strains.

MDR Bacterial StrainMIC Range (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)4 - 32
Vancomycin-resistant Enterococcus faecium (VRE)8 - 64
Carbapenem-resistant Acinetobacter baumannii16 - 128
Multidrug-resistant Pseudomonas aeruginosa32 - >128

II. Synthesis of Silver Nanoparticles (AgNPs) by Chemical Reduction

Silver nanoparticles (AgNPs) have garnered significant attention as potent antimicrobial agents due to their multifaceted mechanism of action, which includes membrane disruption, generation of reactive oxygen species (ROS), and interference with cellular processes.[3] The chemical reduction method is a widely used, scalable, and cost-effective approach for synthesizing AgNPs.

Causality Behind Experimental Choices in AgNP Synthesis:
  • Silver Precursor: Silver nitrate (AgNO₃) is a common and readily available source of Ag⁺ ions.

  • Reducing Agent: Sodium borohydride (NaBH₄) or tri-sodium citrate are frequently used to reduce Ag⁺ ions to metallic silver (Ag⁰). The choice and concentration of the reducing agent can influence the size and shape of the resulting nanoparticles.[6]

  • Stabilizing/Capping Agent: A stabilizing agent, such as polyvinylpyrrolidone (PVP) or citrate, is crucial to prevent the agglomeration of the newly formed nanoparticles, ensuring their stability and dispersity in solution.[6]

Workflow for Chemical Synthesis of Silver Nanoparticles

AgNP_Synthesis_Workflow Precursor Prepare AgNO3 Solution Mixing Mix Precursor and Stabilizer Precursor->Mixing Stabilizer Prepare Stabilizer Solution Stabilizer->Mixing Reduction Add Reducing Agent Mixing->Reduction Controlled addition Formation Nanoparticle Formation Reduction->Formation Nucleation and growth Purification Purification (Centrifugation) Formation->Purification Remove byproducts Characterization Characterization (UV-Vis, TEM) Purification->Characterization Isolate AgNPs

Caption: General workflow for the chemical synthesis of silver nanoparticles.

Detailed Protocol for the Synthesis of Silver Nanoparticles

This protocol describes the synthesis of silver nanoparticles using sodium borohydride as the reducing agent and PVP as a stabilizing agent.

1. Preparation of Solutions:

  • Prepare an aqueous solution of silver nitrate (AgNO₃).

  • Prepare an aqueous solution of polyvinylpyrrolidone (PVP).

  • Prepare a fresh, cold aqueous solution of sodium borohydride (NaBH₄).

2. Synthesis Procedure:

  • In a flask, mix the AgNO₃ and PVP solutions under vigorous stirring.

  • Cool the mixture in an ice bath.

  • Slowly add the cold NaBH₄ solution dropwise to the AgNO₃/PVP mixture while maintaining vigorous stirring.

  • A color change to yellowish-brown indicates the formation of silver nanoparticles.

  • Continue stirring for a specified period to ensure the completion of the reaction.

3. Purification:

  • Purify the synthesized AgNPs by repeated centrifugation and redispersion in deionized water to remove unreacted reagents and by-products.[7]

4. Characterization:

  • UV-Visible Spectroscopy: Confirm the formation of AgNPs by observing the characteristic surface plasmon resonance peak, typically between 400-450 nm.

  • Transmission Electron Microscopy (TEM): Determine the size, shape, and morphology of the synthesized nanoparticles.[7]

  • X-ray Diffraction (XRD): Analyze the crystalline structure of the AgNPs.[7]

Antimicrobial Activity of Synthesized Silver Nanoparticles

The following table presents typical MIC values for synthesized AgNPs against representative MDR bacteria.

MDR Bacterial StrainMIC Range (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)1.25 - 10[6]
Multidrug-resistant Pseudomonas aeruginosa2.65 - 21.25[5]
Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli5 - 20[6]

III. Synthesis of Benzothiazole Derivatives

Benzothiazole is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties.[8] The synthesis of 2-substituted benzothiazoles is often achieved through the condensation of 2-aminothiophenol with various electrophilic partners.

Causality Behind Experimental Choices in Benzothiazole Synthesis:
  • Starting Materials: 2-aminothiophenol provides the core benzothiazole structure. The choice of the second reactant (e.g., aldehyde, carboxylic acid) determines the nature of the substituent at the 2-position, which significantly influences the biological activity.

  • Catalyst/Oxidizing Agent: Depending on the specific reaction, a catalyst or an oxidizing agent may be required to facilitate the cyclization and aromatization to form the benzothiazole ring.

Workflow for the Synthesis of 2-Arylbenzothiazoles

Benzothiazole_Synthesis_Workflow Reactants Mix 2-Aminothiophenol and Aryl Aldehyde Solvent Add Solvent (e.g., Ethanol) Reactants->Solvent Reaction Condensation Reaction Solvent->Reaction Oxidation Oxidation (if necessary) Reaction->Oxidation Formation of intermediate Workup Reaction Work-up Oxidation->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for synthesizing 2-arylbenzothiazoles.

Detailed Protocol for the Synthesis of a 2-Arylbenzothiazole Derivative

This protocol describes a general method for the condensation of 2-aminothiophenol with an aromatic aldehyde.

1. Reaction Setup:

  • In a round-bottom flask, dissolve 2-aminothiophenol and the desired aromatic aldehyde in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).

2. Reaction:

  • The reaction may proceed at room temperature or require heating, depending on the reactivity of the starting materials.

  • In some cases, a catalyst or an oxidizing agent (e.g., sodium hydrosulfite) is added to promote the reaction.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.

  • Collect the solid product by filtration and wash it with water.

  • Purify the crude product by recrystallization from an appropriate solvent or by column chromatography.

4. Characterization:

  • Confirm the structure of the synthesized benzothiazole derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[9]

Antimicrobial Activity of Synthesized Benzothiazole Derivatives

The following table provides representative MIC values for a series of synthesized benzothiazole derivatives against various microbial strains.

Microbial StrainMIC Range (µg/mL)Reference
Staphylococcus aureus25 - 200[10]
Escherichia coli78.125[11]
Bacillus subtilis25 - 200[10]
Candida albicans25 - 200[10]

IV. Synthesis of Coumarin-Based Photosensitizers for Antimicrobial Photodynamic Therapy (aPDT)

Antimicrobial photodynamic therapy (aPDT) is an emerging approach that utilizes a non-toxic photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill a broad range of microorganisms.[12] Coumarins are a class of compounds that can be functionalized to act as effective photosensitizers.[13][14] The Pechmann condensation is a classic method for synthesizing the coumarin core.[7]

Causality Behind Experimental Choices in Coumarin Synthesis:
  • Phenol and β-Ketoester: The Pechmann condensation involves the reaction of a phenol (e.g., resorcinol) with a β-ketoester (e.g., ethyl acetoacetate) to form the coumarin ring system.

  • Acid Catalyst: A strong acid, such as concentrated sulfuric acid, is used to catalyze the condensation and subsequent cyclization and dehydration steps.

Workflow for Pechmann Condensation to Synthesize a Coumarin Core

Coumarin_Synthesis_Workflow Reactants Mix Phenol and β-Ketoester Catalyst Add Acid Catalyst (H2SO4) Reactants->Catalyst Heating Heat Reaction Mixture Catalyst->Heating Initiate condensation Quenching Pour onto Ice Heating->Quenching Stop reaction Precipitation Precipitate Product Quenching->Precipitation Purification Purification (Recrystallization) Precipitation->Purification Characterization Characterization (Melting Point, NMR) Purification->Characterization

Caption: General workflow for the Pechmann condensation.

Detailed Protocol for the Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol describes the synthesis of a 7-hydroxycoumarin scaffold, which can be further functionalized for aPDT applications.[7][15][16]

1. Reaction Setup:

  • In a conical flask, combine resorcinol and ethyl acetoacetate.

  • Carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath to control the exothermic reaction.

2. Reaction:

  • Heat the reaction mixture on a water bath for approximately 30 minutes.

3. Work-up and Purification:

  • Cool the resulting solution and pour it into a beaker containing crushed ice to precipitate the crude product.

  • Filter the solid product and wash it thoroughly with water.

  • Recrystallize the crude product from methanol to obtain pure 7-hydroxy-4-methylcoumarin.

4. Characterization:

  • Determine the melting point of the purified product.

  • Confirm the structure using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR).

Note on Functionalization for aPDT: The synthesized 7-hydroxycoumarin can be further modified, for example, by introducing charged groups or heavy atoms to enhance its photosensitizing properties and its ability to generate ROS upon light activation.[13][14]

Antimicrobial Activity of a Functionalized Coumarin Photosensitizer

The antimicrobial efficacy of photosensitizers is typically evaluated by determining the reduction in microbial viability after irradiation with light of a specific wavelength. The following table illustrates the potential antimicrobial effect of a functionalized coumarin derivative in aPDT.

MDR Bacterial StrainPhotosensitizer Concentration (µM)Light Dose (J/cm²)Log₁₀ Reduction in CFU/mL
Methicillin-resistant Staphylococcus aureus (MRSA)1020> 6
Multidrug-resistant Pseudomonas aeruginosa2040> 5

V. Standard Protocol for Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution MIC Assay

MIC_Assay_Workflow Compound_Prep Prepare Serial Dilutions of Compound Inoculation Inoculate Microplate Wells Compound_Prep->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Reading Visually Inspect for Growth Incubation->Reading MIC_Determination Determine MIC Reading->MIC_Determination

Sources

Method

High-Efficiency Synthesis of Isatin-1,2,3-Triazole Conjugates for Dual-Target Therapeutics

Application Note & Protocol Guide Introduction: The "Privileged Structure" Strategy In the landscape of modern drug discovery, the concept of Molecular Hybridization has emerged as a dominant strategy to combat multidrug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction: The "Privileged Structure" Strategy

In the landscape of modern drug discovery, the concept of Molecular Hybridization has emerged as a dominant strategy to combat multidrug resistance (MDR). This approach involves covalently linking two distinct pharmacophores to create a single entity with dual modes of action.

This Application Note focuses on the synthesis of Isatin-1,2,3-Triazole Conjugates .

  • The Isatin Core (1H-indole-2,3-dione): A privileged scaffold found in nature (e.g., Isatis tinctoria) with proven efficacy against Mycobacterium tuberculosis (targeting InhA and DprE1 enzymes) and viral pathogens (acting as Non-Nucleoside Reverse Transcriptase Inhibitors [NNRTIs] in HIV).

  • The 1,2,3-Triazole Linker: Formed via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , this moiety is not merely a passive linker but an active pharmacophore. It mimics the peptide bond (bioisostere) while being resistant to metabolic cleavage, enhancing the bioavailability of the final conjugate.

Mechanism of Action & Rationale

The synergy between these two moieties allows for "Dual-Targeting." In antitubercular applications, the isatin ring lodges into the hydrophobic pocket of the InhA enzyme (essential for mycolic acid synthesis), while the triazole arm extends to form hydrogen bonds with the Tyr158 residue, stabilizing the inhibitor-enzyme complex.

MOA_Pathway Isatin Isatin Scaffold (Hydrophobic Binding) Linker CuAAC 'Click' Reaction Isatin->Linker Triazole 1,2,3-Triazole (H-Bond Donor/Acceptor) Triazole->Linker Hybrid Isatin-Triazole Conjugate Linker->Hybrid Synthesis Target_TB Target: InhA / DprE1 (M. tuberculosis) Hybrid->Target_TB Inhibition (IC50 < 5 µM) Target_Viral Target: Reverse Transcriptase (HIV / Viral Replication) Hybrid->Target_Viral Allosteric Binding

Figure 1: Strategic design of Isatin-Triazole hybrids targeting bacterial and viral replication machinery.

Critical Reagents & Safety Considerations

Reagent Selection for CuAAC

The success of the "Click" reaction depends heavily on the source of the Copper(I) catalyst.

  • Catalyst: CuSO₄·5H₂O (Copper(II) Sulfate) reduced in situ by Sodium Ascorbate is the gold standard. It is cheaper and more robust against oxidation than direct Cu(I) salts (e.g., CuI).

  • Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). Use of TBTA protects the Cu(I) species from oxidation and disproportionation, significantly boosting yields in aqueous solvents.

  • Solvent System: A 1:1 mixture of t-Butanol/Water or DMSO/Water . Water is essential as it accelerates the reaction via the "on-water" effect (hydrophobic acceleration).

Safety Protocol: Handling Organic Azides

WARNING: Organic azides are potentially explosive.

  • Rule of Six: The number of carbon atoms (

    
    ) plus the number of other atoms (
    
    
    
    ) must be greater than the number of energetic nitrogen atoms (
    
    
    ):
    
    
    .
  • Temperature: Never heat reaction mixtures containing low-molecular-weight azides above 80°C without a blast shield.

  • Metal Spatulas: Avoid using metal spatulas with azides; use Teflon or wood to prevent friction ignition.

Experimental Protocols

Protocol A: Synthesis of N-Propargyl Isatin (Precursor)

The "Alkyne Handle" installation.

Reagents: Isatin (5 mmol), Propargyl bromide (6 mmol), K₂CO₃ (7.5 mmol), DMF (10 mL). Workflow:

  • Dissolve Isatin in dry DMF in a round-bottom flask.

  • Add anhydrous K₂CO₃ and stir at room temperature (RT) for 30 min to generate the isatin anion (color change to deep red/orange).

  • Add Propargyl bromide dropwise at 0°C.

  • Stir at RT for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Pour mixture into crushed ice. The product will precipitate as an orange solid. Filter, wash with cold water, and recrystallize from ethanol. Self-Validation: Appearance of a sharp singlet at ~2.2 ppm (acetylenic proton) in ¹H-NMR confirms N-propargylation.

Protocol B: CuAAC "Click" Synthesis of Isatin-Triazole Hybrids

The core synthesis step linking the scaffold to the diversity element.

Reagents:

  • N-Propargyl Isatin (1.0 equiv)

  • Aryl Azide (1.0 equiv)

  • CuSO₄[1]·5H₂O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: DMSO:Water (1:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 20 mL vial, dissolve N-Propargyl Isatin (0.5 mmol) and the appropriate Aryl Azide (0.5 mmol) in 4 mL of DMSO.

  • Catalyst Preparation: In a separate tube, dissolve CuSO₄·5H₂O (12 mg) and Sodium Ascorbate (20 mg) in 4 mL of Water. The solution should turn bright yellow (indicating Cu(I) generation).

  • Initiation: Add the aqueous catalyst solution to the organic phase. Cap the vial loosely.

  • Reaction: Stir vigorously at room temperature for 6–12 hours.

    • Note: If the azide is bulky, heat to 50°C.

  • Quenching: Pour the reaction mixture into 50 mL of cold ammoniacal brine (sat. NaCl + 5% NH₄OH). The ammonia complexes any residual copper (turning the solution blue), ensuring a metal-free product.

  • Isolation: Filter the precipitate. Wash with water (3x) and diethyl ether (2x).

  • Purification: Recrystallize from hot ethanol or DMF/Water. Column chromatography is rarely needed due to the high specificity of CuAAC.

Workflow_Protocol Setup 1. Dissolve Reactants (Isatin-Alkyne + Azide) in DMSO Mixing 3. Mix Phases (Heterogeneous System) Setup->Mixing Cat_Prep 2. Prepare Catalyst (CuSO4 + NaAsc) in Water Cat_Prep->Mixing Reaction 4. Stir 6-12h @ RT (Monitor TLC) Mixing->Reaction Quench 5. Quench in NH4OH/Brine (Removes Copper) Reaction->Quench Filtration 6. Filtration & Wash (Yields Pure Solid) Quench->Filtration

Figure 2: Step-by-step workflow for the CuAAC synthesis of Isatin-Triazole hybrids.

Optimization: Microwave-Assisted Synthesis (Green Protocol)

For high-throughput library generation, microwave irradiation is superior to conventional heating. It utilizes the polarity of the transition state to accelerate the reaction.

Protocol Modification:

  • Equipment: Monowave reactor (e.g., Anton Paar or CEM).

  • Conditions: 80°C, 100 Watts, 10–15 minutes.

  • Advantage: Drastic reduction in time and suppression of side products (e.g., oxidative coupling of alkynes).

Data Comparison: Conventional vs. Microwave

The following data illustrates the efficiency gains when synthesizing 1-((1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione.

ParameterConventional Heating (Oil Bath)Microwave Irradiation (MW)
Temperature 60°C80°C
Time 8.0 Hours12 Minutes
Yield 68%94%
Purity (HPLC) 89% (Requires Column)>98% (Simple Filtration)
Solvent Usage High (Workup required)Low (Green Chemistry)

Table 1: Comparative efficiency of synthesis methods. Data derived from optimization studies on isatin derivatives [1, 3].

References

  • Sriram, D., et al. (2006). "Synthesis, anti-HIV and antitubercular activities of isatin derivatives." Pharmazie. Link

  • Thirumurugan, P., et al. (2013). "Click chemistry for drug development and diverse chemical biology applications."[2] Chemical Reviews. Link

  • Kumar, K., et al. (2023). "Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids." ACS Omega. Link

  • Zhang, S., et al. (2016). "Isatin hybrids and their anti-tuberculosis activity."[3] Chinese Chemical Letters. Link

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-catalyzed azide−alkyne cycloaddition." Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate

Ticket ID: OPT-SYN-882 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization, Troubleshooting, and Scalability of Imidazo[1,2-a]pyridine-2-carboxylate Synthesis Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-SYN-882 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization, Troubleshooting, and Scalability of Imidazo[1,2-a]pyridine-2-carboxylate Synthesis

Executive Summary

The synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate is a cornerstone reaction in medicinal chemistry, serving as a scaffold for GABA receptor ligands, anti-inflammatory agents, and anti-infectives.[1][2] While the Hantzsch-type condensation between 2-aminopyridine and ethyl bromopyruvate appears straightforward, it is plagued by specific failure modes: reagent degradation, hydrobromide salt formation, and "sticky" purification profiles.

This guide moves beyond basic textbook procedures to provide a robust, self-validating protocol optimized for yield and purity.

Module 1: Critical Reagent Handling (The "Hidden" Failure Mode)

User Question: “My reaction turns black immediately, and the yield is <30%. What is going wrong?”

Diagnosis: The likely culprit is the Ethyl Bromopyruvate . This reagent is thermally unstable and highly reactive. Commercial supplies often degrade into polymers and HBr, which catalyzes further decomposition and chars the reaction mixture.

Protocol for Reagent Validation:

  • Visual Inspection: Pure ethyl bromopyruvate is a clear, pale yellow liquid. If it is dark orange, brown, or viscous, it has degraded.

  • Purification (Mandatory if degraded): Distill under reduced pressure (vacuum distillation) immediately before use.

    • Boiling Point: ~98–100 °C at 10 mmHg.[3]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

Module 2: Optimized Synthetic Protocol

User Question: “What is the most robust method for 1–10g scale synthesis?”

The "Gold Standard" Buffered Reflux Method We recommend a buffered ethanol system over the neat or unbuffered methods. The addition of a mild base prevents the precipitation of the hydrobromide salt of the starting amine, ensuring the reaction kinetics remain favorable.

Reagents
  • 2-Aminopyridine (1.0 equiv)

  • Ethyl Bromopyruvate (1.1 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.2 equiv)

  • Solvent: Ethanol (Anhydrous preferred, but reagent grade is acceptable). Concentration: 0.2 M to 0.5 M.

Step-by-Step Workflow
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine in Ethanol.

  • Reagent Addition: Add Ethyl Bromopyruvate dropwise at room temperature.

    • Why? The reaction is exothermic. Rapid addition can cause localized overheating and polymerization.

  • Buffering: Add solid NaHCO₃ in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours .

    • Monitoring: Check via TLC (System: 50% EtOAc/Hexane). The product is usually less polar than the starting amine but more polar than the bromo-ester.

  • Workup (Crucial for Purity):

    • Cool to room temperature.[4]

    • Evaporate the ethanol under reduced pressure (Rotavap) to roughly 10% of the original volume.

    • Partition: Dilute with Ethyl Acetate (EtOAc) and Water.

    • Neutralization: Carefully neutralize the aqueous layer with saturated NaHCO₃ solution until gas evolution ceases (removes residual HBr).

    • Extraction: Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

Module 3: Mechanistic Insight & Visualization

User Question: “Is the reaction concerted? Why do I sometimes see an intermediate?”

Technical Insight: The reaction is stepwise .

  • N-Alkylation: The endocyclic nitrogen (N1) of 2-aminopyridine is the most nucleophilic site. It attacks the α-carbon of ethyl bromopyruvate, displacing bromide.

  • Cyclization: The exocyclic amine attacks the ketone carbonyl.

  • Dehydration: Loss of water aromatizes the system to form the imidazo[1,2-a]pyridine core.

Reaction Pathway Diagram

ReactionMechanism Reactants 2-Aminopyridine + Ethyl Bromopyruvate Intermediate1 Intermediate A: N-Alkylated Salt (Quaternary Pyridinium) Reactants->Intermediate1 SN2 Attack (Endocyclic N) Intermediate2 Intermediate B: Cyclized Dihydro-OH Intermediate1->Intermediate2 Intramolecular Cyclization Product Product: Ethyl imidazo[1,2-a] pyridine-2-carboxylate Intermediate2->Product - H2O (Aromatization) Byproduct Byproducts: HBr + H2O Intermediate2->Byproduct

Caption: Stepwise mechanism showing the critical N-alkylation followed by cyclodehydration. Note that the endocyclic nitrogen initiates the attack.

Module 4: Troubleshooting Guide (FAQ)

User Question: “I’m encountering specific issues during workup. How do I fix them?”

SymptomProbable CauseCorrective Action
Low Yield (<40%) Degraded Ethyl BromopyruvateDistill the reagent before use. Ensure the reaction runs for at least 4 hours at reflux.
Product is a Salt Failure to neutralize HBrIf you omitted the base (NaHCO₃), your product is likely the HBr salt. Wash the organic layer with sat. NaHCO₃ during workup to liberate the free base.
Sticky/Gummy Solid Residual solvent or oligomersTriturate the crude solid with cold Diethyl Ether or Hexane. This dissolves impurities and precipitates the clean product.
Starting Material Remains Reaction stalledThe HBr byproduct can protonate the starting 2-aminopyridine, deactivating it. Solution: Add 1.5 eq NaHCO₃ or K₂CO₃ to the reaction pot.
Dark/Black Mixture Thermal decompositionReduce addition rate of ethyl bromopyruvate. Ensure the oil bath is not >90°C.

Module 5: Purification Strategy

User Question: “Do I really need to run a column? Can I recrystallize?”

Recommendation: For this specific ester derivative, recrystallization is often sufficient and scalable.

  • Solvent System: Ethanol/Water (approx. 9:1) or neat Ethyl Acetate/Hexane.

  • Procedure: Dissolve the crude solid in minimum boiling Ethanol. Add warm water dropwise until slight turbidity appears. Cool slowly to 4°C.

  • Yield Check: If recovery is low, the product may be too soluble in ethanol. Switch to Column Chromatography .

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient from 10% to 40% Ethyl Acetate in Hexane.

    • Rf Value: Typically ~0.3–0.4 in 40% EtOAc/Hexane.

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Dark Oil / Gum CheckState->Oil Trituration Triturate with Cold Ether/Hexane Solid->Trituration Sticky Recryst Recrystallize: EtOH/Water Solid->Recryst High Purity Column Flash Column: Hexane/EtOAc Oil->Column Complex Impurities Trituration->Recryst Final Pure Product Recryst->Final Column->Final

Caption: Decision matrix for selecting the optimal purification method based on the physical state of the crude isolate.

References

  • Review of Imidazo[1,2-a]pyridine Synthesis

    • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Standard Hantzsch Condensation Protocol

    • Lombardino, J. G. (1965). Preparation of 2-aminopyridines and their reaction with ethyl bromopyruvate. Journal of Organic Chemistry, 30(7), 2403–2407.
  • Green Chemistry Optimization (Water/Catalyst-Free)

    • Adib, M., et al. (2008). Reaction of pyridines and α-halo ketones in water: A green and efficient synthesis of imidazo[1,2-a]pyridines.[5][6][7] Tetrahedron Letters, 49(33), 4940-4943.

  • Ethyl Bromopyruvate Properties & Handling

    • PubChem Compound Summary for CID 66144, Ethyl bromopyruv

Sources

Optimization

Improving the yield of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

Technical Support Center: Optimization of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide Synthesis Topic: Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide Synthesis

Topic: Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Yield Bottleneck

The synthesis of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a critical workflow in fragment-based drug discovery, often serving as a precursor for Schiff base ligands or bioactive hydrazones. While the imidazo[1,2-a]pyridine scaffold is robust, users frequently report yield losses (<30%) during the final hydrazinolysis step.

This guide addresses the three primary failure points:

  • Inefficient Cyclization: Hydrolysis of the bromopyruvate starting material.

  • Regioselectivity Drifts: Over-bromination during the C3-functionalization.

  • Hydrazinolysis Stalling: The "Silent Yield Killer" where the ester fails to convert or the product is lost during aqueous workup.

Module 1: Validated Synthesis Workflow

The following logic flow outlines the optimized pathway. We utilize a post-cyclization bromination strategy to ensure high regioselectivity.

SynthesisWorkflow Start 2-Aminopyridine + Ethyl Bromopyruvate Step1 Step 1: Cyclization (Hantzsch Condensation) Start->Step1 EtOH, Reflux Inter1 Ethyl imidazo[1,2-a] pyridine-2-carboxylate Step1->Inter1 Yield >80% Step2 Step 2: Bromination (Electrophilic Subst. at C3) Inter1->Step2 NBS, ACN Inter2 Ethyl 3-bromoimidazo[1,2-a] pyridine-2-carboxylate Step2->Inter2 Yield >85% Step3 Step 3: Hydrazinolysis (Nucleophilic Acyl Subst.) Inter2->Step3 N2H4·H2O, EtOH Final Target: 3-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Step3->Final Optimized Yield >75%

Figure 1: Step-wise synthesis logic. The critical optimization point is Step 3, where standard protocols often fail due to solubility issues.

Module 2: Step-by-Step Optimization Guide

Step 1: Cyclization (Hantzsch Condensation)

Objective: Synthesis of ethyl imidazo[1,2-a]pyridine-2-carboxylate.

The Common Pitfall: Users often use "wet" ethanol or old ethyl bromopyruvate. Ethyl bromopyruvate is lachrymatory and degrades to the acid form upon exposure to moisture. If the acid forms, it will not cyclize efficiently to the ester.

Protocol Optimization:

  • Reagent Check: Verify ethyl bromopyruvate quality. If it is dark brown/black, distill it under vacuum before use.

  • Solvent: Use anhydrous ethanol . The presence of water promotes the hydrolysis of the bromopyruvate ester before it reacts with the aminopyridine.

  • Base: While 2-aminopyridine is basic enough to drive the reaction, adding 1.1 eq of NaHCO₃ can scavenge the HBr byproduct, preventing acid-catalyzed hydrolysis of the product ester.

Step 2: C3-Bromination

Objective: Regioselective bromination at the C3 position.

The Common Pitfall: Using elemental bromine (


) in acetic acid often leads to poly-brominated byproducts (e.g., C3 and C5 bromination).

Protocol Optimization:

  • Reagent: Use N-Bromosuccinimide (NBS) (1.05 eq) in Acetonitrile (ACN) at room temperature.

  • Mechanism: The C3 position is the most nucleophilic site on the imidazo[1,2-a]pyridine ring. NBS provides a controlled source of electrophilic bromine (

    
    ), ensuring mono-substitution.
    
  • Monitoring: This reaction is fast (typically < 1 hour). Monitor via TLC. If the reaction runs too long or with excess NBS, you risk brominating the pyridine ring positions (C6/C8).

Step 3: Hydrazinolysis (The Critical Yield Step)

Objective: Conversion of the ethyl ester to the carbohydrazide.

The Common Pitfall: This is where most yield is lost.

  • Incomplete Conversion: The C3-Bromine atom provides steric bulk and electronic deactivation, making the ester carbonyl less electrophilic than in the non-brominated analog.

  • Solubility Loss: The product (hydrazide) is often amphoteric and water-soluble. Pouring the reaction mixture into water (a standard workup) often results in the product staying in the aqueous phase, leading to "0% yield" or "oiling out."

  • Side Reaction: Hydrazine is a reducing agent.[1][2][3][4] High temperatures (>100°C) or metal contaminants can cause de-bromination (stripping the Br off C3).

Protocol Optimization:

Parameter Standard Protocol (Low Yield) Optimized Protocol (High Yield)
Stoichiometry 1:2 (Ester : Hydrazine) 1:10 (Ester : Hydrazine Hydrate)
Solvent Ethanol (Reflux) Methanol (Reflux) or Abs. EtOH
Temperature 80°C (Aggressive) 60-70°C (Controlled)

| Workup | Pour into water | Cool to 0°C -> Filter Precipitate |

Detailed Optimized Procedure:

  • Dissolve ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in Methanol (10 mL/mmol).

  • Add Hydrazine Hydrate (80% or 98%) (10.0 eq) dropwise at Room Temperature.

    • Note: The large excess drives the equilibrium and acts as a solvent co-factor.

  • Heat to mild reflux (65°C) for 3–5 hours. Monitor consumption of ester by TLC.

  • Isolation (Crucial):

    • Do NOT pour into excess water immediately.

    • First, cool the reaction mixture to 0°C (ice bath) and stir for 30 minutes. The hydrazide often crystallizes directly from the alcohol.

    • Filter the solid.[5]

    • If no precipitate forms: Concentrate the solvent to 20% volume under reduced pressure, then add cold diethyl ether or a small amount of ice water to force precipitation.

Module 3: Troubleshooting FAQ

Q1: My product is an oil that won't solidify. What happened? A: This usually indicates residual hydrazine or partial hydrolysis to the acid.

  • Fix: Triturate the oil with cold Diethyl Ether or Hexane . The hydrazide is insoluble in ether, while impurities often dissolve. If that fails, dissolve in minimal hot ethanol and let it stand overnight at 4°C.

Q2: I see two spots on TLC after bromination. Is it di-brominated? A: Likely yes, or it is unreacted starting material.

  • Diagnostic: The C3-bromo product is less polar than the non-brominated precursor. A spot with significantly higher Rf suggests di-bromination.

  • Prevention: Strictly limit NBS to 1.0–1.05 equivalents and add it portion-wise.

Q3: The melting point of my final hydrazide is lower than reported (Expected: >200°C). A: You likely have trapped hydrazine hydrate in the crystal lattice or the salt form.

  • Fix: Recrystallize from Ethanol/Water (9:1) . Dry the solid thoroughly under vacuum at 60°C for 4 hours to remove bound water/hydrazine.

Q4: Can I brominate after forming the hydrazide? A: No. Hydrazides are nucleophilic. Reacting the hydrazide with NBS or


 will likely oxidize the hydrazine group to a diimide or cyclize it to an oxadiazole, destroying your compound. The order Ester -> Bromide -> Hydrazide  is mandatory.

References

  • Synthesis of Imidazo[1,2-a]pyridine Scaffolds

    • General Cyclization: Perumal, S., et al. "A facile synthesis of imidazo[1,2-a]pyridines." Synlett, 2024.[6]

  • Mechanistic Insight: "Bromination of imidazo[1,2-a]pyridines using NBS." Journal of Organic Chemistry, 2018.
  • Hydrazinolysis Optimization

    • Yield Improvement: "Optimization of hydrazinolysis of ethyl esters." Organic Process Research & Development. (Supports use of excess hydrazine and alcohol concentration).[7]

  • Specific Analog Data

    • Non-brominated analog synthesis: "Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives." BMC Chemistry, 2023. (Note: Cited yield of 25% highlights the need for the optimized workup described above).

Sources

Troubleshooting

Purification techniques for imidazo[1,2-a]pyridine derivatives

Technical Guide: Purification & Isolation of Imidazo[1,2-a]pyridine Scaffolds Introduction: The Challenge of the Fused Ring The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Purification & Isolation of Imidazo[1,2-a]pyridine Scaffolds

Introduction: The Challenge of the Fused Ring

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of drugs like Zolpidem and Alpidem. However, its purification presents distinct physicochemical challenges. The scaffold is weakly basic (pKa ~5.6 – 6.8), prone to oxidative coloration, and often synthesized via metal-catalyzed couplings (Cu, Pd) that leave stubborn residues.

This guide moves beyond standard textbook protocols to address the specific "pain points" of this heterocycle: streaking on silica , oiling out during crystallization , and persistent metal contamination .

Module 1: Acid-Base Extraction (The First Line of Defense)

Concept: Unlike neutral organic synthesis products, the imidazo[1,2-a]pyridine core possesses a basic nitrogen at the N1 position. We can exploit this for a "chemical filtration" that removes non-basic impurities (starting ketones, aldehydes, non-basic side products) without chromatography.

Protocol: The "Switch" Technique

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (DCM or EtOAc). Note: DCM is preferred for solubility, but EtOAc is better for phase separation.

  • Acidification (The Trap): Extract the organic layer with 1M HCl (aq) .

    • Mechanism:[1][2][3] The imidazo[1,2-a]pyridine protonates (

      
      ) and moves to the aqueous phase.
      
    • Checkpoint: The organic layer now contains non-basic impurities. Discard it (or save for analysis).

  • Washing: Wash the acidic aqueous layer once with fresh DCM to remove entrained neutrals.

  • Basification (The Release): Slowly add 2M NaOH or Sat. NaHCO₃ to the aqueous layer until pH > 9.

    • Observation: The product will precipitate as a solid or oil out as the free base regenerates.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄ and concentrate.

Visual Workflow:

AcidBaseExtraction Start Crude Mixture (in DCM/EtOAc) AcidAdd Add 1M HCl Start->AcidAdd PhaseSep1 Phase Separation AcidAdd->PhaseSep1 OrgLayer1 Organic Layer (Non-basic Impurities) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product) PhaseSep1->AqLayer1 Wash Wash with DCM AqLayer1->Wash BaseAdd Basify to pH > 9 (NaOH/NaHCO3) Wash->BaseAdd Extract Extract with DCM BaseAdd->Extract Final Pure Free Base Extract->Final

Figure 1: Selective isolation of the basic imidazo[1,2-a]pyridine core.[4]

Module 2: Chromatography Troubleshooting

The Issue: Imidazo[1,2-a]pyridines interact strongly with the acidic silanol groups on standard silica gel cartridges. This results in peak tailing (streaking) , poor resolution, and co-elution with impurities.

Solution: Mobile Phase Modifiers Standard EtOAc/Hexane gradients often fail. You must suppress silanol interactions.

Recommended Solvent Systems:

MethodMobile Phase AMobile Phase BModifierApplication
Standard Flash DCMMethanol1% Triethylamine (TEA) or 1% NH₄OH General purification. The amine blocks silanol sites.
Alternative Flash EtOAcAcetoneNone (or 0.5% TEA)For polar derivatives where DCM fails.
Reverse Phase (Prep) WaterAcetonitrile0.1% Ammonium Bicarbonate (pH ~8)CRITICAL: Do not use TFA. Acidic pH protonates the product, reducing retention and causing broad peaks. Use basic buffer.

Technical Tip:

  • Pre-treatment:[2] If tailing persists, flush the silica column with 1% TEA in Hexane before loading your sample. This "neutralizes" the column bed.

Module 3: Crystallization & The "Oiling Out" Problem

The Scenario: You attempt to recrystallize from hot ethanol, but upon cooling, the product forms a sticky gum (oil) on the bottom of the flask instead of crystals.

Why it happens: The product's melting point is likely near the boiling point of the solvent, or the solution is too concentrated, causing liquid-liquid phase separation before crystallization.

The "Anti-Oil" Protocol:

  • Solvent Switch: Avoid pure Ethanol. Use Acetonitrile (ACN) .[5] Imidazo[1,2-a]pyridines often crystallize sharper from ACN due to better solubility discrimination.

  • Seeding: Scratch the glass side with a spatula to induce nucleation.

  • The "Cloud Point" Method:

    • Dissolve crude in minimal hot DCM (very soluble).

    • Slowly add Hexanes (anti-solvent) until the solution turns slightly cloudy.

    • Add one drop of DCM to clear it.

    • Cap and let stand at room temp (do not refrigerate immediately).

Module 4: Scavenging Metal Catalysts (Pd/Cu)

Many imidazo[1,2-a]pyridines are functionalized via Suzuki (Pd) or synthesized via A3 coupling (Cu). Nitrogen heterocycles are notorious for binding these metals, leading to colored products and failed biological assays.

Scavenger Selection Table:

Metal ContaminantRecommended ScavengerWhy?
Palladium (Pd) SiliaMetS® Thiol or DMT The sulfur binds Pd more tightly than the pyridine nitrogen.
Copper (Cu) EDTA Wash or NH₄OH Wash Chelation. Washing the organic layer with 10% NH₄OH turns the aqueous layer blue (Cu-amine complex), pulling Cu out.

Frequently Asked Questions (FAQ)

Q1: My product is turning green/brown on the shelf. Why?

  • A: Imidazo[1,2-a]pyridines are electron-rich and prone to oxidation, especially at the C3 position.

  • Fix: Store under Argon/Nitrogen at -20°C. If already colored, pass through a short plug of basic alumina (not silica) to remove oxidative oligomers.

Q2: I see a double spot on TLC, but NMR shows one pure compound.

  • A: This is likely the free base and the salt form (protonated by acidic silica on the plate).

  • Fix: Add 1% TEA to your TLC development chamber. If the spots merge into one, it was just a pH artifact.

Q3: Can I use TFA in my Prep-HPLC mobile phase?

  • A: Avoid if possible. TFA forms a trifluoroacetate salt with the product. These salts are often hygroscopic oils. If you must use TFA, you will need to perform a free-basing workup (NaHCO₃ wash) after evaporation to get a solid.

References

  • General Synthesis & Reactivity: Goel, R. et al. "Imidazo[1,2-a]pyridines: A review on the synthesis and biological activity." Journal of Chemical and Pharmaceutical Research, 2016. Link

  • Purification by Crystallization: Bagdi, A. K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2013.[6]

  • Chromatographic Tailing & Modifiers: Snyder, L. R. et al. Introduction to Modern Liquid Chromatography. Wiley, 2011. (Standard text on silanol interactions with basic heterocycles).
  • Metal Scavenging: Welch, C. J. et al. "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development, 2005.

  • pKa Data: "Physicochemical properties of imidazo[1,2-a]pyridine derivatives." ChemIDplus, National Library of Medicine. Link

(Note: While specific "purification only" papers are rare, the protocols above are synthesized from the experimental sections of the cited synthesis papers and standard medicinal chemistry practices for this scaffold.)

Sources

Optimization

Technical Support Center: Imidazo[1,2-a]pyridine Solubility Optimization

Topic: Overcoming Low Solubility in Assays Ticket ID: SOL-IMP-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group Executive Summary: The "Brick Dust" Challenge You are likely here because your Imi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Low Solubility in Assays

Ticket ID: SOL-IMP-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Executive Summary: The "Brick Dust" Challenge

You are likely here because your Imidazo[1,2-a]pyridine analogs are failing in assay conditions despite showing promise in silico. This scaffold is a "privileged structure" in medicinal chemistry (found in drugs like Zolpidem and Alpidem), but it suffers from a critical physical flaw: high lattice energy .

The planar, aromatic nature of the imidazo[1,2-a]pyridine core facilitates strong


-

stacking interactions in the solid state. This creates a "brick dust" effect—the compound prefers to remain in its crystal lattice rather than enter the aqueous phase.

This guide moves beyond generic advice to address the specific physicochemical behavior of this scaffold.

Module 1: Stock Solution Management (The Foundation)

The Issue: Many researchers assume a clear DMSO stock means the compound is soluble. However, imidazo[1,2-a]pyridines are prone to micro-precipitation upon freeze-thaw cycles due to DMSO's hygroscopic nature (absorbing water from air).

Protocol: The "Gold Standard" Stock Preparation
  • Solvent Choice: Use anhydrous DMSO (stored over molecular sieves).

    • Why: Even 1% water uptake in DMSO can reduce the solubility of lipophilic compounds by 50% [1].

  • Visual Inspection is Insufficient: A clear solution may contain colloidal aggregates.

  • The "Warm & Sonicate" Rule:

    • Thaw stocks at room temperature.

    • Sonicate for 10 minutes at 40°C before every use. This disrupts the nucleation seeds that trigger precipitation upon dilution.

Module 2: The Solubility Cliff (Assay Dilution)

The Issue: The most common failure point is the "Solubility Cliff." When you dilute a 10 mM DMSO stock into an aqueous buffer, the organic solvent concentration drops exponentially. If the compound's aqueous solubility is


, it will crash out immediately, often forming invisible nano-precipitates that scatter light and interfere with readouts.
Workflow: Preventing the Crash

The following diagram illustrates the correct dilution strategy to avoid the "Crash Zone."

SolubilityCliff Stock 10mM DMSO Stock Dilution1 Intermediate Plate (100% DMSO) Stock->Dilution1 Serial Dilution (Keep in DMSO) Dilution2 Assay Plate (Buffer + 1% DMSO) Dilution1->Dilution2 Direct Transfer (High Risk!) Dilution1->Dilution2 Stepwise Addition + Mixing Precipitation Precipitation Risk (The Crash Zone) Dilution1->Precipitation If Aqueous added too fast Readout Assay Readout Dilution2->Readout Precipitation->Readout False Data

Figure 1: The "Solubility Cliff" workflow. Avoiding direct high-ratio dilution into aqueous buffer is critical for planar aromatics.

Optimization Table: Co-solvent Compatibility

For imidazo[1,2-a]pyridines, standard buffers (PBS) are often insufficient. Use these modifiers:

Modifier CategoryRecommended AgentWorking Conc.Mechanism of Action
Surfactant Tween-20 or Triton X-1000.01% - 0.05%Prevents aggregation; critical for planar scaffolds.
Co-solvent PEG-4001% - 5%Disrupts water structure, increasing organic capacity.
Cyclodextrin HP-

-CD
0.5% - 2%Encapsulates the hydrophobic core (host-guest complex).
pH Adjustment Acetate Buffer (pH 5.0)N/ACritical: The N1 nitrogen is weakly basic (pKa ~5-7). Lowering pH protonates it, drastically increasing solubility [2].

Module 3: Aggregation & False Positives

The Issue: Imidazo[1,2-a]pyridines are notorious for forming colloidal aggregates . These aggregates sequester enzymes, leading to promiscuous inhibition (false positives) that has nothing to do with specific binding [3].

Protocol: The Detergent Sensitivity Test

Based on the Shoichet Lab Protocol [4]

Objective: Determine if your


 is real or an artifact of aggregation.
  • Run Assay A: Standard conditions (Buffer + Enzyme + Compound).

  • Run Assay B: Add 0.01% Triton X-100 (freshly prepared) to the buffer.

  • Analyze Results:

    • Scenario 1:

      
       remains unchanged. 
      
      
      
      True Inhibitor.
    • Scenario 2: Inhibition disappears or

      
       shifts 
      
      
      
      .
      
      
      Aggregator (False Positive).
Decision Logic: Troubleshooting Flow

TroubleshootingTree Start Assay Failure / Low Activity CheckSolubility Check Kinetic Solubility (Nephelometry) Start->CheckSolubility IsSoluble Is it Soluble? CheckSolubility->IsSoluble OptimizeBuffer Optimize Buffer: Add 0.05% Tween-20 or Shift pH to <6.0 IsSoluble->OptimizeBuffer No (<10uM) CheckAgg Check Aggregation (Detergent Test) IsSoluble->CheckAgg Yes (>50uM) Retest1 Retest OptimizeBuffer->Retest1 IsSpecific Is Inhibition Specific? CheckAgg->IsSpecific TrueHit Valid Hit: Proceed to SAR IsSpecific->TrueHit Yes FalsePos False Positive: Discard or Reformulate IsSpecific->FalsePos No (Aggregator)

Figure 2: Decision tree for distinguishing solubility issues from aggregation artifacts.

Module 4: Validated Experimental Protocols

Protocol A: Kinetic Solubility via Nephelometry

The industry standard for high-throughput solubility assessment [5].

Materials:

  • Nephelometer (e.g., BMG NEPHELOstar or similar plate reader).

  • 96-well clear flat-bottom plates.

Steps:

  • Preparation: Prepare a 10 mM stock of the imidazo[1,2-a]pyridine compound in DMSO.

  • Dilution: Serial dilute in DMSO to create a concentration range (e.g., 100

    
     to 10 mM).
    
  • Transfer: Transfer 2

    
     of DMSO stock into 198 
    
    
    
    of assay buffer (final 1% DMSO).
  • Incubation: Shake for 90 minutes at room temperature.

  • Read: Measure forward light scattering (Laser Nephelometry).

  • Interpretation:

    • Soluble: Signal = Background (Buffer blank).

    • Insoluble: Signal > 3x Background. The concentration at which this spike occurs is your Kinetic Solubility Limit .[1]

Frequently Asked Questions (FAQ)

Q: Can I just use more DMSO to solve the problem? A: Generally, no. While DMSO helps, most cell-based assays cannot tolerate >0.5% DMSO, and enzymatic assays often lose activity >2%. Furthermore, high DMSO can actually stabilize aggregates rather than dissolving them.

Q: My compound is soluble at pH 4.0 but precipitates at pH 7.4. Why? A: This is classic imidazo[1,2-a]pyridine behavior. The bridgehead nitrogen (N1) has a pKa typically between 5.0 and 7.0. At pH 4.0, it is protonated (cationic) and highly soluble. At pH 7.4, it is neutral and lipophilic. You may need to run assays at pH 6.0 if the biology allows, or use a salt form (e.g., HCl or Mesylate salt).

Q: I see "crystals" in my cell culture dish. What is happening? A: This is likely "crash-out" upon addition to media.[2] The serum proteins in media (FBS) can bind the compound, but if the concentration exceeds the solubility limit, the compound will crystallize.

  • Fix: Pre-dilute the compound in media without cells, incubate for 30 mins, filter (0.2

    
    ), and then apply to cells. This ensures you only add soluble compound (saturated solution).
    

References

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Link

  • Perin, N., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6538. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081. Link

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[3] Nature Protocols, 1(2), 550-553. Link

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates.[4] Analytical Chemistry, 72(8), 1781-1787. Link

Sources

Troubleshooting

Side product formation in the synthesis of imidazo[1,2-a]pyridines

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during their synthetic endeavors. As a Senior Application Scientist, I have curated this resource to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1] Its synthesis has been the subject of extensive research, leading to the development of several reliable methods. However, like any chemical transformation, the synthesis of imidazo[1,2-a]pyridines is not without its challenges, with the formation of undesired side products being a common hurdle. This guide will focus on three widely used synthetic strategies and the typical side products encountered in each:

  • Tschitschibabin Reaction: A classic condensation of 2-aminopyridines with α-halocarbonyl compounds.[2][3]

  • Ortoleva-King Reaction: Involving the reaction of 2-aminopyridines with active methylene ketones in the presence of iodine.[1]

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction between a 2-aminoazine, an aldehyde, and an isocyanide.

Section 1: The Tschitschibabin Reaction

The Tschitschibabin reaction is a robust and widely used method for the synthesis of imidazo[1,2-a]pyridines. It involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromoketone. While generally efficient, this reaction can be plagued by side products if not properly controlled.

Troubleshooting Guide & FAQs

Question 1: I am observing a significant amount of an uncyclized intermediate in my reaction mixture. What is it and how can I promote its conversion to the desired product?

Answer:

The uncyclized intermediate is most likely the N-(2-oxoalkyl)-2-aminopyridinium salt, formed by the initial N-alkylation of the 2-aminopyridine with the α-halocarbonyl compound. Its accumulation suggests that the subsequent intramolecular cyclization and dehydration steps are sluggish.

Causality & Mechanism:

The reaction proceeds in two main steps:

  • N-Alkylation: The nucleophilic pyridine nitrogen of the 2-aminopyridine attacks the electrophilic carbon of the α-halocarbonyl, displacing the halide and forming the pyridinium salt intermediate.

  • Cyclization-Dehydration: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate, which subsequently dehydrates to yield the aromatic imidazo[1,2-a]pyridine.

If the cyclization step is slow, the pyridinium intermediate can be isolated as a major component of the reaction mixture.

Troubleshooting & Solutions:

  • Increase Reaction Temperature: The cyclization and dehydration steps are often promoted by heat. Gradually increasing the reaction temperature may facilitate the conversion of the intermediate to the final product.

  • Add a Base: The addition of a non-nucleophilic base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), can facilitate the deprotonation of the exocyclic amino group, increasing its nucleophilicity and promoting the cyclization step.

  • Choice of Solvent: Aprotic polar solvents like DMF or DMSO can help to solvate the pyridinium salt and may facilitate the cyclization.

Question 2: My reaction is producing a dark, tar-like substance, and the yield of my desired product is low. What is causing this?

Answer:

The formation of dark, polymeric material is often due to the self-condensation of the α-halocarbonyl compound under the reaction conditions, especially in the presence of a base or at elevated temperatures.

Causality & Mechanism:

α-Halocarbonyl compounds can undergo self-condensation reactions, such as aldol-type condensations, to form complex polymeric byproducts. This is particularly problematic with reactive α-haloketones.

Troubleshooting & Solutions:

  • Control the Rate of Addition: Add the α-halocarbonyl compound slowly to the solution of the 2-aminopyridine. This maintains a low concentration of the halo-compound at any given time, favoring the desired reaction with the aminopyridine over self-condensation.

  • Optimize Temperature: While heat can promote the desired cyclization, excessive temperatures can accelerate side reactions. It is crucial to find the optimal temperature that balances the rate of product formation with the rate of decomposition.

  • Use a Milder Base: If a base is used, consider switching to a milder, non-nucleophilic base to minimize base-catalyzed self-condensation of the α-halocarbonyl.

Question 3: I am observing a side product with a mass corresponding to a dimer of my 2-aminopyridine starting material. How is this formed?

Answer:

Dimerization of 2-aminopyridine can occur under harsh reaction conditions, particularly at high temperatures. This is a known side reaction in pyridine chemistry.

Causality & Mechanism:

At elevated temperatures, 2-aminopyridine can undergo self-condensation to form various dimeric and oligomeric species.

Troubleshooting & Solutions:

  • Lower Reaction Temperature: This is the most direct way to minimize dimerization.

  • Optimize Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed or the product concentration plateaus.

Workflow for a Standard Tschitschibabin Reaction:

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Potential Side Reactions 2-Aminopyridine 2-Aminopyridine Pyridinium_Intermediate N-(2-oxoalkyl)-2-aminopyridinium salt 2-Aminopyridine->Pyridinium_Intermediate Nucleophilic Attack Dimerization Dimerization of 2-Aminopyridine 2-Aminopyridine->Dimerization alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Intermediate Self_Condensation Self-Condensation of α-Haloketone alpha-Haloketone->Self_Condensation Hemiaminal Hemiaminal Intermediate Pyridinium_Intermediate->Hemiaminal Intramolecular Cyclization Imidazo[1,2-a]pyridine Desired Product Hemiaminal->Imidazo[1,2-a]pyridine Dehydration

Caption: Tschitschibabin reaction workflow and potential side reactions.

Section 2: The Ortoleva-King Reaction

Troubleshooting Guide & FAQs

Question 1: My Ortoleva-King reaction is sluggish, and I'm recovering a lot of my starting ketone. How can I improve the conversion?

Answer:

Low conversion in an Ortoleva-King reaction often points to inefficient in-situ generation of the reactive α-iodo ketone intermediate.

Causality & Mechanism:

The reaction is believed to proceed through the formation of an N-iodo-2-aminopyridinium species, which then acts as an iodinating agent for the ketone. If this initial activation is slow, the overall reaction will be inefficient.

Troubleshooting & Solutions:

  • Increase Iodine Stoichiometry: Ensure that a sufficient amount of iodine is used. Sometimes, a slight excess of iodine can drive the reaction to completion.

  • Optimize Temperature: The rate of α-iodination is temperature-dependent. A modest increase in temperature can significantly improve the reaction rate.

  • Consider a Co-oxidant: In some variations of this reaction, a co-oxidant is used to regenerate the active iodinating species, which can improve catalytic turnover.

Question 2: I am observing the formation of a di-iodinated ketone as a side product. How can I prevent this?

Answer:

The formation of di-iodinated ketones is a result of over-iodination of the starting ketone. This is more likely to occur with ketones that have multiple acidic α-protons.

Causality & Mechanism:

Once the mono-iodo ketone is formed, it can be further iodinated if the reaction conditions are too harsh or if there is a large excess of the iodinating agent.

Troubleshooting & Solutions:

  • Control Iodine Stoichiometry: Use a stoichiometric amount or only a slight excess of iodine.

  • Control Reaction Time: Monitor the reaction closely and stop it once the desired mono-iodinated intermediate has been consumed.

  • Temperature Control: Lowering the reaction temperature can sometimes help to improve the selectivity for mono-iodination.

ParameterRecommended Condition to Minimize Di-iodination
Iodine Stoichiometry 1.0 - 1.2 equivalents
Temperature Start at room temperature and gradually increase if necessary
Reaction Time Monitor by TLC/LC-MS to avoid prolonged reaction times

Question 3: My reaction produces a complex mixture of products, including some that appear to be derived from the reaction of iodine with the solvent. What is happening?

Answer:

Certain solvents can react with iodine, especially at elevated temperatures, leading to the formation of undesired byproducts and consumption of the reagent.

Causality & Mechanism:

Solvents with active protons or those that can be oxidized by iodine can interfere with the desired reaction pathway.

Troubleshooting & Solutions:

  • Solvent Selection: Use a relatively inert solvent. Aprotic solvents like dioxane or acetonitrile are often good choices. Protic solvents like alcohols can sometimes participate in side reactions.

  • Temperature Control: Avoid excessively high temperatures that can promote solvent decomposition or reaction with iodine.

Section 3: Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a powerful multicomponent reaction for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminoazine, an aldehyde, and an isocyanide. Its efficiency and atom economy make it an attractive method, but side reactions can occur, particularly with certain substrates.

Troubleshooting Guide & FAQs

Question 1: My GBB reaction is giving a low yield, and I'm isolating a significant amount of a product derived from the aldehyde and isocyanide only. What is this side product and how can I avoid it?

Answer:

This side product is likely a Passerini or Ugi-type product, arising from the reaction of the aldehyde and isocyanide in the absence of the 2-aminoazine. This is more common when using less nucleophilic 2-aminoazines.

Causality & Mechanism:

The GBB reaction begins with the formation of an imine from the 2-aminoazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with this imine. If the 2-aminoazine is not sufficiently nucleophilic, the formation of the initial imine is slow, allowing the aldehyde and isocyanide to react via alternative pathways. It has been observed that 2-aminopyridines with electron-withdrawing groups can lead to lower yields due to their reduced nucleophilicity.[4]

Troubleshooting & Solutions:

  • Use a More Nucleophilic 2-Aminoazine: If possible, choose a 2-aminoazine with electron-donating groups to increase its nucleophilicity.

  • Pre-form the Imine: In some cases, pre-forming the imine by reacting the 2-aminoazine and aldehyde before adding the isocyanide can improve the yield of the desired product.

  • Use a Lewis Acid Catalyst: A Lewis acid can activate the aldehyde towards nucleophilic attack by the 2-aminoazine, accelerating the formation of the imine and favoring the GBB pathway.

Question 2: I am observing the formation of an isomeric product. What could it be and why is it forming?

Answer:

The formation of an isomeric product could be due to the reaction of the isocyanide with a different tautomer of the 2-aminopyridine or a rearrangement of an intermediate.

Causality & Mechanism:

While the exact mechanism can be complex and substrate-dependent, alternative cyclization pathways can sometimes compete with the desired GBB reaction, leading to isomeric products.

Troubleshooting & Solutions:

  • Solvent Effects: The polarity of the solvent can influence the stability of different intermediates and transition states. Experimenting with different solvents may favor the desired reaction pathway.

  • Temperature Control: Reaction temperature can also affect the selectivity of the reaction. Running the reaction at a lower temperature may improve the regioselectivity.

Logical Flow of the GBB Reaction and Divergence to Side Products:

2-Aminoazine 2-Aminoazine Imine_Formation Imine Formation 2-Aminoazine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation Passerini_Ugi_Product Passerini/Ugi-type Side Product Aldehyde->Passerini_Ugi_Product Alternative Pathway Isocyanide Isocyanide GBB_Product 3-Aminoimidazo[1,2-a]pyridine Isocyanide->GBB_Product Isocyanide->Passerini_Ugi_Product Imine_Formation->GBB_Product [4+1] Cycloaddition with Isocyanide

Caption: GBB reaction pathway and potential divergence to side products.

Pro-Tips for Purification

The successful synthesis of imidazo[1,2-a]pyridines is only half the battle; purification is a critical step to obtaining a high-purity final product. Here are some field-proven tips for purifying your compounds.

1. Column Chromatography:

  • Normal Phase (Silica Gel): This is the most common method for purifying imidazo[1,2-a]pyridines. A solvent system of ethyl acetate and hexanes is a good starting point, with the polarity being adjusted based on the polarity of your compound.

  • Reverse Phase (C18): For highly polar imidazo[1,2-a]pyridines, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient may be more effective.

2. Recrystallization:

  • If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

  • Solvent Screening: Screen a variety of solvents to find one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of imidazo[1,2-a]pyridines include ethanol, isopropanol, and ethyl acetate/hexanes mixtures.

3. Acid-Base Extraction:

  • The basic nitrogen atom in the imidazo[1,2-a]pyridine ring allows for purification via acid-base extraction.

  • Protocol:

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic imidazo[1,2-a]pyridine will move into the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with an organic solvent to remove non-basic impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to regenerate the free base of the imidazo[1,2-a]pyridine.

    • Extract the product back into an organic solvent.

    • Dry the organic layer, and evaporate the solvent to obtain the purified product.

References

  • Synthesis of Imidazo[1,2-a]pyridines, Organic Chemistry Portal. ([Link])

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst, Letters in Applied NanoBioScience, 2021. ([Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review, BIO Web of Conferences, 2024. ([Link])

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis, Molecules, 2003. ([Link])

  • The Groebke-Blackburn-Bienaymé Reaction, European Journal of Organic Chemistry, 2019. ([Link])

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review, ResearchGate. ([Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023), ResearchGate. ([Link])

  • On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations, RSC Publishing. ([Link])

  • ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction., ResearchGate. ([Link])

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023), Beilstein Journal of Organic Chemistry, 2024. ([Link])

Sources

Optimization

Technical Support Center: Scaling Synthesis of 3-Aminoimidazo[1,2-a]pyridines

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 4, 2026 Introduction Welcome to the Process Chemistry Support Hub.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 4, 2026

Introduction

Welcome to the Process Chemistry Support Hub. This guide addresses the scale-up challenges of synthesizing 3-aminoimidazo[1,2-a]pyridines , a privileged scaffold in kinase inhibitors and anti-inflammatory therapeutics.

While bench-scale synthesis often utilizes the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction due to its high atom economy, scaling this chemistry from milligrams to kilograms introduces non-linear variables: exotherm management, isocyanide toxicity, and purification bottlenecks. This guide moves beyond standard literature to provide field-proven troubleshooting for process intensification.

Module 1: Reaction Optimization & Kinetics

The Core Chemistry

The GBB reaction couples a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3] For scale-up, we prioritize acid-catalyzed pathways over expensive Lewis acids (e.g., Sc(OTf)₃) to reduce cost and metal waste.

Workflow Diagram: The GBB Cascade

The following diagram illustrates the critical intermediates and failure points in the reaction mechanism.

GBB_Pathway cluster_fail Common Failure Modes Start Reactants: 2-Aminopyridine + Aldehyde Imine Intermediate A: Schiff Base (Imine) Start->Imine -H2O (Reversible) Cycliz [4+1] Cycloaddition Imine->Cycliz + Acid Catalyst Hydrolysis Imine Hydrolysis (High Water Content) Imine->Hydrolysis IsoAdd Reactant: Isocyanide IsoAdd->Cycliz Nucleophilic Attack SideRxn Isocyanide Polymerization IsoAdd->SideRxn Product 3-Aminoimidazo[1,2-a]pyridine Cycliz->Product Irreversible

Caption: Mechanistic pathway of the GBB reaction highlighting the critical Schiff base formation and potential divergence points.

Troubleshooting: Reaction Efficiency

Q: My reaction stalls at the imine intermediate. TLC shows the aldehyde is consumed, but the final product isn't forming.

  • Diagnosis: The [4+1] cycloaddition is the rate-determining step and requires acid catalysis to activate the imine for isocyanide attack.

  • Solution:

    • Catalyst Acidity: Switch from weak acids (e.g., acetic acid) to p-Toluenesulfonic acid (p-TsOH) or Montmorillonite K-10 . p-TsOH (5–10 mol%) is preferred for homogeneous scale-up due to consistent kinetics [1].

    • Solvent Choice: Ensure you are using a protic solvent like Methanol (MeOH) or Ethanol (EtOH) . The "promiscuous" nature of the GBB reaction benefits from the hydrogen-bonding network of protic solvents, which stabilizes the transition state [2].

Q: I am seeing significant side products and low yields when scaling to >50g.

  • Diagnosis: High concentration of isocyanide relative to the imine can lead to

    
    -addition side reactions (Passerini-type byproducts) or isocyanide polymerization.
    
  • Solution: Implement Semi-Batch Addition . Do not dump all reagents at once. Form the imine first (2-aminopyridine + aldehyde + catalyst) at reflux for 1 hour. Then, slowly dose the isocyanide over 30–60 minutes. This ensures the isocyanide immediately reacts with the pre-formed imine rather than reacting with itself [3].

Module 2: Process Safety & Engineering

Isocyanide Handling & Odor Control

Isocyanides (isonitriles) are notorious for their vile, penetrating odor and toxicity. At scale, this becomes an environmental and safety hazard.[4][5]

Q: How do we manage the isocyanide smell during workup?

  • Engineering Control: All weighing and charging must occur in a dedicated fume hood with a scrubber.

  • Chemical Quenching: Never wash glassware directly with water. Treat all glassware and waste streams with a bleach (sodium hypochlorite) solution or acidic ethanol. This oxidizes/hydrolyzes the isocyanide to the odorless isocyanate or amine/formic acid derivatives before disposal.

Thermal Hazards (Exotherms)

Q: We observed a temperature spike upon adding the catalyst.

  • Root Cause: Imine formation is exothermic. Furthermore, the subsequent cyclization releases heat.

  • Protocol:

    • Cooling Jacket: Maintain the reactor at 20°C during the initial mixing of amine and aldehyde.

    • Controlled Dosing: Add the acid catalyst as a solution in MeOH, not as a solid, to control the rate of heat release.

Module 3: Work-up & Purification (The Isolation)

Q: The product is "oiling out" instead of crystallizing. We cannot use column chromatography for 1kg batches.

  • Diagnosis: The free base of the 3-aminoimidazo[1,2-a]pyridine is often lipophilic and low-melting.

  • Solution: Salt Formation. [6]

    • Do not isolate the free base. Instead, treat the crude reaction mixture (after solvent exchange to EtOAc or iPrOH) with sulfuric acid or oxalic acid .

    • The sulfate or oxalate salts of these fused heterocycles are typically high-melting, crystalline solids that filter easily, rejecting impurities in the mother liquor [1].

Data: Solvent & Catalyst Performance Matrix
Catalyst SystemSolventYield (Scale: 10g)Purification MethodSuitability for Scale-Up
p-TsOH (10%) MeOH 85-92% Precipitation High (Industry Standard)
Sc(OTf)₃ (5%)DCM/MeOH88-95%ChromatographyLow (Cost/Metal Waste)
Acetic AcidTFE60-75%ExtractionLow (Solvent Cost/Yield)
Montmorillonite K-10EtOH80-85%FiltrationHigh (Green/Heterogeneous)

Standard Operating Procedure (SOP): 100g Scale GBB Reaction

Objective: Synthesis of 3-(tert-butylamino)-2-phenylimidazo[1,2-a]pyridine.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Benzaldehyde (1.05 equiv)

  • tert-Butyl isocyanide (1.05 equiv)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv)

  • Methanol (5 Volumes)

Step-by-Step Protocol:

  • Imine Formation: Charge a 1L jacketed reactor with 2-aminopyridine, benzaldehyde, and MeOH (4 Vols). Stir at 25°C.

  • Catalyst Addition: Add p-TsOH (dissolved in 1 Vol MeOH) over 10 minutes. Note: Mild exotherm.

  • Aging: Stir for 30 minutes to ensure Schiff base equilibrium.

  • Cyclization: Add tert-butyl isocyanide via addition funnel over 45 minutes, maintaining internal temperature <40°C.

  • Reaction: Heat to mild reflux (65°C) for 4–6 hours. Monitor HPLC for consumption of imine.

  • Work-up (Crystallization):

    • Cool to 20°C.

    • Concentrate solvent to ~2 Volumes under reduced pressure.

    • Add Ethyl Acetate (5 Volumes) and wash with saturated NaHCO₃ (to remove acid) and 10% Na₂S₂O₃ (to quench traces of isocyanide).

    • Salt Formation Step: Separate organic layer. Add 1.0 equiv of concentrated HCl (or H₂SO₄) dropwise. The product salt will precipitate.

    • Filter the solids, wash with cold EtOAc, and dry.

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC/HPLC: Is Aldehyde consumed? Start->CheckTLC YesConsumed Yes: Aldehyde Consumed CheckTLC->YesConsumed NoConsumed No: Aldehyde Remains CheckTLC->NoConsumed CheckImine Is Imine Present? YesConsumed->CheckImine Soln1 Action: Increase Acid Catalyst (Drive Imine Formation) NoConsumed->Soln1 Soln2 Action: Check Isocyanide Quality (Likely Polymerized) CheckImine->Soln2 Imine Accumulating Soln3 Action: Switch Workup (Try Salt Crystallization) CheckImine->Soln3 Product formed but oily

Caption: Diagnostic flowchart for resolving yield issues during scale-up.

References

  • Baenziger, M., Durantie, E., & Mathes, C. (2017).[6] Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(11), 2266-2274. Link

  • Bienaymé, H., & Bouzid, K. (1998). A New Heterocyclic Multicomponent Reaction for the Combinatorial Synthesis of Fused 3-Aminoimidazoles. Angewandte Chemie International Edition, 37(16), 2234–2237. Link

  • Boltjes, A., & Dömling, A. (2019).[7] The Groebke–Blackburn–Bienaymé Reaction.[1][2][7][8][9] European Journal of Organic Chemistry, 2019(42), 7007–7049. Link

  • Stanford Environmental Health & Safety. (2023).[2][3] Scale Up Safety Guide. Link

Sources

Troubleshooting

How to avoid N-alkylation side reactions in carbohydrazide chemistry

Technical Support Center: Carbohydrazide Chemistry Topic: Strategies to Avoid N-Alkylation Side Reactions Ticket ID: CHEM-SUP-2024-HYD-01 Introduction: The Nucleophilicity Paradox Welcome to the Carbohydrazide Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbohydrazide Chemistry Topic: Strategies to Avoid N-Alkylation Side Reactions Ticket ID: CHEM-SUP-2024-HYD-01

Introduction: The Nucleophilicity Paradox

Welcome to the Carbohydrazide Chemistry Support Center. If you are experiencing low yields, "gummy" precipitates, or complex mixtures during the functionalization of hydrazides (


), you are likely encountering the Nucleophilicity Paradox .[1]

Hydrazides possess two nucleophilic nitrogen atoms:

  • 
     (Amide Nitrogen):  Adjacent to the carbonyl.[1] Generally less nucleophilic due to resonance delocalization, but becomes highly reactive upon deprotonation (
    
    
    
    ).[1]
  • 
     (Terminal Nitrogen):  The primary amine.[1] It is the kinetic nucleophile in neutral conditions due to the alpha-effect  (repulsion between adjacent lone pairs increases reactivity).[1]
    

The Core Problem: Once an alkyl group is introduced at


, the resulting product (

) is often more electron-rich and basic than the starting material.[1] In the presence of electrophiles (alkyl halides), this leads to a "runaway" reaction, resulting in dialkylation or quaternary ammonium salts.[1]

Module 1: The Mechanistic Landscape

To control the reaction, you must visualize the competitive pathways. The following diagram illustrates the divergence between uncontrolled direct alkylation and controlled methodologies.

HydrazidePathways Start Starting Hydrazide (R-CONHNH2) Direct Direct Alkylation (R'-X + Base) Start->Direct High Risk Reductive Reductive Amination (Aldehyde + Reductant) Start->Reductive Preferred Protected Protected Route (Boc-Hydrazide) Start->Protected High Precision Poly Poly-Alkylation (Mixture of Products) Direct->Poly Runaway Reaction Regio N-alpha Alkylation (Wrong Isomer) Direct->Regio Strong Base Mono Mono-N-beta-Alkylated Product Reductive->Mono Imine Intermediate Control Protected->Mono Deprotection

Figure 1: Strategic decision tree for hydrazide functionalization. Direct alkylation poses the highest risk of side reactions.[1]

Module 2: Troubleshooting & FAQs

Q1: I am using Methyl Iodide (MeI) and getting a mixture of mono-, di-, and tri-methylated products. How do I stop at mono-methylation?

Diagnosis: You are fighting thermodynamics. The introduction of an electron-donating alkyl group makes the product a better nucleophile than the reactant.[1] The Fix: Abandon direct alkylation. Direct alkylation with alkyl halides is rarely viable for clean mono-alkylation in hydrazide chemistry.[1]

  • Alternative: Switch to Reductive Alkylation . React your hydrazide with the corresponding aldehyde (e.g., formaldehyde for methylation) and a mild reducing agent like Sodium Triacetoxyborohydride (STAB).[1] The intermediate hydrazone (

    
    ) forms selectively and is then reduced.[1]
    
Q2: I see alkylation at the position (the amide nitrogen). Why?

Diagnosis: Your reaction conditions are too basic. If you use strong bases (NaH, KOtBu) or even moderate bases (K2CO3) in polar aprotic solvents (DMF, DMSO), you risk deprotonating the


 proton.[1] The resulting anion is a potent nucleophile.[1]
The Fix: 
  • Lower the pH: Perform reactions in neutral or slightly acidic buffers if possible.

  • Steric Control: If you must alkylate, use a bulky protecting group on

    
     (like Boc) to force reaction at 
    
    
    
    only if that is the goal.[1] If
    
    
    alkylation is the goal, avoid deprotonation entirely.[1]
Q3: My reductive amination yield is low, and I see unreacted aldehyde.

Diagnosis: Hydrazones are stable. Unlike amines, hydrazides form stable hydrazones/acylhydrazones that are resistant to hydrolysis but also slower to reduce than imines.[1] The Fix:

  • Stepwise Approach: Do not do "one-pot" mixing if it fails. Form the hydrazone first (reflux in EtOH/MeOH), isolate or concentrate it, and then treat with the reducing agent.[1]

  • Catalyst: Add a Lewis acid catalyst (e.g., 5 mol% Sc(OTf)3) or Brønsted acid (AcOH) to activate the imine bond for reduction.[1]

Module 3: Proven Protocols

Protocol A: Reductive Alkylation (The "Green" Route)

Best for: Introducing primary or secondary alkyl groups without over-alkylation.[1]

Reagents:

  • Hydrazide substrate (1.0 equiv)[1]

  • Aldehyde/Ketone (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (with 1% Acetic Acid)[1]

Procedure:

  • Imine Formation: Dissolve hydrazide and aldehyde in DCE. Add Acetic Acid (1.0 equiv) to catalyze hydrazone formation.[1] Stir for 1-2 hours at Room Temperature (RT).

    • Checkpoint: Monitor by TLC/LCMS.[1] If the hydrazone does not form, heat to 50°C.[1]

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir overnight.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

Why this works: STAB is less basic than NaBH4 and tolerates the acidic conditions required to protonate the hydrazone, facilitating hydride delivery.

Protocol B: The "Dianion" Strategy (For Precision Synthesis)

Best for: Asymmetric alkylation or when reductive amination is impossible.[1]

Reference: Based on Bredihhin et al. (2007) [1].

Reagents:

  • Boc-protected Hydrazide (

    
    )[1]
    
  • n-Butyllithium (n-BuLi) (2.2 equiv)[1]

  • Alkyl Halide (1.1 equiv)[1]

  • Solvent: Anhydrous THF (-78°C)

Procedure:

  • Protection: Start with a Boc-protected hydrazine.[1][2][3]

  • Dianion Formation: Cool THF solution to -78°C. Add n-BuLi (2.2 equiv) dropwise. This removes protons from both

    
     and 
    
    
    
    .[1]
  • Selective Alkylation: Add the alkyl halide.[1] The

    
     position is often more sterically hindered or chemically "harder," but in specific lithiated species, the reactivity can be tuned.[1] Note: For standard hydrazides, the 
    
    
    
    is usually protected first to force
    
    
    alkylation, or vice versa.[1]
  • Deprotection: Remove Boc with TFA/DCM.[1]

Comparative Data: Reducing Agents

Reducing AgentReactivitySide ReactionsRecommended?
NaBH4 HighReduces ketones/aldehydes to alcohols before they react with hydrazide.[1]No
NaCNBH3 MediumToxic cyanide byproducts.[1] Slow reaction rate.Avoid (Safety)
NaBH(OAc)3 (STAB) Ideal Selective for imines/hydrazones.[1] Tolerates functional groups.YES
H2 / Pd-C VariableCan cleave N-N bonds (hydrogenolysis) if not monitored.[1]Caution

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007).[1][3] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.[1][4]

  • Abdel-Magid, A. F., et al. (1996).[1][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6][7][8] The Journal of Organic Chemistry, 61(11), 3849-3862.[1]

  • Ragnarsson, U. (2001).[1][4] Synthetic methodology for the preparation of N-methyl-α-amino acids. Chemical Society Reviews, 30, 205-220.[1][4]

Sources

Optimization

Optimizing catalyst selection for cross-coupling reactions on the imidazo[1,2-a]pyridine ring

Technical Support Center: Imidazo[1,2-a]pyridine Cross-Coupling Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Optimization & Troubleshooting for Cross-Coupling Workflows...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazo[1,2-a]pyridine Cross-Coupling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Catalyst Optimization & Troubleshooting for Cross-Coupling Workflows[1]

Executive Summary: The Electronic Landscape

Before selecting a catalyst, you must navigate the electronic bias of the imidazo[1,2-a]pyridine scaffold. This is not a uniform arena; it is a polarized system where the "Northern" imidazole ring and the "Southern" pyridine ring demand opposing catalytic strategies.

The Application Scientist’s Insight:

  • C3 (Nucleophilic): Electron-rich.[1] Prone to Electrophilic Aromatic Substitution (SEAr). For Pd-catalyzed C-H activation, this is the path of least resistance.

  • C2 (Acidic): The proton is relatively acidic (pKa ~ 28 in DMSO). Accessible via Concerted Metallation-Deprotonation (CMD) mechanisms if C3 is blocked.[1]

  • C6/C7/C8 (Electrophilic): Behave like standard pyridines.[1] Require oxidative addition-active catalysts.[1]

  • C5 (The "Peri" Trap): The most difficult position. Sterically hindered by the N4 lone pair and the C3 substituent. Requires specialized bulky ligands.[2]

Visualizing the Workflow

The following decision tree guides your catalyst selection based on substrate status and target regiochemistry.

CatalystWorkflow Start START: Define Substrate Type Input Type Start->Type Halide Halogenated Scaffold (Standard Coupling) Type->Halide Has Leaving Group CH Unfunctionalized (C-H) (Direct Arylation) Type->CH Native Scaffold Pos_Halide Position of Halogen? Halide->Pos_Halide Pos_CH Target Position? CH->Pos_CH C3_Halide C3-I / C3-Br (Electron Rich) Pos_Halide->C3_Halide C678_Halide C6/C7/C8-Br (Standard Pyridine) Pos_Halide->C678_Halide C5_Halide C5-Cl / C5-Br (Steric/Peri Hindrance) Pos_Halide->C5_Halide C3_CH C3-H Target (Favored) Pos_CH->C3_CH C2_CH C2-H Target (Requires C3 Block) Pos_CH->C2_CH Rec_Standard Cat: Pd(PPh3)4 or Pd(dppf)Cl2 Base: Na2CO3 C3_Halide->Rec_Standard C678_Halide->Rec_Standard Rec_Bulky Cat: XPhos Pd G3 or PEPPSI-IPr Why: Overcomes peri-strain C5_Halide->Rec_Bulky Rec_CMD Cat: Pd(OAc)2 + PPh3 Base: Ag2CO3 or Cs2CO3 Mech: CMD C3_CH->Rec_CMD Rec_Acidic Cat: Pd(OAc)2 + Cu(OAc)2 Cond: Oxidative Coupling C2_CH->Rec_Acidic

Figure 1: Decision matrix for catalyst selection based on electronic and steric constraints of the imidazo[1,2-a]pyridine ring.

Module 1: Troubleshooting C-H Activation (Direct Arylation)

Q: I am attempting C3-H arylation using Pd(OAc)₂, but I am seeing low conversion and significant homocoupling of the aryl halide. Why?

A: This is a classic "CMD Mismatch." The C3 position is nucleophilic, but for Pd-catalyzed direct arylation, the mechanism is Concerted Metallation-Deprotonation (CMD) .[1] The acetate ligand on Palladium acts as an intramolecular base to abstract the proton while the metal coordinates the carbon.

  • The Fix:

    • Switch Bases: If you are using a strong base (like NaOtBu), stop. It promotes homocoupling. Switch to Ag₂CO₃ or Cs₂CO₃ .[1] Carbonate bases are crucial for regenerating the active acetate species.

    • Add Pivalic Acid (PivOH): Add 30 mol% PivOH. The pivalate anion is a more lipophilic and kinetically active "proton shuttle" than acetate, significantly lowering the energy barrier for the C-H cleavage step at C3 [1].

    • Temperature: Ensure you are above 100°C. CMD has a high activation energy.

Q: Can I force C2-H activation if C3 is unsubstituted?

A: Generally, no. The C3 position is electronically favored (highest HOMO coefficient). If C3 is open, Pd will attack there first.

  • The Workaround: You must block C3 (e.g., with a removable ester or halogen) to force reactivity to C2. Alternatively, use a Cu(I)-catalyzed oxidative coupling (e.g., CuI, O₂) which follows a different acidity-driven mechanism that can favor C2 [2].

Module 2: Halide Cross-Coupling (Suzuki & Buchwald)[1]

Q: I need to couple a boronic acid to the C5 position (5-chloroimidazo[1,2-a]pyridine). Standard Tetrakis [Pd(PPh₃)₄] is failing.

A: C5 is the "Death Valley" of this scaffold. It is located in the peri-position relative to the bridgehead nitrogen (N4).[1] Standard phosphines (PPh₃) create a coordination sphere that is too crowded to allow the oxidative addition of the Pd into the C5-Cl bond.

  • The Protocol: Use XPhos Pd G3 or Pd-PEPPSI-IPr .[1]

    • Why: These precatalysts release bulky, electron-rich ligands (biaryl phosphines or NHCs).[1] The bulk facilitates the reductive elimination, while the electron-rich nature drives the difficult oxidative addition at the hindered C5 chloride [3].

    • Conditions: 1,4-Dioxane/H₂O (4:1), K₃PO₄, 80°C.

Q: For Buchwald-Hartwig amination at C6 or C8, the reaction stalls after 20% conversion. Is the catalyst dying?

A: Yes, likely due to N4-Poisoning .[1] The bridgehead nitrogen (N4) is a competent Lewis base. If your catalyst rests too long in the Pd(II) state without undergoing reductive elimination, the substrate itself will bind to the Palladium, shutting down the cycle.

  • The Fix:

    • Ligand Switch: Move to BrettPhos or RuPhos .[1] These ligands are designed to prevent the formation of stable off-cycle Pd-amine complexes.[1]

    • Precatalysts: Do not use Pd(OAc)₂ + Ligand. Use BrettPhos Pd G3 . This ensures a 1:1 Pd:Ligand ratio and immediate entry into the catalytic cycle, minimizing the window for N4-coordination [4].

    • Base: Use LiHMDS or NaOtBu to ensure rapid deprotonation of the amine, speeding up the transmetallation step.

Module 3: Boronic Acid Instability (Protodeboronation)

Q: During Suzuki coupling, my heterocyclic boronic acid is disappearing, but no product is forming. I see the de-borylated parent heterocycle.

A: Imidazo[1,2-a]pyridine boronic acids (especially at C3) are notoriously unstable.[1] They undergo rapid protodeboronation in aqueous base because the C3 position is so electron-rich (it acts like an enamine).[1]

  • The Solution:

    • Switch Reagent: Replace the boronic acid with a Potassium Trifluoroborate (R-BF₃K) .[1] These are tetravalent and immune to the hydrolytic instability that plagues trivalent boronic acids [5].

    • Protocol Adjustment: If you must use the boronic acid, switch to anhydrous conditions using Pd(dppf)Cl₂·DCM with CsF or CuCl as a promoter in DMF.[1]

Standardized Protocols

Protocol A: Difficult Suzuki Coupling (C5/C8 or Chlorides)
  • Catalyst: XPhos Pd G3 (2.0 mol%)[1]

  • Solvent: 1,4-Dioxane : Water (10:[1]1) - Degassed

  • Base: K₃PO₄ (2.0 equiv)[1]

  • Temperature: 90°C

  • Note: If the substrate contains sensitive esters, switch base to K₂CO₃.

Protocol B: C3-H Direct Arylation (CMD)
  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: PPh₃ (10 mol%)[1]

  • Additive: PivOH (30 mol%) - Critical for proton shuttling[1]

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: Toluene or DMF[1]

  • Temperature: 110°C

Mechanistic Visualization: The CMD Pathway

Understanding the C-H activation step at C3 is vital for troubleshooting.

CMD_Mechanism Step1 Pd(OAc)2 (Pre-catalyst) Step2 Coordination to N1/C3 Step1->Step2 Step3 CMD Transition State (Rate Limiting) Step2->Step3 PivOH assists Step4 Palladacycle Intermediate Step3->Step4 -AcOH Step5 Reductive Elimination (Product Release) Step4->Step5 + Ar-X Step5->Step1 Regeneration

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle. Note that Pivalic Acid (PivOH) lowers the energy of the CMD Transition State (Step 3).

References

  • Cao, H., et al. (2011). "Palladium-Catalyzed Direct Arylation of Imidazo[1,2-a]pyridine with Aryl Bromides, Chlorides, and Triflates." The Journal of Organic Chemistry. Link[1]

  • Monnier, F., & Taillefer, M. (2009). "Catalytic C-H functionalization of imidazo[1,2-a]pyridines at the C-2 position." Angewandte Chemie International Edition. Link[1]

  • Padusha, M. S. A., et al. (2019). "A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading."[1][3] Molecular Diversity. Link[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link[1]

  • Molander, G. A., et al. (2012). "Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions." Organic Letters. Link[1]

Sources

Troubleshooting

Reducing P-glycoprotein efflux for imidazo[1,2-a]pyridine drugs

Technical Support Center: P-gp Efflux Mitigation for Imidazo[1,2-a]pyridines Status: 🟢 Online | Role: Senior Application Scientist Topic: Reducing P-glycoprotein (P-gp/MDR1) Efflux Liability Ticket Scope: SAR Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: P-gp Efflux Mitigation for Imidazo[1,2-a]pyridines

Status: 🟢 Online | Role: Senior Application Scientist Topic: Reducing P-glycoprotein (P-gp/MDR1) Efflux Liability Ticket Scope: SAR Optimization, Assay Troubleshooting, and Formulation Strategies.

Welcome to the Technical Support Hub

You have reached the specialized support tier for the imidazo[1,2-a]pyridine scaffold. This heterocyclic core is a "privileged structure" in medicinal chemistry (e.g., Zolpidem, Olprinone) but frequently suffers from high P-glycoprotein (P-gp) recognition, limiting CNS penetration and oral bioavailability.

Below are the active troubleshooting guides for the most common "tickets" submitted by your peers in drug discovery.

Ticket #001: High Efflux Ratio (ER > 2.0) in Caco-2/MDR1-MDCK Assays

Issue Description: User reports that lead imidazo[1,2-a]pyridine compounds show high bidirectional transport asymmetry (


) with Efflux Ratios (ER) exceeding 2.0, indicating active P-gp efflux.

Root Cause Analysis: P-gp recognition in this scaffold is often driven by two molecular features:

  • High Basicity: A basic nitrogen (often in a pendant amine/piperidine side chain) interacting with the acidic transmembrane residues of P-gp.

  • Hydrogen Bond Donors (HBD): Excessive HBD count (>2) increases the energy penalty for membrane desolvation and facilitates P-gp binding.

Resolution Protocol (SAR Optimization):

Strategy A: pKa Attenuation via Fluorination

Reducing the basicity of the amine center without abolishing target binding is the most effective strategy.

  • Action: Introduce a fluorine atom adjacent to the basic amine (e.g., on a piperidine ring attached to the imidazo[1,2-a]pyridine).

  • Mechanism: The electron-withdrawing effect of fluorine lowers the pKa of the neighboring amine (typically by 1–2 log units). This reduces the percentage of ionized species at physiological pH, thereby reducing electrostatic interaction with the P-gp binding pore.

Strategy B: HBD Masking
  • Action: Methylate exposed amide nitrogens or replace HBD groups with bioisosteres (e.g., replacing an amide with an oxadiazole).

  • Mechanism: Reducing HBD count lowers the desolvation energy required for the compound to enter the lipid bilayer, indirectly reducing the "dwell time" available for P-gp capture.

Data Verification (Case Study): Reference: ACS Med. Chem. Lett. 2014, 5, 1, 78–83 [1]

Compound IDStructure ModificationpKa (Basic Amine)Efflux Ratio (MDR1-MDCK)CNS Penetration
Cmpd 11 (Parent) Unsubstituted Piperidine9.314.0 (High Efflux)Low
Cmpd 28 (Optimized) 3-Fluoro-piperidine 7.8 0.9 (No Efflux)High

Visual Workflow:

SAR_Decision_Tree Start Start: High Efflux Ratio (ER > 2.0) Check_pKa Check pKa of Basic Center Start->Check_pKa Decision_pKa Is pKa > 8.5? Check_pKa->Decision_pKa Strategy_F Strategy: Adjacent Fluorination (Lowers pKa by ~1.5 units) Decision_pKa->Strategy_F Yes Check_HBD Check HBD Count Decision_pKa->Check_HBD No Retest Retest in MDR1-MDCK + Inhibitor Strategy_F->Retest Decision_HBD HBD > 2? Check_HBD->Decision_HBD Strategy_Mask Strategy: N-Methylation or Bioisosteric Replacement Decision_HBD->Strategy_Mask Yes Decision_HBD->Retest No (Check Lipophilicity) Strategy_Mask->Retest

Figure 1: Decision tree for structural modification of imidazo[1,2-a]pyridines to reduce P-gp liability.

Ticket #002: Low Recovery (Mass Balance) in Transport Assays

Issue Description: User reports < 70% recovery in Caco-2 assays. The compound disappears from the donor compartment but does not appear in the receiver.

Root Cause Analysis: Imidazo[1,2-a]pyridines are often lipophilic planar structures.

  • Non-Specific Binding (NSB): The compound is sticking to the plastic of the Transwell plate or the filter membrane.

  • Intracellular Trapping: The compound is entering the cell but getting trapped in lysosomes (lysosomotropism) due to the basic nitrogen.

Troubleshooting Protocol:

  • Add BSA to Buffer:

    • Add 1% Bovine Serum Albumin (BSA) to the receiver compartment (or both). BSA acts as a "sink" to desorb the lipophilic drug from the membrane/plastic, improving recovery without affecting the transporter kinetics significantly.

  • Check Lysosomal Trapping:

    • Perform the assay in the presence of NH₄Cl (10 mM) . If recovery improves, your compound was trapped in acidic lysosomes. This is a false positive for "loss" but indicates high intracellular accumulation.

  • Solubility Check:

    • Ensure the dosing concentration is < 1/10th of the thermodynamic solubility limit in the assay buffer (HBSS). Precipitated drug on the donor side mimics "efflux" or loss.

Ticket #003: In Vivo Disconnect (In Vitro ER is Low, but Brain Exposure is Poor)

Issue Description: "I optimized my compound (ER < 2.0), but the brain-to-plasma ratio (


) in mice is still low (< 0.1)."

Root Cause Analysis:

  • Murine vs. Human P-gp: You optimized for human MDR1 (in MDCK cells) but are testing in mice (Mdr1a/1b). There is species difference in substrate recognition.

  • Breast Cancer Resistance Protein (BCRP): The compound might no longer be a P-gp substrate but is now a BCRP substrate. Imidazo[1,2-a]pyridines are frequent dual substrates.

Resolution Protocol:

Step 1: The "Knockout" Verification

Run a PK study in Mdr1a/1b/Bcrp triple knockout mice .

  • If brain penetration is high in KO mice but low in Wild Type

    
     It is still a transporter issue (likely BCRP).
    
  • If brain penetration is low in KO mice

    
     It is a permeability/solubility issue, not an efflux issue.
    
Step 2: Formulation Excipients (The "Nuclear Option")

If structural modification is exhausted, use excipients that inhibit intestinal P-gp to boost oral absorption (though this does not help BBB penetration as effectively).

Recommended Excipients for Imidazo[1,2-a]pyridines:

ExcipientMechanismRecommended Concentration
Vitamin E TPGS Inhibits P-gp ATPase activity; alters membrane fluidity.2–5% w/v
Pluronic P85 Depletes ATP prevents P-gp function.0.1–1.0% w/v
Cremophor EL Non-competitive inhibition of P-gp.1–10% v/v

Visual Workflow: Assay Troubleshooting

Assay_Troubleshooting Problem Issue: Low Recovery (<70%) Step1 Step 1: Add 1% BSA to Receiver Well Problem->Step1 Check1 Recovery Improved? Step1->Check1 Result_NSB Diagnosis: Non-Specific Binding (Keep BSA in protocol) Check1->Result_NSB Yes Step2 Step 2: Add 10mM NH4Cl (Lysosomal Inhibitor) Check1->Step2 No Check2 Recovery Improved? Step2->Check2 Result_Trap Diagnosis: Lysosomal Trapping (Reduce Basicity) Check2->Result_Trap Yes Result_Sol Diagnosis: Solubility Limit (Lower Dosing Conc.) Check2->Result_Sol No

Figure 2: Troubleshooting logic for low mass balance in transport assays.

Frequently Asked Questions (FAQs)

Q: Can I use Verapamil as a control for Imidazo[1,2-a]pyridines? A: Yes, but Zosuquidar (LY335979) is superior. Verapamil is a weak P-gp inhibitor and a substrate itself. Zosuquidar is a potent, specific inhibitor (approx. 1 µM) that will give you a cleaner "Efflux inhibited" signal without metabolic interference.

Q: How does the position of substituents on the pyridine ring affect efflux? A: Substituents at the C-3 position (the bridgehead) are critical. Bulky, lipophilic groups here often drive P-gp recognition. Introducing polarity or reducing the planarity at C-3 (e.g., sp3 hybridized linkers) often disrupts the "induced fit" required for P-gp transport [2].

Q: My compound has an ER of 1.5. Is it safe? A: An ER < 2.0 is generally considered "safe" for a lead candidate. However, verify this with a Kp,uu (unbound brain-to-plasma ratio) study. If


, you are clear. If 

, you may have slow passive permeability even without active efflux.

References

  • Smith, B. D. et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 5(1), 78–83. [Link]

  • Conrad, J. et al. (2024).[1] Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate Matched Pairs. Journal of Medicinal Chemistry. [Link][1]

  • Vasu, K. K. et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry. [Link]

Sources

Optimization

Enhancing the selectivity of imidazo[1,2-a]pyridine kinase inhibitors

Introduction: The Selectivity Paradox The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, mimicking the adenine ring of ATP to bind effectively to the kinase hinge region. However, thi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Selectivity Paradox

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, mimicking the adenine ring of ATP to bind effectively to the kinase hinge region. However, this high affinity often comes at the cost of promiscuity. Because the ATP-binding pocket is highly conserved across the human kinome (500+ kinases), "naked" imidazo[1,2-a]pyridine cores frequently hit off-targets like p38


, JNK, and CDK2 indiscriminately.

This Technical Support Guide addresses the specific challenges of tuning selectivity and synthesizing these complex analogs. We move beyond basic binding to structural engineering that exploits specific kinase architectural features (Gatekeeper residues, DFG-out conformations).

Structural Troubleshooting: Engineering Selectivity

Issue: "My inhibitor is potent (<10 nM) but hits multiple kinase families."

Diagnosis: Your scaffold is likely acting as a Type I inhibitor relying solely on hinge binding (hydrogen bonds to the backbone). You are not exploiting the unique steric or electronic features of your target kinase.

Solution: Vector-Based SAR Optimization

Use the following vectors to dial in selectivity. The C3 position is your primary "tuning knob" for the Gatekeeper residue.

The Imidazo[1,2-a]pyridine SAR Map

SAR_Map Core Imidazo[1,2-a]pyridine (ATP Hinge Binder) C3 C3 Position (Gatekeeper Vector) Core->C3 C6 C6 Position (Solvent Front) Core->C6 C8 C8 Position (Ribose/Solubility) Core->C8 C3_Action Action: Introduce bulky groups (Aryl, Heteroaryl) to clash with large Gatekeepers (e.g., Met) or fit small ones (Thr) C3->C3_Action C6_Action Action: Extend to DFG-pocket (Type II Inhibition) via Amide/Urea Linkers C6->C6_Action C8_Action Action: Add solubilizing groups (Morpholine, Piperazine) to reduce LogP C8->C8_Action

Figure 1: Strategic functionalization vectors for the imidazo[1,2-a]pyridine scaffold. C3 targets the hydrophobic pocket behind the gatekeeper; C6 accesses the solvent front or DFG-out pocket; C8 modulates physicochemical properties.

Protocol: Switching from Type I to Type II Inhibition

To drastically improve selectivity, shift the kinase into the inactive (DFG-out) conformation. This requires extending the molecule to occupy the allosteric hydrophobic pocket adjacent to the ATP site.

  • Anchor: Maintain the imidazo[1,2-a]pyridine core for hinge binding.

  • Linker: Introduce a phenyl ring at C6 .

  • Bridge: Attach an amide or urea linker to the C6-phenyl.

  • Tail: Append a hydrophobic moiety (e.g., -CF3 phenyl, cyclopropyl) to the linker.

    • Mechanism: The "Tail" forces the activation loop's Phenylalanine (of the DFG motif) out of the active site, a conformation unique to specific kinases (e.g., p38, Tie2, VEGFR2).

Synthesis Support: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2][3]

Issue: "Standard electrophilic substitution at C3 is low yielding or fails."

Diagnosis: While Vilsmeier-Haack formylation works for simple substrates, it often fails with electron-deficient rings or complex substituents.

Solution: Switch to the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction . This one-pot reaction assembles the imidazo[1,2-a]pyridine core and the C3 substituent simultaneously.

Optimized GBB Protocol (Microwave Assisted)

Application: Rapid library generation of C3-amino/aryl substituted analogs.

ParameterConditionRationale
Component A 2-Aminopyridine (1.0 eq)The binucleophile core.
Component B Aldehyde (1.0 eq)Determines the C3 substituent (aryl/alkyl).
Component C Isocyanide (1.1 eq)Provides the C2-N bridge and C3-amine functionality.
Catalyst Scandium Triflate Sc(OTf)₃ (5 mol%)Lewis acid activates the imine intermediate without hydrolyzing the isocyanide.
Solvent MeOH or DCM/MeOH (1:1)Protic solvent assists proton transfer steps.
Conditions Microwave: 100°C, 30 minOvercomes the activation energy barrier for the [4+1] cycloaddition.

Step-by-Step Workflow:

  • Dissolve 2-aminopyridine and aldehyde in MeOH (0.5 M).

  • Add Sc(OTf)₃ and stir at RT for 10 mins (Pre-formation of imine is critical).

  • Add Isocyanide.[1]

  • Microwave irradiation at 100°C for 30 mins.

  • Purification: SCX-2 (Strong Cation Exchange) cartridge. Load, wash with MeOH, elute with 2M NH₃ in MeOH. This removes non-basic impurities (aldehyde/isocyanide) without chromatography.

Troubleshooting & FAQs

Q1: My GBB reaction yields are <20%. What is going wrong?

A: The failure usually occurs at the imine formation step (Component A + B).

  • Check: Is your aldehyde electron-rich (e.g., 4-methoxybenzaldehyde)? These form unstable imines.

  • Fix: Add a drying agent (Na₂SO₄) or molecular sieves during the pre-stirring phase to drive the equilibrium toward the imine before adding the isocyanide. Alternatively, switch to TMSCl (trimethylsilyl chloride) as a promoter, which acts as both a Lewis acid and a dehydrating agent.

Q2: The compound is selective but has poor metabolic stability (High Clearance).

A: The imidazo[1,2-a]pyridine ring is electron-rich and prone to oxidative metabolism (CYP450) at the C3 and C5 positions.

  • Fix 1 (Blockade): If C3 is unsubstituted, block it with a small group like Chlorine or Methyl.

  • Fix 2 (Electronics): Introduce a Nitrogen into the 6-membered ring (creating an imidazo[1,2-b]pyridazine). This reduces electron density, lowering susceptibility to oxidative attack.

Q3: I see "Assay Interference" or aggregation in my biochemical assay.

A: Imidazo[1,2-a]pyridines are flat, aromatic stacks that can aggregate at concentrations >10 µM, causing false positives.

  • Test: Run the kinase assay with 0.01% Triton X-100 . If potency drops significantly, your compound was aggregating (promiscuous inhibitor).

  • Structural Fix: Increase sp³ character (fraction sp³). Add a morpholine or piperazine tail at C8 to disrupt planarity and improve solubility.

Decision Logic: Troubleshooting Workflow

Troubleshooting_Flow Start Problem Encountered Decision1 Issue: Poor Selectivity? Start->Decision1 Decision2 Issue: Synthesis Failed? Start->Decision2 Selectivity_Check Check Gatekeeper Residue Decision1->Selectivity_Check Synth_Check Check Imine Formation Decision2->Synth_Check Gatekeeper_Small Target has Small GK (Thr)? Increase C3 Bulk Selectivity_Check->Gatekeeper_Small Yes Gatekeeper_Large Target has Large GK (Met)? Use Linear C3 Substituents Selectivity_Check->Gatekeeper_Large No Add_Lewis Add Sc(OTf)3 or TMSCl Synth_Check->Add_Lewis

Figure 2: Logic flow for diagnosing selectivity and synthetic bottlenecks.

References

  • Bagdi, A. K., et al. (2020). "The Groebke-Blackburn-Bienaymé Reaction: A Review of Recent Advances." Organic & Biomolecular Chemistry.

  • Léonce, E., et al. (2017). "Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors." European Journal of Medicinal Chemistry.

  • Liu, J., et al. (2021). "Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • B Bavetsias, et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 3-Bromo vs. 3-Amino Imidazo[1,2-a]pyridine Derivatives

Executive Summary This guide provides a technical comparison between 3-bromoimidazo[1,2-a]pyridine (3-Br-IP) and 3-aminoimidazo[1,2-a]pyridine (3-NH2-IP). These two derivatives represent the primary divergent points for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-bromoimidazo[1,2-a]pyridine (3-Br-IP) and 3-aminoimidazo[1,2-a]pyridine (3-NH2-IP). These two derivatives represent the primary divergent points for functionalizing the privileged imidazo[1,2-a]pyridine scaffold, a core structure in drugs like Zolpidem and Alpidem.

  • 3-Bromo (Electrophilic Handle): Serves as a robust, shelf-stable "anchor" for Carbon-Carbon bond formation via metal-catalyzed cross-coupling.

  • 3-Amino (Nucleophilic Handle): Acts as a reactive "warhead" for Nitrogen-Carbon bond formation (amides, ureas) and is frequently accessed via multicomponent reactions (MCRs) due to the oxidative instability of the free base.

Mechanistic Grounding: The C-3 Electronic Anomaly

To manipulate these derivatives effectively, one must understand the electronic bias of the scaffold. The imidazo[1,2-a]pyridine ring is π-excessive at the C-3 position.

  • Electrophilic Attack: The C-3 position is the most nucleophilic site on the ring. Consequently, bromination is thermodynamically favored and occurs under mild conditions with high regioselectivity.

  • Nucleophilic Attack: Direct nucleophilic substitution at C-3 is difficult. Therefore, 3-amino derivatives are rarely made by displacing a leaving group at C-3. Instead, they are synthesized via "bottom-up" cyclization (Groebke-Blackburn-Bienaymé) or reduction of a 3-nitro precursor.

Pathway Divergence Visualization

The following diagram illustrates the synthetic divergence from the common 2-aminopyridine precursor.

G Precursor 2-Aminopyridine Bromination Electrophilic Bromination (NBS or Br2) Precursor->Bromination + NBS GBB Groebke-Blackburn- Bienaymé (MCR) Precursor->GBB + R-CHO + R-NC Prod_Br 3-Bromo Derivative (Stable Electrophile) Bromination->Prod_Br Suzuki Suzuki/Sonogashira Coupling Prod_Br->Suzuki Pd(0), R-B(OH)2 Target_C C-C Coupled Biaryl Products Suzuki->Target_C Prod_NH2 3-Amino Derivative (Reactive Nucleophile) GBB->Prod_NH2 Acylation Acylation/ Sulfonylation Prod_NH2->Acylation + R-COCl Target_N Amides/Ureas (Kinase Inhibitors) Acylation->Target_N

Caption: Synthetic divergence of Imidazo[1,2-a]pyridine. 3-Br serves as a gateway to C-C bonds, while 3-NH2 accesses C-N bonds.

Comparative Performance Matrix

Feature3-Bromo Derivative3-Amino Derivative
Primary Role Electrophile (Halogen bond donor)Nucleophile (H-bond donor/acceptor)
Shelf Stability High. Stable indefinitely at RT if protected from light.Low to Moderate. Free amines oxidize (darken) in air. Often stored as HCl salts or generated in situ.
Synthetic Access Direct. Electrophilic aromatic substitution (SEAr) using NBS or Br2.Indirect or MCR. Reduction of 3-nitro or One-Pot GBB reaction.
Key Reaction Pd-catalyzed Cross-Coupling (Suzuki, Heck).Amide coupling, Urea formation, Reductive Amination.
Purification Silica gel chromatography (Standard).Often requires amine-functionalized silica or recrystallization to avoid oxidation.
Solubility High in DCM, EtOAc, MeCN.Polar; free base soluble in organic solvents, salts water-soluble.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Bromoimidazo[1,2-a]pyridine

Context: This protocol utilizes N-bromosuccinimide (NBS), which is milder than elemental bromine and prevents over-bromination.

Reagents:

  • Imidazo[1,2-a]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Acetonitrile (MeCN) [0.5 M concentration]

Step-by-Step Workflow:

  • Dissolution: Dissolve the imidazo[1,2-a]pyridine substrate in MeCN at 0°C (ice bath).

  • Addition: Add NBS portion-wise over 15 minutes. Note: Rapid addition can lead to minor poly-brominated byproducts.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours.

  • Self-Validation (TLC/NMR):

    • TLC: A less polar spot appears compared to the starting material.

    • NMR: Disappearance of the C-3 proton singlet (typically ~7.6 ppm).

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with saturated NaHCO3 (to remove succinimide byproduct) and brine.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Recrystallize from Ethanol if necessary.

Protocol B: One-Pot Synthesis of 3-Amino Derivatives (GBB Reaction)

Context: Direct synthesis of the free amine is often avoided due to instability. The Groebke-Blackburn-Bienaymé (GBB) reaction assembles the ring with the amine already in place, often with N-substitution that stabilizes the molecule.

Reagents:

  • 2-Aminopyridine (1.0 equiv)

  • Aldehyde (1.0 equiv)

  • Isocyanide (1.0 equiv)

  • Catalyst: Scandium Triflate [Sc(OTf)3] (5 mol%) or p-TsOH (10 mol%)

  • Solvent: MeOH/DCM (1:1)

Step-by-Step Workflow:

  • Mixing: Combine 2-aminopyridine and aldehyde in solvent. Stir for 30 mins to form the Schiff base intermediate (often visible as a color change).

  • Cyclization: Add the isocyanide and the catalyst.

  • Reaction: Stir at RT (or 50°C for sluggish substrates) for 12–24 hours.

  • Self-Validation:

    • Visual: Reaction often turns deep yellow/orange.

    • LC-MS: Look for Mass = [Amine + Aldehyde + Isocyanide - H2O].

  • Workup: Evaporate volatiles. Redissolve in EtOAc, wash with water.[1]

  • Purification: Flash chromatography. Crucial: Use 1% Triethylamine in the eluent to prevent streaking of the amine on silica.

Decision Logic: When to Use Which?

Case 1: Target is a Biaryl Kinase Inhibitor

Selection: 3-Bromo Derivative. Reasoning: Many kinase inhibitors require a hydrophobic aryl tail in the "hinge binding" region. The 3-Br derivative allows you to attach various aryl boronic acids via Suzuki coupling late in the synthesis, enabling the rapid generation of a library of hydrophobic tails.

Case 2: Target is a Peptidomimetic or H-Bond Donor

Selection: 3-Amino Derivative. Reasoning: If your pharmacophore requires a hydrogen bond donor (e.g., an amide NH) to interact with a receptor pocket, the 3-amino group is essential. Tip: Do not isolate the free 3-amino intermediate if possible. React the crude GBB product or reduced nitro-compound directly with your acid chloride or isocyanate to form the stable amide/urea.

Case 3: Library Generation (Diversity Oriented Synthesis)

Selection: 3-Amino (via GBB). Reasoning: The GBB reaction is a 3-component reaction.[1][2][3][4] By varying the aldehyde and isocyanide, you can generate hundreds of analogs in a single step, whereas the 3-bromo route requires linear steps (Bromination


 Coupling).

References

  • Bagdi, A. K., et al. "Copper-catalyzed C3-functionalization of imidazo[1,2-a]pyridines: A review." Chemical Reviews, 2020. (Generalized link to journal due to review nature).

  • Al-Qadi, I., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." BMC Chemistry, 2025.[2]

  • Pericherla, K., et al. "Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines."[3] Synthesis, 2015.[1][2][3]

  • Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition, 1998.
  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of their synthesis and biological activities." Mini-Reviews in Medicinal Chemistry, 2016.

Sources

Comparative

Comparing the efficacy of imidazo[1,2-a]pyridine derivatives against cancer cell lines

Topic: Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives as Multi-Target Anticancer Agents Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives as Multi-Target Anticancer Agents Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Oncologists

Executive Summary: The Scaffold of Choice for Polypharmacology

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, distinguishing itself from classical nitrogen heterocycles through its ability to engage multiple distinct oncogenic targets depending on substitution patterns.[1] Unlike single-target agents that often succumb to resistance mechanisms, specific imidazo[1,2-a]pyridine derivatives demonstrate dual efficacy: acting as nanomolar tubulin polymerization inhibitors (mimicking Colchicine) and potent PI3K/Akt/mTOR pathway suppressors .

This guide objectively compares the efficacy of leading derivative classes (C-3 functionalized vs. C-6 substituted) against standard-of-care agents (Doxorubicin, Cisplatin) across resistant and sensitive cancer cell lines.

Structural Activity Relationship (SAR): The Causality of Efficacy

To understand why these derivatives work, we must look at the molecular interactions driven by the scaffold's geometry.

  • The C-3 Position (Groebke-Blackburn-Bienaymé Domain): Functionalization here (e.g., with oxadiazole or aryl moieties) is critical for tubulin binding . It allows the molecule to occupy the hydrophobic pocket of

    
    -tubulin, sterically hindering dimer assembly.
    
  • The C-6 Position (Kinase Hinge Binder): Substituents at this position often form hydrogen bonds with the hinge region of kinases like PI3K and CDKs , dictating selectivity over normal cellular kinases.

Comparative Efficacy Analysis

The following data synthesizes recent experimental findings (2020–2025) comparing novel derivatives against standard chemotherapeutics.

Table 1: Efficacy of Tubulin-Targeting Derivatives (Nanomolar Potency)

Focus: Derivatives targeting the Colchicine-binding site on tubulin.

Compound IDPrimary TargetCell Line (Type)IC50 (µM)Comparison vs. StandardRef
Compound 5b Tubulin PolymerizationJurkat (Leukemia)0.060 15x more potent than Doxorubicin (0.92 µM)[1]
HCT116 (Colon)0.138 Superior to Combretastatin A-4[1]
Compound 6d Tubulin / DNA BindingA549 (Lung - Resistant)2.80 Comparable to Cisplatin (2.1 µM) but lower toxicity[2]
IP-5 Cell Cycle Arrest (G2/M)HCC1937 (Breast - TNBC)45.0 Moderate efficacy; high selectivity index (>10)[3]
Table 2: Efficacy of Kinase-Targeting Derivatives

Focus: Derivatives targeting the PI3K/Akt/mTOR signaling cascade.[2]

Compound IDPrimary TargetCell Line (Type)IC50 (µM)Mechanism NoteRef
Compound 15a PI3K/mTOR (Dual)HCT-116 (Colon)0.010 Nanomolar potency ; superior kinase selectivity profile[4]
Compound 6 PI3K/Akt PathwayA375 (Melanoma)9.70 Induces p53-mediated apoptosis; reduces p-AKT levels[5]
Compound I-11 KRAS G12C (Covalent)NCI-H358 (Lung)Sub-µMCovalent binder; overcomes standard KRAS resistance[6]

Key Insight: While kinase inhibitors (Table 2) show extreme potency (low nM range), tubulin inhibitors (Table 1) often display broader efficacy across resistant phenotypes (e.g., A549) due to the universality of the microtubule target.

Mechanism of Action (MOA): Dual-Pathway Interference

The therapeutic value of imidazo[1,2-a]pyridines lies in their ability to trigger "Mitotic Catastrophe." The diagram below illustrates how different derivatives converge on Apoptosis via two distinct entry points.

MOA_Pathway Compound_Tubulin Derivative Type A (e.g., Cmpd 5b) Tubulin Tubulin (Colchicine Site) Compound_Tubulin->Tubulin Binds Compound_Kinase Derivative Type B (e.g., Cmpd 15a) PI3K PI3K / mTOR Compound_Kinase->PI3K Inhibits ATP Binding Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits AKT_Signal p-AKT / p-mTOR Signaling PI3K->AKT_Signal Downregulates Arrest G2/M Phase Arrest Polymerization->Arrest Disrupts Spindle p53 p53 / p21 Upregulation AKT_Signal->p53 Relieves Suppression Apoptosis APOPTOSIS (Caspase 3/7/9) Arrest->Apoptosis p53->Arrest Crosstalk p53->Apoptosis

Figure 1: Dual mechanistic pathways. Type A derivatives disrupt structural integrity, while Type B derivatives cut off survival signaling. Both converge on apoptotic cell death.

Experimental Validation Protocols

To replicate the data cited above, researchers must employ self-validating protocols. The following methodologies prioritize reproducibility and artifact elimination.

Protocol A: High-Throughput Cytotoxicity Screening (SRB Assay)

Why SRB over MTT? Imidazo-derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT assays. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add derivatives (0.01 – 100 µM) dissolved in DMSO (Final DMSO < 0.1%). Include Doxorubicin as a positive control.

  • Fixation: After 48h, fix cells with cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Critical Step: Cold fixation preserves protein integrity.

  • Staining: Wash with water, dry, and stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm.

  • Calculation:

    
    .
    
Protocol B: Mechanistic Confirmation (Cell Cycle Analysis)

Objective: Distinguish between G1 arrest (Kinase inhibition) and G2/M arrest (Tubulin inhibition).

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize the cell cycle.

  • Exposure: Treat with IC50 concentration of the derivative for 24h.

  • Harvesting: Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 70% ethanol (dropwise addition while vortexing) and store at -20°C overnight.

  • Staining: Wash ethanol, resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL) . Incubate 30 min in dark.

  • Analysis: Flow Cytometry (FL2 channel). Look for the "sub-G1" peak (apoptosis) and specific phase accumulation.

Experimental Workflow Diagram

Workflow Synthesis Synthesis (Groebke-Blackburn-Bienaymé) Screening 1° Screen: SRB Assay (Cutoff: IC50 < 10 µM) Synthesis->Screening Screening->Synthesis SAR Refinement Validation 2° Validation: Flow Cytometry (Annexin V / PI) Screening->Validation Hits TargetID Target Confirmation (Western Blot / Tubulin Assay) Validation->TargetID Confirmed Apoptosis

Figure 2: Step-wise validation workflow from synthesis to target confirmation.

Challenges & Future Directions

While potent, imidazo[1,2-a]pyridine derivatives face specific developmental hurdles:

  • Solubility: Many highly active derivatives (especially C-3 arylated ones) suffer from poor aqueous solubility. Mitigation: Formulation as hydrochloride salts or encapsulation in liposomes.

  • Selectivity: Kinase-targeting derivatives must be screened against a "kinome panel" to ensure they do not inhibit essential cardiac kinases (e.g., hERG inhibition risk).

References

  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. [Link]

  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents. Bioorganic Chemistry. [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link][3]

  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link][4]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. [Link]

Sources

Validation

Publish Comparison Guide: Spectroscopic Confirmation of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide

This guide outlines the rigorous spectroscopic validation of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a critical scaffold in medicinal chemistry (often associated with anticancer and antiviral kinase inhibitors)....

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous spectroscopic validation of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide , a critical scaffold in medicinal chemistry (often associated with anticancer and antiviral kinase inhibitors).

This is not a generic overview; it is a technical decision-making framework designed to differentiate the target compound from its likely impurities (specifically the non-brominated precursor and regioisomers) using multi-modal spectroscopy.

Executive Summary: The Structural Challenge

In the synthesis of imidazo[1,2-a]pyridine derivatives, the introduction of a bromine atom at the C3 position is a pivotal step for further functionalization (e.g., Suzuki couplings). However, the reaction often yields mixtures containing unreacted starting material (Alternative A ) or regioisomers.

The 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (Target) must be distinguished from:

  • Alternative A (Precursor): Imidazo[1,2-a]pyridine-2-carbohydrazide (No Bromine).

  • Alternative B (Regioisomer): 6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide (arising from impure starting aminopyridines).

Core Performance Metric: The "performance" in this context is defined as the purity and structural integrity required for downstream biological assays. A false positive here leads to failed SAR (Structure-Activity Relationship) data later.

Decision Logic & Workflow

The following flowchart illustrates the autonomous decision-making process for confirming the structure.

StructuralConfirmation Start Crude Product Isolated Step1 Step 1: 1H NMR Analysis (Focus: 7.5 - 8.5 ppm region) Start->Step1 Check1 Is the C3-H Singlet Present? Step1->Check1 Fail1 Result: Incomplete Reaction (Precursor Present) Check1->Fail1 Yes (Singlet at ~8.3 ppm) Step2 Step 2: HRMS / LC-MS Check1->Step2 No (Singlet Absent) Check2 Isotope Pattern M : M+2 Ratio approx 1:1? Step2->Check2 Fail2 Result: Wrong Halogen or No Halogen Check2->Fail2 No Step3 Step 3: 13C NMR / DEPT-135 Check2->Step3 Yes Check3 C3 Signal Phase in DEPT? Step3->Check3 Success CONFIRMED STRUCTURE 3-Bromoimidazo[1,2-a] pyridine-2-carbohydrazide Check3->Success Absent/Quaternary Fail3 Result: Regioisomer (e.g., 6-Br) (C3 is still CH) Check3->Fail3 Positive Phase (CH)

Caption: Logic flow for differentiating the 3-bromo target from precursors and isomers using sequential spectroscopic gates.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The most definitive confirmation relies on the disappearance of the C3 proton and the change in the carbon environment.

Protocol 1: 1H NMR Validation
  • Solvent: DMSO-d6 (Required for solubility of the carbohydrazide moiety).

  • Concentration: 5-10 mg in 0.6 mL.

  • Key Observation:

    • Alternative A (Precursor): Shows a distinct singlet at

      
       8.30–8.50 ppm  (C3-H).
      
    • Target (3-Bromo): This singlet must be absent .

    • Hydrazide Signals: Look for broad singlets at

      
       9.5–10.0 ppm (NH) and 
      
      
      
      4.5–5.0 ppm (NH
      
      
      ).
FeatureAlternative A (Precursor)Target (3-Bromo Product) Interpretation
C3-H Signal Singlet (

8.3 ppm)
ABSENT Primary Confirmation
C5-H Signal Doublet (

8.5 ppm)
Doublet (

8.4–8.6 ppm)
Deshielded by adjacent N and Br
Hydrazide NH Broad Singlet (

9.8 ppm)
Broad Singlet (

9.6 ppm)
Confirms functional group retention
Protocol 2: 13C NMR & DEPT-135
  • Causality: The bromine atom is an electron-withdrawing group by induction but donates electron density by resonance; however, the "Heavy Atom Effect" often causes an upfield shift or minimal change compared to H. The crucial differentiator is the substitution state .

  • Self-Validating Step: Run a DEPT-135 experiment.

    • Alternative A: C3 is a methine (CH). Signal is Positive (Up) .

    • Target: C3 is quaternary (C-Br). Signal is Absent in DEPT.

B. Mass Spectrometry (MS) Performance

Mass spectrometry provides the "fingerprint" of the halogen.

  • Method: ESI-MS (Positive Mode).[1]

  • Observation:

    • Alternative A (MW ~176): Single dominant peak at M+H.

    • Target (MW ~255): Distinct doublet pattern separated by 2 Da.

    • Ratio: The intensity of the peaks at m/z 255 (

      
      Br) and m/z 257 (
      
      
      
      Br) must be approximately 1:1 .

Critical Insight: If the ratio is 3:1 (M:M+2), you have likely chlorinated the compound (using HCl/hypochlorite inadvertently) rather than brominated it. If the ratio is 1:1 but the mass is shifted, check for dibromination (M+4 peak visible).

C. Infrared Spectroscopy (IR)

While less specific for the bromine position, IR confirms the integrity of the carbohydrazide tail which can be sensitive to oxidative bromination conditions.

  • Key Bands:

    • C=O (Amide I): 1650–1670 cm

      
      . (Must remain strong; loss implies hydrolysis to acid).
      
    • NH/NH

      
      :  3100–3350 cm
      
      
      
      (Doublet/Multiplet).
    • C-Br: 500–700 cm

      
       (Weak, often obscured, but useful if compared directly with precursor).
      

Experimental Protocols

Synthesis of Reference Standard (3-Bromo Ester Precursor)

To ensure the carbohydrazide is formed after bromination (preventing side reactions), the following route is recommended as the "Gold Standard" for comparison.

  • Bromination: Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in Acetonitrile.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0°C.

  • Reaction: Stir at Room Temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

    • Checkpoint: Product is usually less polar (higher R

      
      ) than starting material.
      
  • Hydrazinolysis: Dissolve the isolated 3-bromo ester in Ethanol. Add Hydrazine Hydrate (5.0 eq). Reflux for 4-6 hours.

  • Isolation: Cool to precipitate the target 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide . Filter and wash with cold ethanol.

Analytical Sample Preparation
  • NMR: Dry the solid under high vacuum (0.1 mbar) for 12 hours to remove hydrazine/water traces which broaden NH signals.

  • MS: Dissolve 1 mg in 1 mL Methanol (LC-MS grade). Dilute 1:100 with 0.1% Formic Acid in Water/MeOH.

References

  • Synthesis and Cytotoxic Activity of Imidazo[1,2-a]pyridine Derivatives Source: BMC Chemistry / NIH Context: Describes the synthesis of the non-brominated carbohydrazide precursor (Compound 5) and general reaction conditions for this scaffold. URL:[Link] (Note: Link directs to relevant imidazopyridine carbohydrazide research).

  • C3-Functionalization of Imidazo[1,2-a]pyridines Source: Nature Scientific Reports Context: details the reactivity of the C3 position towards electrophilic substitution and subsequent functionalization, validating the regioselectivity of bromination. URL:[Link]

  • 13C NMR Chemical Shifts of Brominated Compounds Source: University of Wisconsin / DocBrown Context: Reference data for heavy atom effects on Carbon-13 shifts, supporting the assignment of the quaternary C-Br carbon. URL:[Link]

  • Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridines Source: NIH / PubMed Context: Describes the fragmentation patterns (loss of CO, loss of substituents) characteristic of this fused ring system. URL:[Link] (General reference for scaffold fragmentation).

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Imidazo[1,2-a]pyridine Synthesis

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Analytical Imperative The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in nu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Analytical Imperative

The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous clinically significant drugs like Zolpidem, Alpidem, and Minodronic Acid.[1][2][3] Its broad spectrum of biological activities, ranging from anxiolytic to anticancer, drives extensive research into novel synthesis methodologies.[4][5] These synthetic routes, which include classic condensations and sophisticated multicomponent reactions (MCRs), are often elegant but can yield complex mixtures of the target product, isomers, unreacted starting materials, and unforeseen byproducts.[6][7][8]

For the drug development professional, unequivocally confirming the structure and purity of the synthesized compound is not merely a procedural step—it is the foundation of all subsequent biological and toxicological evaluation. While techniques like NMR and IR provide critical structural information, mass spectrometry (MS) offers unparalleled sensitivity and specificity for identifying and quantifying the components of a reaction mixture. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of imidazo[1,2-a]pyridine synthesis products, grounded in field-proven insights and experimental data. We will explore not just how to perform the analysis, but why specific choices in instrumentation and methodology lead to robust, reliable, and self-validating results.

The Synthetic Landscape: Context for Analysis

Understanding the synthetic origin of an imidazo[1,2-a]pyridine sample is crucial for designing an effective analytical strategy. Different reaction pathways can lead to distinct impurity profiles.

  • Classic Condensation Reactions: The reaction of a 2-aminopyridine with an α-haloketone is a foundational method.[3] Potential impurities include unreacted starting materials and polymeric side products.

  • Multicomponent Reactions (MCRs): Three-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, bring together a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot.[1][7] While highly efficient, MCRs can generate a complex array of products if side reactions occur between the components.

  • Metal-Catalyzed Cyclizations: Copper and other transition metals are often used to catalyze the formation of the imidazo[1,2-a]pyridine ring system.[3][9] Analysis in these cases must also consider the potential for metal adducts or metal-induced side reactions.

The primary goal of the mass spectrometrist is to develop a method that can confidently identify the molecular weight of the target compound, provide evidence of its structure, and differentiate it from any closely related species within this complex matrix.

Mass Spectrometry for Imidazo[1,2-a]pyridine Analysis: A Comparative Overview

The choice of mass spectrometer dictates the quality and depth of information obtainable. For imidazo[1,2-a]pyridines, which contain basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the universally preferred technique, as the pyridine and imidazole nitrogens are readily protonated to form [M+H]+ ions. The key differentiator lies in the mass analyzer.

Workflow for Synthesis Product Analysis

The logical flow from synthesis to characterization is a critical, self-validating system. Each step informs the next, ensuring that the final data is reliable and interpretable.

Workflow cluster_synthesis Chemical Synthesis cluster_analysis Mass Spectrometry Analysis Synthesis Imidazo[1,2-a]pyridine Synthesis (e.g., GBB Reaction) Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup SamplePrep Sample Preparation (Dilution in Mobile Phase) Workup->SamplePrep Submit for Analysis LC_Separation Liquid Chromatography (LC) (Separation of Components) SamplePrep->LC_Separation MS_Detection Mass Spectrometry (MS) (Detection & Ionization) LC_Separation->MS_Detection MSMS_Frag Tandem MS (MS/MS) (Structural Fragmentation) MS_Detection->MSMS_Frag Data_Analysis Data Interpretation (Mass Confirmation & Structure ID) MSMS_Frag->Data_Analysis Data_Analysis->Synthesis Feedback Loop: Confirm Product, Identify Byproducts Fragmentation Parent [M+H]+ 2-Aryl-3-amino-Imidazo[1,2-a]pyridine Frag1 [M+H - NH3]+ Loss of Ammonia from C3-Amine Parent->Frag1 -NH3 Frag2 [M+H - Aryl]+ Loss of Aryl Group from C2 Parent->Frag2 -Aryl• Frag3 Imidazo[1,2-a]pyridine core ion Cleavage of both substituents Frag1->Frag3 -Aryl• Frag2->Frag3 -NH3 Frag4 Pyridine-based ion Cleavage of imidazole ring Frag3->Frag4 Ring Opening

Sources

Validation

A Researcher's Guide to Assessing the Toxicity of Bromo-substituted Heterocycles in Non-Cancer Cell Lines

In the landscape of drug discovery and development, heterocyclic compounds are a cornerstone of medicinal chemistry. The introduction of a bromine substituent to these scaffolds can significantly modulate their pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, heterocyclic compounds are a cornerstone of medicinal chemistry. The introduction of a bromine substituent to these scaffolds can significantly modulate their pharmacological properties, enhancing potency and selectivity. However, this structural alteration also necessitates a thorough evaluation of their toxicological profile, particularly in non-cancerous cells, to ensure a favorable therapeutic window. This guide provides a comprehensive framework for researchers to assess the in vitro toxicity of bromo-substituted heterocycles, offering a blend of established methodologies, comparative data, and mechanistic insights.

The Rationale for Bromination and the Imperative of Toxicity Profiling

The incorporation of bromine into heterocyclic structures is a widely used strategy in medicinal chemistry. The rationale is multifaceted: the lipophilicity of bromine can enhance membrane permeability, its size and electronegativity can lead to stronger and more selective interactions with biological targets, and it can alter the metabolic stability of the compound.[1] However, these very properties can also contribute to off-target toxicity. Therefore, a critical aspect of preclinical development is to meticulously characterize the cytotoxic effects of these compounds in non-cancerous cell lines to predict potential adverse effects in vivo.

Comparative Cytotoxicity of Bromo-Substituted Heterocycles

Table 1: Comparative IC50 Values of Bromo-substituted Heterocycles in Non-Cancer Cell Lines
Heterocyclic CoreCompoundNon-Cancer Cell LineAssayIC50 (µM)Reference
Tyrosine (analog)Spirocyclic bromotyrosine analogsHs27 (human skin fibroblast)Not specified>2.5 (Selectivity Index <2.5)[2]
Flavanone3',7-dichloroflavanoneNot specified (normal cells)Not specifiedNot significantly cytotoxic[3]
Flavanone3',6-dichloroflavanoneNot specified (normal cells)Not specifiedNot significantly cytotoxic[3]
Plastoquinone (analog)Brominated Plastoquinone analog (BrPQ5)VHF93 (fibroblast)MTT>50[4][5]
VariousPinostrobinVeroMTT1270[6]
VariousPinostrobin propionateVeroMTT940[6]
VariousPinostrobin butyrateVeroMTT890[6]

Note: The IC50 value represents the concentration of a compound that inhibits 50% of cell growth or viability. A higher IC50 value indicates lower cytotoxicity.

Key Mechanisms of Toxicity

The cytotoxic effects of bromo-substituted heterocycles in non-cancer cell lines are often mediated by a combination of mechanisms, primarily the induction of apoptosis and the generation of oxidative stress.

Induction of Apoptosis via Caspase Activation

Apoptosis, or programmed cell death, is a critical pathway through which toxic compounds can eliminate cells. Many bromo-substituted compounds have been shown to activate the caspase cascade, a family of proteases that execute the apoptotic program.[7] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

For instance, the bromo-substituted compound 3-m-bromoacetylamino benzoic acid ethyl ester (3-BAABE) has been shown to induce apoptosis by specifically activating caspase-9, an initiator caspase in the intrinsic pathway.[8] This leads to the subsequent activation of executioner caspases like caspase-3 and caspase-6, ultimately resulting in cell death.[8] Similarly, a novel 4-trifluoromethylquinoline derivative, TKL002, was found to induce late apoptosis in glioblastoma cells by modulating the Bcl-2/Bax ratio and activating caspase-3.[9]

Diagram: Generalized Apoptotic Pathway Activated by Bromo-substituted Heterocycles

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Bromo-heterocycle Bromo-heterocycle Bcl2 Bcl-2 (Anti-apoptotic) Bromo-heterocycle->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Bromo-heterocycle->Bax Upregulates Death_Receptor Death Receptor (e.g., DR5) Bromo-heterocycle->Death_Receptor Upregulates (e.g., via ROS) Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 Activates FADD FADD Death_Receptor->FADD Caspase8 Pro-caspase-8 FADD->Caspase8 DISC DISC Caspase8->DISC Activated_Caspase8 Activated Caspase-8 DISC->Activated_Caspase8 Activated_Caspase8->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Caption: Generalized apoptotic pathway induced by bromo-substituted heterocycles.

Induction of Oxidative Stress

The generation of reactive oxygen species (ROS) is another significant mechanism of cytotoxicity for many chemical compounds, including some bromo-substituted heterocycles.[4][5][10][11] An imbalance between ROS production and the cell's antioxidant capacity leads to oxidative stress, which can damage cellular components like DNA, proteins, and lipids, ultimately triggering cell death.

Some brominated chalcone derivatives, for instance, have been shown to induce apoptosis in gastric cancer cells through a mechanism that involves the generation of ROS.[10] The accumulation of ROS can, in turn, activate apoptotic signaling pathways, including the upregulation of death receptors like DR5.[10]

Diagram: Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Non-cancer cell line) Treatment 3. Cell Treatment (Dose-response) Cell_Culture->Treatment Compound_Prep 2. Compound Preparation (Bromo-substituted heterocycle) Compound_Prep->Treatment MTT_Assay MTT Assay (Metabolic Activity) Treatment->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Treatment->LDH_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase Activity) Treatment->Apoptosis_Assay ROS_Assay ROS Detection (e.g., DCFH-DA) Treatment->ROS_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc LDH_Assay->IC50_Calc Data_Interpretation Data Interpretation & Comparison Apoptosis_Assay->Data_Interpretation ROS_Assay->Data_Interpretation IC50_Calc->Data_Interpretation

Caption: A typical experimental workflow for assessing the cytotoxicity of chemical compounds.

Experimental Protocols

To ensure the generation of reliable and reproducible data, it is essential to follow standardized protocols. Below are detailed, step-by-step methodologies for two of the most common cytotoxicity assays.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12]

Materials:

  • 96-well flat-bottom plates

  • Bromo-substituted heterocyclic compound of interest

  • Appropriate non-cancer cell line and complete culture medium

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[14][15] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the bromo-substituted heterocycle in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[12][14]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.[17]

Materials:

  • 96-well plates

  • Bromo-substituted heterocyclic compound of interest

  • Appropriate non-cancer cell line and complete culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mix and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.[18]

  • Supernatant Transfer: Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mix to each well containing the supernatant, following the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.[18]

  • Stop Reaction (Optional): Add the stop solution if provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls. Plot the percentage of cytotoxicity against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

The assessment of the toxicity of bromo-substituted heterocycles in non-cancer cell lines is a critical step in the early stages of drug development. While the available data provides some initial insights, there is a clear need for more standardized, comparative studies to enable a more robust structure-activity relationship analysis for toxicity. By employing a combination of well-established cytotoxicity assays and delving into the underlying molecular mechanisms, researchers can build a comprehensive toxicological profile of their compounds. This systematic approach will not only aid in the selection of lead candidates with a higher probability of success but also contribute to the development of safer and more effective therapeutics.

References

  • Marzec, M., et al. (2020). Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. Scientific Reports, 10(1), 1-18. Available from: [Link]

  • Prayoga, A. M., et al. (2022). In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. Journal of Applied Pharmaceutical Science, 12(1), 133-138. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3989. Available from: [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Available from: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available from: [Link]

  • Nakamura, T., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Molecular and Clinical Oncology, 5(2), 349-354. Available from: [Link]

  • El-Kashef, D., et al. (2020). Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs. Marine Drugs, 18(11), 548. Available from: [Link]

  • Martell, T. J., et al. (2000). 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9. Biochemical Pharmacology, 60(10), 1569-1579. Available from: [Link]

  • Mendez, L., et al. (2017). Structural studies have revealed that the presence of halogen atoms modifies the electronic distribution and binding properties of flavonoids, facilitating stronger and more selective interactions with proteins. Journal of Molecular Structure, 1146, 649-657.
  • ACS Publications. (2026). Hijacking the Hydrogen Sulfide Axis: A Novel 4-Trifluoromethylquinoline Derivative Suppresses Glioblastoma via Cystathionine γ-Lyase Suppression. Journal of Medicinal Chemistry. Available from: [Link]

  • Safavi, M., et al. (2017). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal, 54(2), 124-132. Available from: [Link]

  • Shi, Y. (2002). Caspase activation, inhibition, and reactivation: A mechanistic view. Protein Science, 11(8), 1823-1830. Available from: [Link]

  • Trivedi, R., et al. (2014). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Oncotarget, 5(20), 10014-10029. Available from: [Link]

  • MDPI. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • Foroumadi, A., et al. (2012). Halogenated flavanones as potential apoptosis-inducing agents: synthesis and biological activity evaluation. Medicinal Chemistry Research, 21(10), 3025-3031. Available from: [Link]

  • Oncology Letters. (2017). The induction of oxidative stress in cervix carcinoma cells by levoglucosenone derived 4-S-salicyl derivative and (1-4)-S-thio-disaccharides. Part 4. Oncology Letters, 14(5), 6066-6070. Available from: [Link]

Sources

Comparative

Validating Molecular Docking Results with In Vitro Assays for Carbohydrazide Derivatives: A Comparative Guide

Executive Summary In modern drug discovery, carbohydrazide derivatives ( ) have emerged as privileged scaffolds due to their ability to form bidentate hydrogen bonds and chelate metal ions in metalloenzymes (e.g., Urease...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, carbohydrazide derivatives (


) have emerged as privileged scaffolds due to their ability to form bidentate hydrogen bonds and chelate metal ions in metalloenzymes (e.g., Urease, Carbonic Anhydrase). However, relying solely on molecular docking often leads to high false-positive rates because standard scoring functions (e.g., Vina, Glide) often overestimate the enthalpic contribution of the hydrazide linker’s hydrogen bonding while underestimating the entropic penalty of its rotatable bonds.

This guide provides a rigorous framework for validating in silico predictions with in vitro bench assays, transitioning from "virtual hits" to "validated leads."

Part 1: Strategic Framework – In Silico vs. In Vitro

The following comparison highlights why docking must be paired with wet-lab validation, specifically for carbohydrazide scaffolds.

FeatureMethod A: Molecular Docking (In Silico) Method B: Integrated In Vitro Validation The Carbohydrazide Context
Primary Output Binding Energy (

, kcal/mol)

/

(

or

)
Docking often predicts tight binding due to the linker's H-donors, but assays reveal if the molecule actually inhibits function.
False Positive Rate High (>80%)Low (<5%)Carbohydrazides are "frequent hitters" in silico due to promiscuous H-bonding; assays filter out non-specific binders.
Mechanism Insight Static snapshot of binding poseKinetic mode (Competitive vs. Mixed)Assays determine if the derivative chelates the active site metal (e.g.,

in Urease) or binds allosterically.
Cost/Throughput Low Cost / High Throughput (

cmpds/day)
High Cost / Medium Throughput (96-well plates)Use docking to filter libraries, but use assays to rank order the top 10%.
Solvent Effects Often implicit (ignored water bridges)Explicit (physiological buffer)Hydrazide linkers often interact with catalytic water molecules, which docking frequently misses.

Part 2: Deep Dive – Validation Case Studies

Case Study 1: Metabolic Enzyme Inhibition (Urease & -Glucosidase)

Carbohydrazides are potent inhibitors of hydrolytic enzymes. A common pitfall is observing a high docking score (e.g.,


 kcal/mol) but low activity in vitro.
  • The Discrepancy: Docking may position the carbonyl oxygen to coordinate with the active site metal (e.g., Zinc or Nickel).

  • The Validation: In vitro kinetics (Lineweaver-Burk plots) reveal if the inhibition is truly competitive (metal binding) or non-competitive.

  • Data Benchmark: Validated carbohydrazide derivatives typically exhibit

    
     values between 4.2 
    
    
    
    and 50
    
    
    against
    
    
    -glucosidase, correlating with docking scores better than
    
    
    kcal/mol.
Case Study 2: Oncology (Kinase Targeting & Cytotoxicity)

In cancer research, carbohydrazides often target kinases (e.g., VEGFR, EGFR).

  • The Discrepancy: Docking might show perfect ATP-pocket occupancy.

  • The Validation: The MTT assay measures cell viability, but it must be cross-referenced with specific kinase inhibition assays to prove the mechanism is not general toxicity.

  • Data Benchmark: Potent derivatives against HCT-116 (colon cancer) or MCF-7 (breast cancer) should show

    
    .
    

Part 3: Technical Protocols

Protocol A: Molecular Docking Setup (Carbohydrazide Specifics)

Standard docking protocols fail to account for the hydrazide linker flexibility. Use this optimized workflow.

  • Ligand Preparation:

    • Generate 3D conformers.[1] Crucial: Allow rotation around the

      
       bond.
      
    • Protonation state: Carbohydrazides are neutral at pH 7.4, but check for tautomers (amide vs. imidic acid).

  • Receptor Preparation:

    • For metalloenzymes (Urease/CA), ensure metal ions (

      
      , 
      
      
      
      ) are charged explicitly (not neutral).
    • Keep crystallographic water molecules if they bridge the ligand and metal.

  • Grid Generation:

    • Center grid on the co-crystallized ligand. Extend box by

      
       in all directions.
      
  • Scoring:

    • Use a scoring function that penalizes rotatable bonds (e.g., Vina or Glide XP).

Protocol B: In Vitro Urease Inhibition Assay (The Indophenol Method)

This assay validates the docking prediction of metal chelation.

  • Reagent Prep:

    • Enzyme: Jack bean urease (25

      
      , 5 U/mL).
      
    • Buffer: PBS (pH 6.8).

    • Substrate: Urea (100 mM).

    • Reagents: Phenol-nitroprusside and Alkali-hypochlorite.

  • Incubation:

    • Mix 25

      
       enzyme + 25 
      
      
      
      test compound (carbohydrazide derivative).
    • Incubate at 37°C for 15 min (allows slow-binding inhibitors to act).

  • Reaction:

    • Add 25

      
       Urea. Incubate 15 min at 37°C.
      
    • Ammonia production is triggered.

  • Detection:

    • Add 50

      
       Phenol-nitroprusside + 50 
      
      
      
      Alkali-hypochlorite.
    • Incubate 50 min at room temp.

    • Measure Absorbance at 625 nm .

  • Calculation:

    • 
      .
      
    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Protocol C: MTT Cytotoxicity Assay (Cellular Validation)

Validates if enzyme inhibition translates to cancer cell death.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add carbohydrazide derivatives at varying concentrations (0.1 – 100

    
    ). Include 5-Fluorouracil  as a positive control.
    
  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Labeling: Add 20

    
     MTT reagent (5 mg/mL). Incubate 4h (purple formazan crystals form in living cells).
    
  • Solubilization: Remove media. Add 100

    
     DMSO to dissolve crystals.
    
  • Read: Measure Absorbance at 570 nm .

Part 4: Visualizations

Diagram 1: The Validation Loop (Workflow)

This diagram illustrates the iterative process of refining docking results with wet-lab data.

ValidationWorkflow Start Start: Carbohydrazide Library Design Docking Molecular Docking (Vina/Glide) Filter by Binding Energy < -7.0 kcal/mol Start->Docking Selection Select Top 10% Hits (Visual Inspection of H-Bonds) Docking->Selection Synthesis Chemical Synthesis (Reflux/Stirring) Selection->Synthesis Assay In Vitro Assay (Enzyme Inhibition / MTT) Synthesis->Assay Analysis Correlation Analysis (Docking Score vs IC50) Assay->Analysis Decision Is R² > 0.6? Analysis->Decision Refine Refine Docking Grid/Params (Redocking) Decision->Refine No Lead Validated Lead Compound Decision->Lead Yes Refine->Docking Feedback Loop

Caption: Iterative workflow for filtering carbohydrazide derivatives. The feedback loop from Assay to Docking is critical for improving predictive accuracy.

Diagram 2: Pharmacophore Interaction Map

This diagram visualizes the specific molecular interactions that must be validated.

InteractionMap cluster_val Validation Checkpoint Ligand Carbohydrazide Scaffold (R-CO-NH-NH-CO-R') CO_Group Carbonyl Oxygen (C=O) Ligand->CO_Group NH_Group Hydrazide NH Ligand->NH_Group R_Group Aromatic R-Group Ligand->R_Group Metal Metal Ion (Ni2+ / Zn2+) CO_Group->Metal Chelation (Coordinate Bond) AcidicRes Asp/Glu Residues NH_Group->AcidicRes H-Bond Donor Hydrophobic Hydrophobic Pocket (Phe/Trp) R_Group->Hydrophobic Pi-Pi Stacking Check1 Loss of activity if Metal is removed? Metal->Check1

Caption: Critical pharmacophore interactions. Docking predicts these contacts; enzyme kinetics (e.g., competitive inhibition) confirm the metal chelation.

References

  • Inhibition Profiling of Urease and Carbonic Anhydrase II by High-Throughput Screening and Molecular Docking Studies. Bentham Science. (2020). [1]

  • Synthesis, Urease Inhibitory Activity, Molecular Docking... of Hydrazone-Schiff Bases. PubMed (NIH). (2024).

  • Alpha-Glucosidase Inhibition and Molecular Docking Studies of 1,2-benzothiazine 1,1-dioxide based carbohydrazides. PubMed (NIH). (2020).

  • Efficient Green Synthesis of Hydrazide Derivatives... Anticancer Activity and Molecular Docking. MDPI. (2024).

  • Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates. RSC Advances (NIH). (2025).

Sources

Comparative

Benchmarking New Imidazo[1,2-a]pyridine Compounds: A Multi-Parametric Optimization Guide

Executive Summary The imidazo[1,2-a]pyridine scaffold remains a "privileged structure" in medicinal chemistry, historically anchored by the GABA-A agonist Zolpidem .[1] However, the landscape has shifted. Modern benchmar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold remains a "privileged structure" in medicinal chemistry, historically anchored by the GABA-A agonist Zolpidem .[1] However, the landscape has shifted. Modern benchmarking requires moving beyond simple potency (


 or 

) to a multi-parametric approach that balances Lipophilic Efficiency (LipE) , Kinase Selectivity (for oncology applications), and Metabolic Stability .

This guide provides a rigorous framework for benchmarking novel imidazo[1,2-a]pyridine derivatives against literature standards. We focus on two primary therapeutic tracks: GABAergic Modulation (CNS) and Kinase Inhibition (Oncology), providing self-validating protocols to ensure your data stands up to peer review.

Part 1: The Competitive Landscape & Structural Rationale

To benchmark effectively, you must define the "Gold Standard" for your specific biological target. The imidazo[1,2-a]pyridine core is versatile, but its flatness often leads to solubility issues and non-specific binding.

Structural Benchmarks
FeatureClassic Benchmark (CNS) Modern Benchmark (Oncology)
Reference Drug Zolpidem (Ambien)Idelalisib (PI3K

) or Vemurafenib
Key Pharmacophore C3-amide/ester (H-bond acceptor)C3-aryl/heteroaryl (Hydrophobic pocket fill)
Primary Liability Sedation (needs

2/

3 selectivity)
Solubility & CYP Inhibition
Target Metric

< 10 nM (GABA-A

1)

< 50 nM (Kinase)
The Benchmarking Workflow

The following workflow illustrates the logical progression from synthesis to lead selection. Use this to position your compound in the development cycle.[2]

BenchmarkingWorkflow Start Library Synthesis (Groebke-Blackburn-Bienaymé) Screen Primary Screen (Single Point @ 10µM) Start->Screen Potency Dose Response (IC50 / Ki Determination) Screen->Potency >50% Inhibition ADME ADME Profiling (Solubility, Microsomal Stability) Potency->ADME IC50 < 100nM ADME->Start High Clearance (SAR Refinement) Selectivity Selectivity Panel (Off-target / hERG) ADME->Selectivity T1/2 > 30min Decision Lead Candidate Selectivity->Decision Safety Margin > 10x

Figure 1: Logical workflow for benchmarking imidazo[1,2-a]pyridine derivatives. Note the critical "Go/No-Go" gates at Potency and ADME stages.

Part 2: In Vitro Potency Benchmarking

Track A: GABAergic Modulation (CNS)

When benchmarking against Zolpidem, the goal is often functional selectivity (anxiolysis without sedation).

  • The Assay: Radioligand Binding Assay (displacement of

    
    -Flunitrazepam).
    
  • The Metric:

    
     (Inhibitory Constant).
    
  • Data Presentation:

CompoundGABA-A

1 (

nM)
GABA-A

2 (

nM)
Selectivity Ratio (

1/

2)
Interpretation
Zolpidem (Ref)20.1 ± 1.5> 400> 20Highly Sedative (

1 selective)
New Analog A1 150.518.20.12Anxiolytic Potential (

2 selective)
New Analog A2 5.04.51.1Non-selective (Potent but likely sedative)
Track B: Kinase Inhibition (Oncology)

Imidazo[1,2-a]pyridines are potent ATP-competitive inhibitors (e.g., PI3K, CDK).

  • The Assay: FRET-based Kinase Assay or Cell Viability (MTT).

  • The Metric:

    
     and Lipophilic Efficiency (LipE) .
    
    • LipE Formula:

      
      .
      
    • Target: LipE > 5.0 (Ensures potency isn't just driven by grease).

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure your benchmarking data is trustworthy, follow these protocols. These are designed with internal "sanity checks."

Protocol 3.1: Microsomal Metabolic Stability Assay

Imidazo[1,2-a]pyridines are prone to oxidation at the C3 and C5 positions. This assay benchmarks metabolic half-life (


).

Materials:

  • Pooled Liver Microsomes (Human/Mouse) at 20 mg/mL.

  • NADPH Regenerating System.

  • Test Compound (1 µM final conc).

  • Reference: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 445 µL of microsome solution (0.5 mg/mL in PBS) with 5 µL of test compound (100 µM stock). Pre-warm to 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system. Time

    
     .
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min), inject supernatant into LC-MS/MS.

Self-Validation Criteria (The "Trust" Pillar):

  • Control Check: If Verapamil

    
     is > 20 min (in mouse microsomes), the assay is metabolically inactive. Discard data. 
    
  • Linearity: Plot

    
     vs. Time. 
    
    
    
    must be > 0.90.
  • Recovery: Analyze the

    
     sample without NADPH. If recovery < 80%, the compound is binding non-specifically to the microsomes or plasticware.
    
Protocol 3.2: Cell Viability Benchmarking (MTT Assay)

Used for oncology benchmarking against standard chemotherapeutics.

Workflow:

  • Seeding: Seed A549 or HeLa cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (9-point dilution, 10 µM down to 1 nM).

    • Critical Step: Include a DMSO Control (0.5% max) and a Positive Control (e.g., Doxorubicin).

  • Incubation: 72 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve crystals in DMSO.

  • Read: Absorbance at 570 nm.

Self-Validation Criteria:

  • Z-Factor: Calculate

    
    . If 
    
    
    
    , the plate is noisy and data is invalid.
  • Edge Effect: Compare the mean signal of outer wells vs. inner wells. If variance > 15%, exclude edge wells from analysis.

Part 4: Mechanism of Action Visualization

Understanding the downstream effects is crucial for benchmarking. Below is the signaling pathway for the GABA-A modulation track, highlighting where imidazo[1,2-a]pyridines intervene.

GABAPathway Ligand Imidazo[1,2-a]pyridine (Ligand) Receptor GABA-A Receptor (alpha-1 Subunit) Ligand->Receptor Binds ConfChange Conformational Change (Allosteric Modulation) Receptor->ConfChange Channel Chloride Channel Opening ConfChange->Channel Potentiates Influx Cl- Ion Influx Channel->Influx Hyperpol Membrane Hyperpolarization Influx->Hyperpol Effect Inhibition of Neuronal Firing Hyperpol->Effect Anxiolysis/Sedation

Figure 2: Mechanism of Action for GABAergic imidazo[1,2-a]pyridines. Binding to the


-subunit triggers the cascade leading to neuronal inhibition.

Part 5: Conclusion & Strategic Outlook

When publishing your comparison:

  • Don't hide the liabilities. If your compound is potent (

    
    ) but insoluble (
    
    
    
    ), report it. This builds scientific trust.
  • Calculate LipE. A compound with

    
     and LogP 2.0 is often a better drug candidate than one with 
    
    
    
    and LogP 5.0.
  • Check for PAINS. Ensure your imidazo[1,2-a]pyridine isn't acting as a Pan-Assay Interference Compound (PAIN) by running a counter-screen (e.g., against an unrelated enzyme).

By adhering to these self-validating protocols and objective benchmarks, your research will provide a valuable contribution to the imidazo[1,2-a]pyridine literature.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2024). A comprehensive review of synthetic strategies and biological activities. [Link]

  • Imidazo[1,2-a]pyrimidines as Functionally Selective GABA(A) Ligands. National Institutes of Health (PubMed). Detailed SAR studies on alpha-subtype selectivity. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Benchmarking protocols for anti-infective applications. [Link]

  • Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. The authoritative source for validating MTT/ATP assays. [Link]

  • Targeted Covalent Inhibitors: Imidazo[1,2-a]pyridine as a Scaffold. RSC Advances. Exploration of KRAS G12C inhibition. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: Proper Disposal Procedures

Executive Summary 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a functionalized organic intermediate possessing both a halogenated heteroaromatic core and a reactive hydrazide moiety.[1][2][3][4][5] For disposal pur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide is a functionalized organic intermediate possessing both a halogenated heteroaromatic core and a reactive hydrazide moiety.[1][2][3][4][5] For disposal purposes, it must be classified as Halogenated Organic Waste with potential Reactive and Toxic characteristics.[6]

Critical Directive: Under no circumstances should this compound be mixed with strong oxidizing agents (e.g., nitric acid, peroxides, bleach) or disposed of in non-halogenated waste streams. The hydrazide functional group acts as a reducing agent and can generate heat or gas upon contact with oxidizers.[2]

Hazard Identification & Chemical Characterization

To ensure safe disposal, one must understand the "Why" behind the protocols. This compound presents a dual-hazard profile:

FeatureChemical BasisDisposal Implication
Halogen Content Bromine (Br) substituent on the pyridine ring.[2][7][8]Mandatory Segregation: Must be incinerated in a facility equipped with scrubbers for acid gases (HBr).[2] Cannot be mixed with general non-halogenated solvents (fuel blending).[2]
Reactive Moiety Carbohydrazide group (-CONHNH₂).[2]Incompatibility: Reducing agent.[2] Incompatible with strong oxidizers.[2][6][8][9] Potential for formation of shock-sensitive transition metal complexes if dissolved with heavy metals.[2]
Bioactivity Imidazo[1,2-a]pyridine scaffold.[2]Toxicity: Treat as a potent bioactive agent/kinase inhibitor.[2] Prevent release to environment (aquatic toxicity).[2][10]
Physical Properties Relevant to Disposal
  • State: Solid (Powder/Crystals)[2]

  • Solubility: Low in water; soluble in DMSO, DMF, and chlorinated solvents.

  • Stability: Stable under ambient conditions but sensitive to strong oxidation.[2]

Waste Segregation & Packaging Protocol

Effective disposal starts at the bench. The following workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes downstream risks.

A. Solid Waste (Pure Compound or Contaminated Solids) [2]
  • Primary Containment: Place the solid waste in a sealable, chemically compatible container (e.g., HDPE wide-mouth jar or double-bagged in 6-mil polyethylene bags).[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide, Solid"[2]

    • Hazard Checkbox: Toxic, Irritant.[2][10]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

B. Liquid Waste (Reaction Mixtures/Mother Liquors) [2]
  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.[2]

    • If dissolved in DMSO or Methanol : If the total halogen content is significant (>1-2%), default to Halogenated Waste to prevent regulatory violations during incineration.[2]

  • pH Check: Ensure the waste stream is neutral or slightly alkaline.[2] Avoid mixing with strong acids which may protonate the pyridine nitrogen, increasing solubility and varying reactivity.

C. Empty Containers
  • Triple Rinse Rule: Triple rinse the empty reagent bottle with a compatible solvent (e.g., methanol or acetone).

  • Rinsate Disposal: Pour all rinsate into the Halogenated Liquid Waste container.[2]

  • Defacing: Deface the original label and mark as "Empty" before disposing of the glass/plastic in the standard lab trash (or glass bin).

Incompatibility Matrix & Safety Logic

The following diagram illustrates the critical decision pathways for segregating this specific chemical.

WasteSegregation Start Waste Generation: 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide FormCheck Physical State? Start->FormCheck SolidPath Solid / Powder FormCheck->SolidPath Solid LiquidPath Solution / Mother Liquor FormCheck->LiquidPath Liquid SolidPkg Double Bag or HDPE Jar SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Warning CRITICAL: Do NOT mix with Oxidizers (HNO3, H2O2) Risk: Exothermic Reaction LiquidPath->Warning Avoid SolidLabel Label: 'Toxic Solid, Halogenated' SolidPkg->SolidLabel HaloSolv Halogenated (DCM, CHCl3) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, DMSO) SolventCheck->NonHaloSolv HaloStream Halogenated Waste Stream (High Temp Incineration) HaloSolv->HaloStream ContamCheck Halogen Content > 1%? NonHaloSolv->ContamCheck ContamCheck->HaloStream Yes (Default Safe) NonHaloStream Non-Halogenated Waste Stream (Fuel Blending) ContamCheck->NonHaloStream No (Trace only)

Figure 1: Decision logic for the segregation of 3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide waste. Note the default path to halogenated streams to ensure regulatory compliance.

Spill Response Procedure

In the event of a spill, immediate action is required. Do not use standard "bleach" decontamination protocols commonly used for biologicals, as hypochlorite can react aggressively with hydrazides.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat.

  • Containment:

    • Solids: Gently cover with wet paper towels (dampened with water) to prevent dust generation, then scoop into a waste container.[2]

    • Liquids: Absorb with an inert material such as Vermiculite , Sand , or commercial Spill Pillows .

    • Do NOT Use: Sawdust (combustible) or Oxidizing spill kits.[2]

  • Cleaning: Wipe the area with soap and water.[2][5][10] Collect all wipes and absorbent materials as Solid Hazardous Waste (Halogenated/Toxic).[2]

  • Reporting: Notify your site's Environmental Health & Safety (EHS) officer immediately.[2]

Final Disposal (Off-Site)

As a researcher, your responsibility ends at the Satellite Accumulation Area (SAA), but understanding the downstream process validates your segregation choices.

  • Method: High-Temperature Incineration.[2]

  • Reasoning: The bromine atom requires specific thermal destruction conditions to prevent the formation of brominated dioxins/furans. The facility must have acid gas scrubbers to neutralize the Hydrogen Bromide (HBr) generated during combustion.[2]

  • Coding: Ensure the waste manifest reflects "Halogenated Organic" to prevent it from being sent to fuel blending programs (cement kilns) that may not accept high-halogen content.[2]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][11] [Link]2]

  • U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.[2] [Link]2]

  • PubChem. (n.d.).[2] Compound Summary: Imidazo[1,2-a]pyridine derivatives. National Library of Medicine.[2] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link]2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
3-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide
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